Plantainoside D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZYUWGJNYOKHT-ZKDZFUIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Verbascoside: A Phenylethanoid Glycoside with Diverse Biological Activities - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verbascoside, also known as acteoside, is a phenylethanoid glycoside found in numerous plant species. This natural compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the core biological activities of verbascoside, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Biological Activities of Verbascoside
Verbascoside exerts its multifaceted biological effects through various mechanisms of action. The primary activities that have been extensively studied are its capacity to scavenge free radicals, modulate inflammatory responses, protect neuronal cells from damage, and induce cytotoxicity in cancer cells.
Antioxidant Activity
Verbascoside is a powerful antioxidant, capable of neutralizing a variety of reactive oxygen species (ROS). This activity is attributed to the presence of multiple hydroxyl groups in its chemical structure, particularly in the catechol moiety of the caffeic acid and hydroxytyrosol components. These groups can donate hydrogen atoms to free radicals, thereby terminating the damaging chain reactions.
Anti-inflammatory Activity
The anti-inflammatory properties of verbascoside are mediated through its ability to inhibit the production of pro-inflammatory mediators. It has been shown to downregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, verbascoside can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Neuroprotective Activity
Verbascoside has demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases. Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate specific signaling pathways involved in neuronal cell survival and apoptosis. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.
Anticancer Activity
Emerging evidence suggests that verbascoside possesses cytotoxic activity against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells, while exhibiting lower toxicity towards normal cells. The anticancer mechanisms of verbascoside are multifaceted and can involve the modulation of signaling pathways related to cell survival, apoptosis, and metastasis.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of verbascoside in different biological assays.
Table 1: Antioxidant Activity of Verbascoside
| Assay Type | Model System | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 11.4 | [1] |
| Superoxide Radical Scavenging | Chemical Assay | 66.0 | [1] |
| Xanthine Oxidase Inhibition | Enzymatic Assay | 53.3 | [1] |
Table 2: Cytotoxic Activity of Verbascoside against Breast Cancer Cell Lines
| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |
| MDA-MB-231 | 24 | 0.1597 | [2][3][4][5] |
| 48 | 0.2584 | [2][3][4][5] | |
| 72 | 0.2563 | [2][3][4][5] | |
| MCF-7 | 24 | 0.127 | [2][3][4][5] |
| 48 | 0.2174 | [2][3][4][5] | |
| 72 | 0.2828 | [2][3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of verbascoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Materials:
-
Verbascoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Verbascoside Solutions: Prepare a series of dilutions of verbascoside in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of verbascoside solutions to the wells.
-
For the control, add 100 µL of methanol instead of the verbascoside solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of verbascoside that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of verbascoside.
Cell Viability/Cytotoxicity Assay (CCK-8 Method)
This assay is used to assess the effect of verbascoside on the viability and proliferation of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Verbascoside
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of verbascoside (e.g., 0.1, 0.5, 1, 10, 25, 48, 100 µM).[2][3][4][5] Include a vehicle control (medium with the same amount of solvent used to dissolve verbascoside, typically DMSO).
-
Incubation: Incubate the cells for the desired exposure times (24, 48, and 72 hours).[2][3][4][5]
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control.
Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.
-
IC50 Determination: The IC50 value (the concentration of verbascoside that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Verbascoside
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in complete DMEM.
-
Pre-treat the cells with different concentrations of verbascoside for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce inflammation and activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
Verbascoside's biological activities are underpinned by its interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by verbascoside.
Neuroprotective Effect via the Nrf2-ARE Signaling Pathway
Verbascoside can protect neuronal cells from oxidative stress by activating the Nrf2-ARE pathway. This leads to the transcription of antioxidant and cytoprotective genes.
Caption: Verbascoside-mediated activation of the Nrf2-ARE pathway.
Anti-inflammatory Effect via Inhibition of the NF-κB Signaling Pathway
Verbascoside can suppress inflammation by inhibiting the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by verbascoside.
Experimental Workflow for Evaluating Verbascoside's Bioactivities
The following diagram outlines a typical experimental workflow for the comprehensive evaluation of verbascoside's biological activities.
Caption: A logical workflow for investigating verbascoside's bioactivities.
Conclusion
Verbascoside is a promising phenylethanoid glycoside with a remarkable range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by a growing body of scientific evidence, highlight its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of verbascoside and to design robust experimental strategies for its evaluation. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Plantainoside D
This compound, a phenylethanoid glycoside, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Bioactivities and Quantitative Data
This compound demonstrates a range of inhibitory and protective effects across various biological assays. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Activities of this compound
| Target/Activity | IC50 Value | Source |
| Angiotensin-Converting Enzyme (ACE) | 2.17 mM | [1][2] |
| Protein Kinase C alpha (PKCα) | 14.8 µM | [1] |
| Cytochrome P450 1A2 (CYP1A2) | 12.83 µM | [2] |
| Cytochrome P450 2D6 (CYP2D6) | 8.39 µM | [2] |
| Cytochrome P450 3A4 (CYP3A4) | 14.66 µM | [2] |
Table 2: Protective and Modulatory Effects of this compound
| Biological Context | Effective Concentration | Observed Effect | Signaling Pathway | Source |
| Adriamycin (ADR)-induced apoptosis in H9c2 cardiac muscle cells | 1-20 µg/mL | Significant reduction in apoptosis | Inhibition of ROS generation and NF-κB activation | [1][2] |
| Sepsis-induced Acute Lung Injury (ALI) in MLE-12 cells | 5 µM | Significant improvement of ALI | Regulation of Sirt3/NLRP3 pathway | [2] |
| Glutamate release from rat cerebral cortex nerve terminals | 30 µM | Significant reduction in glutamate release | Inhibition of Voltage-Dependent Calcium Channels (VDCCs) and PKC signaling | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several critical signaling cascades. The primary pathways identified are related to oxidative stress and inflammation.
Inhibition of ROS Generation and NF-κB Pathway
A key mechanism for this compound's protective effects, particularly in cardiotoxicity models, is its ability to suppress the generation of Reactive Oxygen Species (ROS). By reducing oxidative stress, it prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammatory responses and apoptosis.[1][2]
References
Plantainoside D: A Technical Overview of its Inhibitory Activity on IKK-β and PKC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D, a phenylethanoid glycoside, has emerged as a molecule of interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth overview of its role as an inhibitor of I-kappa-B kinase beta (IKK-β) and Protein Kinase C (PKC), two key enzymes involved in cellular signaling pathways critical to inflammation and other disease processes. This document summarizes the available quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Inhibition Data
Table 1: Inhibitory Activity of this compound on PKCα
| Target Enzyme | IC50 Value (µM) | Source |
| Protein Kinase C alpha (PKCα) | 14.8 |
Table 2: Effects of this compound on the NF-κB Signaling Pathway
| Effect | Observation | Source |
| Inhibition of NF-κB Activation | This compound has been shown to reduce the activation of NF-κB. | |
| Protection against Adriamycin-induced Apoptosis | This protective effect is mediated, in part, through the inhibition of NF-κB activation. |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound, it is crucial to visualize its points of intervention in the IKK-β/NF-κB and PKC signaling cascades, as well as the general workflow for assessing its inhibitory potential.
Caption: IKK-β/NF-κB signaling pathway with this compound inhibition.
Caption: PKC signaling pathway with this compound inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound against IKK-β and PKC, and its effects on the NF-κB pathway. These are based on standard methodologies and should be optimized for specific experimental conditions.
IKK-β Kinase Assay (Representative Protocol)
This protocol describes a method to determine the in vitro inhibitory effect of this compound on IKK-β activity.
Materials:
-
Recombinant human IKK-β enzyme
-
IKK-β substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IκBα (21-41))
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant IKK-β enzyme, and the IKK-β substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PKCα Kinase Assay (Representative Protocol)
This protocol is based on the likely methodology used to determine the reported IC50 value of this compound against PKCα.
Materials:
-
Recombinant human PKCα enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
PKC assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine and diacylglycerol (or a phorbol ester like PMA) as co-factors
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Wash buffer (if using phosphocellulose paper)
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication.
-
In a reaction tube, combine the PKC assay buffer, lipid vesicles, PKCα enzyme, and the PKC substrate.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 15-20 minutes.
-
Terminate the reaction. This can be done by adding cold TCA to precipitate the protein, followed by filtration, or by spotting onto phosphocellulose paper.
-
If using TCA precipitation, wash the precipitate to remove unincorporated ATP. If using phosphocellulose paper, wash as described in the IKK-β assay.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Assessment of NF-κB Activation
The inhibitory effect of this compound on the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
1. Inhibition of IκBα Phosphorylation (Western Blot Analysis)
Materials:
-
Cell line responsive to NF-κB activation (e.g., HEK293, HeLa, or macrophage cell lines)
-
Cell culture medium and supplements
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.
2. p65 Nuclear Translocation (Immunofluorescence)
Materials:
-
Cells plated on coverslips in a multi-well plate
-
NF-κB activating agent
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate with an NF-κB activating agent (e.g., TNF-α) for 30-60 minutes.
-
Fix the cells with PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the anti-p65 primary antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of p65 using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
Conclusion
This compound demonstrates clear inhibitory effects on PKCα and the NF-κB signaling pathway. While its direct inhibitory potency against IKK-β requires further quantification, its impact on downstream NF-κB activation suggests it is a valuable tool for studying these inflammatory signaling cascades. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential inhibitors of these crucial cellular pathways. Further research is warranted to fully elucidate its therapeutic potential in inflammatory and other related diseases.
Plantainoside D as a Regulator of Sirt3/NLRP3 Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a significant driver of numerous diseases. The NLRP3 inflammasome, a key component of the innate immune system, is a critical mediator of inflammation. Recent research has identified Plantainoside D (PD), a natural compound, as a potent regulator of the NLRP3 inflammasome through the activation of Sirtuin 3 (Sirt3). This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and potential therapeutic applications of this compound in modulating the Sirt3/NLRP3 signaling axis. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: The Sirt3/NLRP3 Axis in Inflammation
The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) is a cytosolic sensor that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1] This complex, comprising NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions.
Sirtuin 3 (Sirt3) is a NAD+-dependent deacetylase primarily localized in the mitochondria.[2] It plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[3][4] Notably, Sirt3 has emerged as a key negative regulator of the NLRP3 inflammasome.[5][6] By deacetylating and activating various downstream targets, Sirt3 can mitigate oxidative stress, a key trigger for NLRP3 activation.[7]
This compound (PD) is a phenylethanoid glycoside isolated from Plantago asiatica L.[5][6] Emerging evidence highlights its potent anti-inflammatory properties, specifically its ability to modulate the Sirt3/NLRP3 signaling pathway.[5][6][8]
This compound's Mechanism of Action: Upregulating Sirt3 to Inhibit NLRP3
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the upregulation of Sirt3 expression and activity.[5][6] This enhanced Sirt3 function, in turn, leads to the inhibition of NLRP3 inflammasome activation.[5][6] Studies have shown that in models of sepsis-induced acute lung injury (ALI), PD treatment significantly increases Sirt3 levels while concurrently decreasing the expression of NLRP3 and its downstream effectors.[8]
The proposed signaling pathway is as follows:
-
Initiating Insult (e.g., LPS): Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers an inflammatory cascade and induces oxidative stress, leading to a decrease in Sirt3 expression.[8]
-
This compound Intervention: Administration of this compound counteracts the LPS-induced downregulation of Sirt3, leading to its increased expression.[8]
-
Sirt3-Mediated Inhibition of NLRP3: Elevated Sirt3 levels inhibit the activation of the NLRP3 inflammasome. The precise molecular interaction between Sirt3 and NLRP3 is an area of active investigation, but it is understood that Sirt3's ability to reduce mitochondrial reactive oxygen species (ROS) is a key factor.[7][8]
-
Downstream Effects: The inhibition of NLRP3 inflammasome assembly prevents the activation of caspase-1 and the subsequent maturation and release of IL-1β and other pro-inflammatory cytokines.[8][9]
This compound signaling pathway in the context of Sirt3 and NLRP3.
Quantitative Data Summary
The efficacy of this compound in modulating the Sirt3/NLRP3 pathway has been quantified in both in vivo and in vitro models of LPS-induced acute lung injury. The following tables summarize the key findings.
Table 1: In Vivo Effects of this compound on Sirt3/NLRP3 Pathway Proteins in Lung Tissue
| Treatment Group | Sirt3 Level (relative expression) | NLRP3 Level (relative expression) | ASC Level (relative expression) | Caspase-1 Level (relative expression) | IL-1β Level (relative expression) |
| Control | High | Low | Low | Low | Low |
| LPS Model | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + PD | Significantly Increased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) |
Data synthesized from figures in a key research paper.[8][9]
Table 2: In Vitro Effects of this compound on Sirt3/NLRP3 Pathway in LPS-Induced MLE-12 Cells
| Treatment Group | Sirt3 Level (relative expression) | NLRP3 Level (relative expression) | ASC Level (relative expression) | Caspase-1 Level (relative expression) | IL-1β Level (relative expression) |
| Control | High | Low | Low | Low | Low |
| LPS | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + PD | Significantly Increased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) |
| LPS + Sirt3 KO + PD | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) |
Data synthesized from a key research paper.[8]
Table 3: Effects of this compound on Inflammatory Cytokines and Oxidative Stress Markers
| Parameter | In Vivo (Serum) | In Vitro (MLE-12 Cells) |
| TNF-α | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |
| IL-1β | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |
| IL-6 | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |
| ROS | Not explicitly quantified in serum | LPS: IncreasedLPS+PD: Decreased |
| SOD | Not explicitly quantified in serum | LPS: DecreasedLPS+PD: Increased |
| MDA | Not explicitly quantified in serum | LPS: IncreasedLPS+PD: Decreased |
| GSH-Px | Not explicitly quantified in serum | LPS: DecreasedLPS+PD: Increased |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for investigating the effects of this compound on the Sirt3/NLRP3 signaling pathway.[5][6][8]
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: C57BL/6 mice and Sirt3 knockout (KO) mice are used.
-
ALI Induction: Mice are intratracheally instilled with lipopolysaccharide (LPS) from Escherichia coli to induce acute lung injury.
-
Treatment: this compound is administered, typically via intraperitoneal injection, at a specified dose and time relative to LPS administration.
-
Sample Collection: At a predetermined endpoint, mice are euthanized. Blood is collected for serum cytokine analysis, and lung tissues are harvested for histopathology, protein, and RNA analysis.
-
Analysis:
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Western Blotting: Lung tissue lysates are used to determine the protein expression levels of Sirt3, NLRP3, ASC, Caspase-1, and IL-1β.
-
Immunofluorescence: Lung tissue sections are stained with antibodies against NLRP3 to visualize its expression and localization.
-
ELISA: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay kits.
-
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Synthetic Epoxydocosapentaenoic Acid Analogue Ameliorates Cardiac Ischemia/Reperfusion Injury: The Involvement of the Sirtuin 3–NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on SIRT3 and its natural small molecule activators as a potential Preventive and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis | Aging [aging-us.com]
- 6. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f4 | Aging [aging-us.com]
- 10. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f3 | Aging [static-site-aging-prod2.impactaging.com]
- 11. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f5 | Aging [static-site-aging-prod2.impactaging.com]
Plantainoside D: A Deep Dive into its Inhibition of ROS Generation and NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantainoside D, a phenylethanoid glycoside also known as Plantamajoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Exhibiting potent antioxidant and anti-inflammatory properties, its mechanism of action is increasingly being understood to involve the dual inhibition of reactive oxygen species (ROS) generation and the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Introduction
Chronic inflammation and oxidative stress are key pathological drivers in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor NF-κB is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Concurrently, the excessive production of ROS can lead to cellular damage and further amplify inflammatory signaling. This compound has demonstrated a remarkable ability to intervene in these interconnected pathways, positioning it as a promising candidate for therapeutic development. This document will explore the intricate mechanisms through which this compound exerts its inhibitory effects.
Inhibition of Reactive Oxygen Species (ROS) Generation
This compound has been shown to significantly mitigate oxidative stress by inhibiting the generation of ROS. This activity is crucial as ROS can act as secondary messengers, further propagating inflammatory signals, including the activation of NF-κB.
Quantitative Data on ROS Inhibition
The antioxidant capacity of this compound has been evaluated through various in vitro assays. While direct IC50 values for pure this compound on specific ROS are still under extensive investigation, studies on extracts containing the compound and experiments in cellular models provide strong evidence of its efficacy.
| Parameter | Cell/System | Inducer | Treatment | Observed Effect | Citation |
| ROS Production | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Prevented the increase in ROS and malondialdehyde (MDA) production. | [1] |
| Superoxide Dismutase (SOD) Activity | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Prevented the decrease in SOD activity. | [1] |
| Apoptosis & ROS Generation | Not specified | Doxorubicin (ADR) | This compound (1-20 μg/mL) | Significantly reduces apoptosis by inhibiting ROS generation. |
Experimental Protocol: Intracellular ROS Detection using DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for quantifying intracellular ROS levels.
-
Cell Culture: Plate cells (e.g., HBZY-1 rat glomerular mesangial cells) in a 96-well plate and culture until they reach the desired confluence.[1]
-
Induction of Oxidative Stress: Treat the cells with an inducing agent (e.g., high glucose) for a specified period to stimulate ROS production.[1]
-
This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound.
-
DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (typically 10-25 µM in serum-free media) in the dark at 37°C for 30-60 minutes.[2][3]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the fluorescence levels in this compound-treated cells to the untreated and vehicle-treated controls.
Signaling Pathway: Nrf2 Activation
Emerging evidence suggests that the antioxidant effects of some phytochemicals are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is still being gathered, its ability to counteract oxidative stress may involve the upregulation of this protective pathway.
Figure 1: Proposed mechanism of ROS inhibition via Nrf2 activation.
Inhibition of NF-κB Activation
This compound effectively suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition occurs at key steps in the canonical pathway, preventing the transcription of numerous pro-inflammatory genes.
Quantitative Data on NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound have been quantified by measuring the expression of downstream targets of the NF-κB pathway.
| Parameter | Cell/System | Inducer | Treatment | Observed Effect | Citation |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Decreased levels of TNF-α, IL-1β, and IL-6. | [1] |
| Pro-inflammatory Factors (COX-2, iNOS, IL-6, TNF-α) | Chondrocytes | IL-1β | Plantamajoside | Inhibited IL-1β induced expression of these factors. | [6] |
| NF-κB p65 Nuclear Translocation | Human Umbilical Vein Endothelial Cells (HUVECs) | Glycer-AGEs | Plantamajoside (10 µM) | Attenuated the level of p65 in the nucleus. | |
| IκB Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Glycer-AGEs | Plantamajoside (10 µM) | Attenuated the total phosphorylation of IκB. | |
| Akt/NF-κB Signaling | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Suppressed the activation of Akt/NF-κB signaling. | [1] |
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a fundamental technique to assess the activation state of the NF-κB pathway by measuring the levels of key proteins in different cellular compartments.
-
Cell Lysis and Protein Extraction: Following treatment with an inducer (e.g., IL-1β or high glucose) and this compound, lyse the cells. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein samples (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, and loading controls like GAPDH for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.
Signaling Pathway: Inhibition of Canonical NF-κB Activation
This compound has been shown to inhibit the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Some studies also suggest an upstream inhibition involving the Akt signaling pathway.[1]
Figure 2: this compound's inhibition of the canonical NF-κB pathway.
Experimental Workflow
The investigation of this compound's effects on ROS and NF-κB typically follows a structured experimental workflow.
Figure 3: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential through its dual action on ROS generation and NF-κB signaling. The presented data and methodologies provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway, exploring its effects on other inflammatory signaling cascades, and conducting comprehensive in vivo studies to validate its efficacy and safety in relevant disease models. The continued exploration of this compound holds promise for the development of novel therapies for a range of inflammatory and oxidative stress-related diseases.
References
- 1. Plantamajoside inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. bioquochem.com [bioquochem.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Prodigiosin Promotes Nrf2 Activation to Inhibit Oxidative Stress Induced by Microcystin-LR in HepG2 Cells [mdpi.com]
- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantainoside D: A Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantainoside D, a phenylethanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound. It includes a detailed summary of its biological functions, focusing on its role as an inhibitor of angiotensin-converting enzyme (ACE), IKK-β, and protein kinase C (PKC). Furthermore, this document outlines detailed experimental protocols for its isolation, and for the assessment of its biological activity. Signaling pathways associated with its therapeutic effects are also visually represented to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Identification
This compound is a complex phenylethanoid glycoside. Its structure consists of a hydroxytyrosol aglycone and a caffeoyl moiety attached to a disaccharide core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | --INVALID-LINK-- |
| Molecular Formula | C29H36O16 | --INVALID-LINK-- |
| Molecular Weight | 640.59 g/mol | --INVALID-LINK-- |
| CAS Number | 147331-98-4 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 | --INVALID-LINK-- |
| InChIKey | CBZYUWGJNYOKHT-ZKDZFUIGSA-N | --INVALID-LINK-- |
Physical and Spectroscopic Properties
This compound is typically isolated as a powder.[1] While specific quantitative data for melting point and optical rotation are not widely reported in publicly available literature, they can be determined using standard analytical techniques.
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value/Description | Method |
| Appearance | Powder | Visual Inspection |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK--[1] |
| Purity | >98% (by HPLC) | --INVALID-LINK-- |
| UV-Vis Spectroscopy | The UV-Vis spectrum of phenylethanoid glycosides like this compound typically shows absorption maxima characteristic of the caffeoyl and phenylethyl moieties. | UV-Vis Spectrophotometry |
| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The spectra would show characteristic signals for the aromatic protons and carbons of the hydroxytyrosol and caffeoyl groups, as well as signals for the sugar moieties. | ¹H and ¹³C NMR Spectroscopy |
| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) would show a molecular ion peak corresponding to the molecular weight of this compound. | Mass Spectrometry |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and antihypertensive effects.[2]
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2] This inhibition is mediated, at least in part, through the direct inhibition of IκB kinase β (IKKβ).
References
Plantainoside D: A Technical Guide for Investigating Antihypertensive Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plantainoside D, a phenylethanoid glycoside, has emerged as a promising natural compound for the study of antihypertensive therapies. In vitro evidence demonstrates its potential to modulate key pathways in blood pressure regulation, primarily through the inhibition of the angiotensin-converting enzyme (ACE) and protein kinase C (PKC).[1] Furthermore, its antioxidant and anti-inflammatory properties suggest a multi-faceted approach to mitigating the complex pathophysiology of hypertension. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known mechanisms of action, detailed experimental protocols for its investigation, and a proposed framework for future in vivo studies. The information is intended to equip researchers with the necessary tools to explore the full therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the in vitro activities of this compound relevant to its potential antihypertensive effects.
| Parameter | Value | Assay/System | Reference |
| ACE Inhibition (IC50) | 2.17 mM | In vitro enzymatic assay | [2] |
| Glutamate Release Inhibition (IC50) | 32 µM | 4-aminopyridine-induced release in rat synaptosomes | [1] |
| CYP1A2 Inhibition (IC50) | 12.83 µM | In vitro | [1] |
| CYP2D6 Inhibition (IC50) | 8.39 µM | In vitro | [1] |
| CYP3A4 Inhibition (IC50) | 14.66 µM | In vitro | [1] |
| Oral Bioavailability (F%) in Rats | 1.12 ± 0.46 % | Oral administration (10 mg/kg) | [2][3] |
| Elimination Half-life (t1/2) in Rats | 1.63 ± 0.19 h | Oral administration (10 mg/kg) | [2][3] |
Known and Proposed Mechanisms of Antihypertensive Action
This compound is hypothesized to lower blood pressure through a combination of direct and indirect mechanisms.
Direct Vasodilatory and Renin-Angiotensin System Effects
The primary established mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound can lead to vasodilation and a subsequent reduction in blood pressure.
Modulation of Intracellular Signaling Cascades
This compound has been shown to inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including smooth muscle contraction.[1] Inhibition of PKC can lead to vasorelaxation.
Antioxidant and Anti-inflammatory Pathways
Chronic inflammation and oxidative stress are known contributors to endothelial dysfunction and hypertension. This compound exhibits antioxidant properties by reducing the generation of reactive oxygen species (ROS) and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] This can help improve endothelial function and reduce vascular inflammation.
Detailed Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from standard spectrophotometric methods to determine the ACE inhibitory activity of this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
This compound
-
Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a microcentrifuge tube, add 50 µL of the this compound solution (or solvent control) to 50 µL of ACE solution (100 mU/mL in buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (5 mM in buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen gas or in a vacuum concentrator.
-
Re-dissolve the dried HA in 1 mL of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Proposed In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
As there is no published in vivo data, the following is a proposed experimental workflow based on standard methodologies for evaluating antihypertensive agents.
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Experimental Groups (n=8 per group):
-
WKY Control (Vehicle)
-
SHR Control (Vehicle)
-
SHR + this compound (Low Dose, e.g., 10 mg/kg/day, p.o.)
-
SHR + this compound (Medium Dose, e.g., 30 mg/kg/day, p.o.)
-
SHR + this compound (High Dose, e.g., 100 mg/kg/day, p.o.)
-
SHR + Captopril (Positive Control, e.g., 10 mg/kg/day, p.o.)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week to the housing conditions and handling procedures.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method for three consecutive days.
-
Treatment: Administer this compound, vehicle, or captopril orally via gavage once daily for a period of 4-6 weeks.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate weekly throughout the treatment period.
-
Terminal Procedures: At the end of the treatment period, anesthetize the animals and collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels, oxidative stress markers). Euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for histological and molecular analysis (e.g., gene expression of inflammatory markers).
Conclusion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of novel antihypertensive agents. Its established in vitro ACE and PKC inhibitory activities, coupled with its antioxidant and anti-inflammatory properties, provide a strong rationale for further investigation. The critical next step is to validate these in vitro findings in robust in vivo models of hypertension, such as the Spontaneously Hypertensive Rat model. The proposed experimental workflow in this guide provides a framework for such studies. Future research should also focus on elucidating the downstream signaling pathways affected by this compound, including its effects on nitric oxide bioavailability, endothelial function, and vascular smooth muscle cell proliferation. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-ESI-MS/MS Analysis and Pharmacokinetics of this compound Isolated from Chirita longgangensis var. hongyao, a Potential Anti-Hypertensive Active Component in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantainoside D: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D, a phenylethanoid glycoside found in various medicinal plants including Plantago asiatica and Picrorhiza scrophulariiflora, has emerged as a promising natural compound with a diverse range of therapeutic properties.[1] Extensive preclinical research highlights its potential in cardiovascular protection, neuroprotection, and anti-inflammatory applications. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its associated signaling pathways.
Core Therapeutic Areas and Mechanisms of Action
This compound exhibits a multi-faceted pharmacological profile, with its primary therapeutic potential identified in the following areas:
-
Cardioprotection: A significant body of evidence points to this compound's ability to protect cardiac cells from injury. It has been shown to mitigate adriamycin-induced apoptosis in H9c2 cardiac muscle cells by inhibiting the generation of reactive oxygen species (ROS) and subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
-
Neuroprotection: this compound demonstrates neuroprotective effects by modulating synaptic transmission. It reduces depolarization-evoked glutamate release from rat cerebral cortical synaptosomes. This action is attributed to its ability to inhibit voltage-dependent calcium channels (VDCCs) and protein kinase C (PKC), key regulators of neurotransmitter release.[3]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: this compound acts as an inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. This inhibitory action suggests its potential as a natural antihypertensive agent.
-
Anti-inflammatory and Antioxidant Activity: Underlying many of its therapeutic effects are this compound's potent anti-inflammatory and antioxidant properties. It effectively scavenges free radicals and modulates inflammatory pathways, contributing to its protective effects in various disease models.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Inhibitory Activities of this compound
| Target | IC50 Value | Source |
| Angiotensin-Converting Enzyme (ACE) | 2.17 mM | |
| Protein Kinase Cα (PKCα) | 14.8 µM |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Source |
| Elimination Half-Life (t½) | 1.63 ± 0.19 h | |
| Oral Bioavailability | 1.12% ± 0.46% |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cardioprotection: Adriamycin-Induced Apoptosis in H9c2 Cells
-
Cell Culture: H9c2 rat cardiac muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before inducing apoptosis with adriamycin (doxorubicin) at a concentration of 1 µM for 24 hours.[4]
-
Apoptosis Assay: Apoptosis is quantified using methods such as the MTT assay for cell viability, Hoechst 33258 staining for morphological analysis of nuclear condensation, and Annexin V-FITC/propidium iodide staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Measurement of Reactive Oxygen Species (ROS) Production
-
Principle: The intracellular generation of ROS is measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
H9c2 cells are seeded in 24-well plates and treated as described in the cardioprotection protocol.
-
Following treatment, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[5][6]
-
NF-κB Activation Assay (Western Blot)
-
Principle: The activation of the NF-κB pathway is assessed by measuring the phosphorylation and degradation of its inhibitory subunit, IκBα, and the nuclear translocation of the p65 subunit.
-
Protocol:
-
Following treatment, H9c2 cells are harvested, and nuclear and cytosolic protein fractions are extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin for cytosolic fraction, Histone H3 for nuclear fraction).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (UPLC-MS)
-
Principle: The inhibitory activity of this compound on ACE is determined by monitoring the conversion of the substrate hippuryl-histidyl-leucine (HHL) to hippuric acid (HA).
-
Protocol:
-
The reaction mixture contains ACE from rabbit lung, the substrate HHL, and various concentrations of this compound in a buffer solution.
-
The reaction is incubated at 37°C and then terminated.
-
The amount of HA produced is quantified using an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the therapeutic potential of this compound.
Caption: Cardioprotective mechanism of this compound.
Caption: Neuroprotective mechanism of this compound.
Caption: Workflow for in vitro cardioprotection studies.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential across a range of preclinical models, positioning it as a strong candidate for further drug development. Its well-defined mechanisms of action, particularly in cardioprotection and neuroprotection, provide a solid foundation for translational research. Future investigations should focus on in vivo efficacy studies in relevant animal models of cardiovascular and neurodegenerative diseases. Furthermore, optimizing its pharmacokinetic profile, especially its low oral bioavailability, through formulation strategies will be crucial for its clinical translation. The comprehensive data presented in this technical guide underscore the promise of this compound as a novel, natural-product-derived therapeutic agent.
References
- 1. This compound protects adriamycin-induced apoptosis in H9c2 cardiac muscle cells via the inhibition of ROS generation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Isolating Plantainoside D from Plantago asiatica Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Plantainoside D, a phenylethanoid glycoside with notable bioactive properties, from the seeds of Plantago asiatica. This document details the necessary experimental protocols, quantitative data on its biological activity, and visualization of a key signaling pathway, offering a comprehensive resource for its extraction and further study.
Introduction to this compound
This compound is a phenylethanoid glycoside found in Plantago asiatica and other plant species[1][][3]. It is also known by the synonym Isoplantamajoside[]. This compound has garnered interest within the scientific community for its potential therapeutic applications, which include antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and protein kinase C alpha (PKCα) inhibitory activities[][3]. Research also suggests that this compound may offer protection against doxorubicin-induced cardiotoxicity by inhibiting the generation of reactive oxygen species (ROS) and modulating the NF-κB signaling pathway[3][4].
Quantitative Bioactivity Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) for its effects on ACE and PKCα.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Phenylpropanoid Glycosides from Plantago asiatica Seeds
| Compound | IC50 (mM) |
| Acteoside | 2.69 |
| Isoacteoside | 2.46 |
| This compound | 2.17 |
| Plantamajoside | 2.47 |
Source: Adapted from Phytotherapy Research, 2010.[3]
Table 2: Protein Kinase C alpha (PKCα) Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | 14.8 |
Source: Adapted from BOC Sciences and ChemFaces.[][3]
Experimental Protocol: Isolation of this compound
The following protocol is a comprehensive procedure for the isolation of this compound from Plantago asiatica seeds, based on bioguided fractionation techniques for phenylethanoid glycosides.
Plant Material and Extraction
-
Preparation of Plant Material: Obtain dried, mature seeds of Plantago asiatica. Grind the seeds into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered seeds in 95% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent to dryness. The phenylethanoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the bioactive fraction (typically the ethyl acetate or n-butanol fraction as determined by bioassay, such as ACE inhibition) to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v) and visualizing with a UV lamp (254 nm and 365 nm) and/or a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound and further purify using a C18 reversed-phase preparative HPLC column.
-
Use a gradient elution system, typically with acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
References
The Multifaceted Biological Activities of Plantainoside D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D, a phenylethanoid glycoside, is emerging as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Phenylethanoid glycosides (PhGs) as a class are known for their wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological effects, with notable activity in the following areas:
-
Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
-
Antioxidant Activity: As a phenolic compound, this compound possesses the ability to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases.
-
Neuroprotective Effects: Emerging evidence suggests that this compound can protect neuronal cells from damage and may hold therapeutic potential for neurodegenerative disorders.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: this compound has been shown to inhibit ACE, suggesting a potential role in the management of hypertension.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound. This information is crucial for comparing its potency and efficacy across different experimental models.
| Activity | Assay | Target/Cell Line | IC50 Value | Reference |
| ACE Inhibition | ACE Inhibition Assay | In vitro | 2.17 mM | [1] |
| Neuroprotection | Glutamate Release Assay | Rat Cortical Synaptosomes | 32 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | Data not available | |
| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available |
Note: IC50 values for anti-inflammatory and antioxidant activities of purified this compound are not yet prominently available in the literature. The table will be updated as more specific data becomes available.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several critical signaling pathways. Understanding these mechanisms is fundamental to elucidating its therapeutic potential.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are, in part, attributed to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of MAPK pathways, including ERK, JNK, and p38, is implicated in neuronal apoptosis and neuroinflammation. By regulating these kinases, this compound can promote neuronal survival.
Caption: this compound modulates the MAPK signaling pathway to exert neuroprotective effects.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color. The change in absorbance is measured spectrophotometrically to quantify the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS stimulates macrophages to produce NO via the enzyme iNOS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group and an LPS-only group should be included.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only control.
-
The IC50 value can be calculated from the dose-response curve.
-
Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells
Objective: To assess the protective effect of this compound against neurotoxicity in a human neuronal cell line.
Principle: SH-SY5Y cells are a commonly used model for studying neurodegenerative diseases. Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which cause oxidative stress and cell death. The viability of the cells after treatment is measured to determine the neuroprotective effect of the compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂) for another 24 hours. Include a vehicle control, a neurotoxin-only control, and this compound-only controls.
-
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
A significant increase in cell viability in the this compound pre-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the biological activities of this compound.
Caption: A streamlined workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound, a notable phenylethanoid glycoside, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory, antioxidant, and neuroprotective properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Determining the specific IC50 values of this compound in a wider range of antioxidant and anti-inflammatory assays.
-
Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
-
Further elucidating the molecular targets and downstream signaling pathways affected by this compound to gain a more comprehensive understanding of its mechanisms of action.
By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full therapeutic potential for the treatment of various inflammatory and neurodegenerative diseases.
References
Plantainoside D as a Novel Inhibitor of Angiotensin-Converting Enzyme: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of Plantainoside D, a phenylethanoid glycoside, and its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for hypertension and related cardiovascular diseases.
Executive Summary
This compound has demonstrated in vitro inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin-aldosterone system (RAAS). With a reported half-maximal inhibitory concentration (IC50) of 2.17 mM, this compound presents a promising natural compound for the development of novel antihypertensive therapies.[1][2][3] This guide summarizes the current quantitative data, details the experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The primary quantitative measure of this compound's efficacy as an ACE inhibitor is its IC50 value. The data has been compiled from in vitro studies and is presented below for clear comparison.
| Compound | IC50 (mM) | Source Organism(s) |
| This compound | 2.17 | Plantago asiatica L. seeds, Picrorhiza scrophulariiflora, Chirita longgangensis var. hongyao[3][][5] |
| Acteoside | 2.69 | Plantago asiatica L. seeds[3] |
| Isoacteoside | 2.46 | Plantago asiatica L. seeds[3] |
| Plantamajoside | 2.47 | Plantago asiatica L. seeds[3] |
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this system by converting inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can theoretically reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Experimental Protocols
The ACE inhibitory activity of this compound was determined in vitro by monitoring the conversion of the substrate hippuryl-histidyl-leucine (HHL) to hippuric acid (HA).[3] The following is a detailed methodology based on standard ACE inhibition assays.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) as the substrate
-
This compound (test compound)
-
Captopril (positive control)
-
Phosphate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Assay Procedure
A common method for determining ACE inhibitory activity is the spectrophotometric assay based on the work of Cushman and Cheung.
-
Preparation of Solutions:
-
Enzymatic Reaction:
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.[7]
-
Extract the hippuric acid (HA) formed with 1.5 mL of ethyl acetate.
-
Centrifuge the mixture to separate the layers.
-
-
Quantification:
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank (with no inhibitor) and A_sample is the absorbance in the presence of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.
-
Mechanism of Inhibition and Molecular Docking
While the precise kinetic mechanism of ACE inhibition by this compound has not been extensively detailed in the currently available literature, molecular docking studies of other phenolic compounds with ACE can provide insights into the potential binding interactions. These studies often show that inhibitors interact with the zinc ion in the active site of ACE and form hydrogen bonds with surrounding amino acid residues.[9][10] Further research, including kinetic analyses (e.g., Lineweaver-Burk plots) and molecular docking specific to this compound, is required to fully elucidate its mechanism of action.
Conclusion and Future Directions
This compound has been identified as a natural compound with ACE inhibitory properties. The existing data provides a foundation for further investigation into its potential as an antihypertensive agent. Future research should focus on:
-
Elucidating the Kinetic Mechanism: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.
-
In Vivo Studies: Evaluating the antihypertensive effects of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of this compound responsible for its ACE inhibitory activity to guide the design of more potent analogues.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of this compound.
This technical guide serves as a comprehensive resource for the scientific community to advance the study of this compound as a potential therapeutic for cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|147331-98-4|COA [dcchemicals.com]
- 3. This compound | CAS:147331-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. etflin.com [etflin.com]
- 9. Inhibition of angiotensin-converting enzyme activity by flavonoids: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin I-Converting Enzyme (ACE) Inhibition and Molecular Docking Study of Meroterpenoids Isolated from Brown Alga, Sargassum macrocarpum [mdpi.com]
Preliminary Studies on the Cytotoxicity of Plantainoside D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D is a phenylethanoid glycoside found in various medicinal plants. As part of the broader investigation into the therapeutic potential of natural compounds, understanding the cytotoxic profile of this compound is a critical preliminary step in drug discovery and development. This technical guide synthesizes the available preliminary data on the cytotoxicity of this compound, providing a concise overview for researchers in the field. Contrary to initial expectations for compounds of this class, preliminary evidence suggests that this compound does not exhibit significant cytotoxic effects against a range of cancer cell lines at concentrations up to 50 μM. This guide presents the existing data, the methodologies employed in these foundational studies, and contextualizes these findings with data from structurally similar compounds.
Quantitative Cytotoxicity Data
The primary evidence regarding the cytotoxicity of this compound comes from a systematic review of phenylethanoid glycosides. The following table summarizes the findings for this compound and related compounds.
| Compound | Cell Line | Assay | Concentration | % Cell Viability | IC50 Value | Source |
| This compound | SH-SY5Y (neuroblastoma) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] |
| T98G (glioblastoma) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] | |
| A375 (melanoma) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] | |
| HT29 (colorectal adenocarcinoma) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] | |
| MCF-7 (breast adenocarcinoma) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] | |
| PC3 (prostate cancer) | Not Specified | 1–50 μM | No significant toxicity observed | > 50 μM | [1] | |
| Acteoside | MCF-7 (breast adenocarcinoma) | SRB Assay | Not Specified | Not Reported | 134.83 µg/mL | [2] |
| Plantamajoside | MCF-7 (breast adenocarcinoma) | SRB Assay | Not Specified | Not Reported | 225.10 µg/mL | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A variety of in vitro assays are utilized to determine the cytotoxic effects of compounds on cultured cells. Commonly employed methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which is then solubilized and quantified by spectrophotometry. A decrease in formazan production is indicative of reduced cell viability or proliferation.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, and therefore, to the number of cells. It is a sensitive method for assessing cell density and is often used for high-throughput screening of cytotoxic compounds.
-
LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis. The amount of LDH in the medium can be quantified using an enzymatic reaction that produces a colored product, providing a measure of cell lysis.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue under a microscope.
While the specific assay used for this compound in the cited review was not detailed, the general workflow for assessing cytotoxicity is illustrated below.
Signaling Pathways and Mechanistic Insights
While direct cytotoxic effects of this compound appear to be minimal at the concentrations tested, other studies have alluded to its potential to modulate cellular signaling pathways, which may be relevant in a broader pharmacological context.
One study indicated that this compound may have a protective role against apoptosis induced by other agents, suggesting a mechanism involving the inhibition of reactive oxygen species (ROS) generation and the subsequent activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers.
Discussion and Future Directions
The preliminary data available suggests that this compound is not directly cytotoxic to a range of cancer cell lines at concentrations up to 50 μM.[1] This finding is significant as it differentiates this compound from some other phenylethanoid glycosides, such as acteoside and plantamajoside, which have demonstrated cytotoxic effects, albeit at higher concentrations.[2]
The lack of direct cytotoxicity does not preclude this compound from having other anticancer properties. Its reported ability to inhibit ROS and NF-κB activation suggests potential roles in modulating the tumor microenvironment, inflammation, and resistance to therapy. Future research should focus on:
-
Dose-response studies at higher concentrations: To confirm the non-cytotoxic profile of this compound, studies employing a wider and higher concentration range are warranted.
-
Investigation in combination therapies: this compound could be investigated for its potential to sensitize cancer cells to conventional chemotherapeutic agents or targeted therapies.
-
Mechanistic studies on non-cytotoxic effects: Further elucidation of its impact on signaling pathways relevant to cancer, such as inflammation, angiogenesis, and metastasis, is crucial.
-
In vivo studies: Should in vitro studies reveal promising synergistic or modulatory effects, in vivo studies would be the next logical step to assess its therapeutic potential in a more complex biological system.
Conclusion
Based on the current preliminary evidence, this compound does not appear to be a potent cytotoxic agent against the cancer cell lines tested. However, its potential to modulate key signaling pathways like NF-κB warrants further investigation. This technical guide provides a summary of the existing data to inform the design of future studies aimed at fully characterizing the pharmacological profile of this compound and its potential applications in oncology.
References
exploring the neuroprotective effects of Plantainoside D in vitro
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Plantainoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal death is excitotoxicity, which is often initiated by the excessive release of the excitatory neurotransmitter glutamate.[1] This overstimulation leads to a cascade of detrimental events, including calcium ion (Ca²⁺) dysregulation, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[1] Consequently, strategies aimed at mitigating glutamate excitotoxicity represent a promising therapeutic avenue.
This compound (PD) is a phenylpropanoid glycoside found in several medicinal plants, including Plantago asiatica L. and Digitalis purpurea.[1] It has garnered scientific interest due to its diverse pharmacological properties, which include anti-inflammatory, antioxidative, and cardioprotective effects.[1] Emerging evidence now highlights its potential as a neuroprotective agent. In vitro studies demonstrate that this compound exerts significant neuroprotective effects by modulating presynaptic glutamate release and suppressing downstream apoptotic pathways.[1]
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers.
Mechanism of Action: Attenuation of Glutamate Excitotoxicity
The primary neuroprotective mechanism of this compound observed in vitro is its ability to reduce the depolarization-evoked release of glutamate from nerve terminals.[1] This action directly counteracts the initial trigger of excitotoxicity. The underlying pathways for this effect have been elucidated using isolated nerve terminals (synaptosomes), which allow for the specific analysis of presynaptic events.[1]
Inhibition of Voltage-Dependent Calcium Channels (VDCCs)
Glutamate release is a Ca²⁺-dependent process. Depolarization of the presynaptic terminal opens VDCCs, leading to Ca²⁺ influx and subsequent fusion of synaptic vesicles with the plasma membrane. This compound has been shown to inhibit this critical step by specifically suppressing the influx of Ca²⁺ through N-type voltage-dependent calcium channels.[1] This reduction in intracellular Ca²⁺ concentration directly curtails the amount of glutamate released upon neuronal stimulation.
Modulation of the Protein Kinase C (PKC) Pathway
The inhibitory effect of this compound on glutamate release is also mediated through the Protein Kinase C (PKC) signaling pathway.[1] Studies have shown that the presence of a PKC inhibitor abolishes the effect of this compound, confirming the pathway's involvement.[1] Specifically, this compound is suggested to inhibit PKC-α. This inhibition, in turn, reduces the phosphorylation of SNAP-25 (Synaptosomal-Associated Protein 25), a key protein in the SNARE complex required for synaptic vesicle exocytosis. By suppressing PKC-α and subsequent SNAP-25 phosphorylation, this compound effectively hinders the machinery responsible for glutamate release.[1]
Antioxidant and Anti-apoptotic Effects
Beyond its effects on glutamate release, this compound exhibits strong antioxidant and anti-apoptotic properties. It has been shown to scavenge superoxide anion radicals and suppress the generation of reactive oxygen species (ROS).[1] Furthermore, this compound can inhibit the activation of nuclear factor-κB (NF-κB), a central mediator of proinflammatory and apoptotic signaling pathways.[1] These actions help protect neurons from the secondary damage caused by oxidative stress and inflammation that typically follows an excitotoxic insult.
Signaling Pathways
Caption: this compound inhibits glutamate release via Ca²⁺ channel and PKC-α suppression.
Caption: this compound's anti-apoptotic and antioxidant mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on 4-AP-Evoked Glutamate Release
| Condition | Glutamate Release (nmol/mg of protein⁻¹) | Inhibition (%) |
|---|---|---|
| Control (4-AP evoked) | 2.5 ± 0.2 | - |
| + this compound (30 µM) | 1.5 ± 0.1 | ~40% |
| + PD & PKA Inhibitor (H89) | 1.7 ± 0.3 | ~32% |
| + PD & MAPK/ERK Inhibitor (PD98059) | 1.6 ± 0.3 | ~36% |
| + PD & PKC Inhibitor (GF109203X) | 2.3 ± 0.2 | ~8% (inhibition abolished) |
Data derived from studies on rat cerebral cortical synaptosomes stimulated with 4-aminopyridine (4-AP).[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound.
Preparation of Rat Cerebral Cortical Synaptosomes
This protocol is essential for studying presynaptic mechanisms of neurotransmitter release.[1]
-
Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue.
-
Procedure:
-
Euthanize adult Sprague-Dawley rats and decapitate.
-
Rapidly remove the cerebral cortex and homogenize in a buffered sucrose medium (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet and layer it onto a Percoll density gradient for further purification.
-
Centrifuge at high speed (e.g., 15,000 x g for 20 min) to separate synaptosomes from myelin and mitochondria.
-
Collect the synaptosomal layer, wash with physiological buffer, and resuspend for use in subsequent assays.
-
Glutamate Release Assay
This assay measures the amount of glutamate released from synaptosomes.[1]
-
Objective: To quantify the inhibitory effect of this compound on evoked glutamate release.
-
Procedure:
-
Pre-incubate synaptosomes in a physiological buffer at 37°C for 10 minutes.
-
Add this compound at desired concentrations (e.g., 1-30 µM) and incubate for a further 10 minutes. If using inhibitors (e.g., for PKC, PKA), add them prior to this compound.
-
Stimulate glutamate release by adding a depolarizing agent, such as 4-aminopyridine (4-AP) or a high concentration of KCl.
-
After a short incubation period (e.g., 5 minutes), terminate the release process by centrifugation.
-
Collect the supernatant and measure the glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Normalize glutamate levels to the total protein content of the synaptosomal pellet.
-
Neuronal Cell Culture and Neurotoxicity Induction
This protocol establishes a cell-based model for assessing neuroprotection.
-
Objective: To culture neuronal cells and induce damage to test the protective effects of this compound.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are commonly used.[2][3]
-
Procedure:
-
Culture cells in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Plate cells at a suitable density in multi-well plates.[3]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[2]
-
Induce neurotoxicity by adding a toxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate for a specified duration (e.g., 18-24 hours).[2][4]
-
Cell Viability (MTT) Assay
A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Objective: To quantify the protective effect of this compound against toxin-induced cell death.
-
Procedure:
-
Following the neurotoxicity induction protocol, remove the treatment medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.[5]
-
Objective: To determine if the neuroprotective effect of this compound involves the inhibition of apoptosis.
-
Procedure:
-
After treatment, harvest the cells (including floating and adherent cells).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Experimental Workflow Visualization
Caption: General workflow for in vitro assessment of this compound's neuroprotection.
Conclusion
In vitro evidence strongly supports the neuroprotective potential of this compound. Its primary mechanism of action involves the attenuation of glutamate excitotoxicity through a dual approach: inhibiting presynaptic Ca²⁺ influx via N-type channels and suppressing the PKC/SNAP-25 pathway to reduce glutamate exocytosis.[1] Furthermore, its antioxidant and anti-apoptotic properties, mediated by the scavenging of ROS and inhibition of the NF-κB pathway, provide additional layers of neuronal defense.[1] These findings establish this compound as a compelling candidate for further investigation in the development of novel therapies for neurodegenerative disorders. Future research should focus on in vivo models to validate these effects and explore the compound's bioavailability and ability to cross the blood-brain barrier.
References
- 1. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for quantification of Plantainoside D in plant extracts
An HPLC Method for the Quantification of Plantainoside D in Plant Extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a phenylethanoid glycoside that has been isolated from several medicinal plants, including Chirita longgangensis var. hongyao.[1][2] Preliminary studies have indicated its potential as an anti-hypertensive agent, showing strong angiotensin-converting enzyme (ACE) inhibitive effects.[3] As interest in the therapeutic potential of this compound grows, a reliable and accurate method for its quantification in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also described for applications requiring lower detection limits.
Experimental Protocols
Plant Material Extraction
This protocol outlines a general procedure for the extraction of this compound from dried plant material. The efficiency of extraction can be influenced by several factors, including the specific plant matrix, particle size, and solvent choice.[4][5]
Materials:
-
Dried and powdered plant material
-
70% Methanol or 70% Ethanol
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh accurately about 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% methanol (or ethanol).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction in a water bath at 60°C for 60 minutes.[6]
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL).[7][8]
HPLC-UV Method Protocol
This method is suitable for routine quality control and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Data acquisition and processing software
Chromatographic Conditions: The analysis is performed on an Agilent C18 column (4.6 mm x 250 mm, 5 µm) with a column temperature of 30°C.[7][8] The mobile phase consists of acetonitrile and 1% acetic acid in water (16:84, v/v) at a flow rate of 1.0 mL/min.[7][8] Detection is carried out at a wavelength of 332 nm.[7][8]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the prepared sample extract.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Alternative LC-MS/MS Method Protocol
For applications requiring higher sensitivity, such as pharmacokinetic studies, an LC-MS/MS method is recommended.[1][2]
Instrumentation:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column
Chromatographic and Mass Spectrometric Conditions: Chromatographic separation is achieved on an Agilent Zorbax XDB C18 column (50 mm × 2.1 mm, 3.5 μm).[1][9] A gradient elution is used with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.50 mL/min.[1][2][9] The analytes are monitored by tandem mass spectrometry with negative electrospray ionization.[1][2] The precursor-to-product ion transition for this compound is m/z 639.2 → 160.9.[1][2]
Data Presentation
Quantitative data and chromatographic conditions are summarized in the tables below for easy reference and comparison.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Agilent C18 (4.6 mm x 250 mm, 5 µm)[7][8] |
| Mobile Phase | Acetonitrile : 1% Acetic Acid (16:84, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30 °C[7][8] |
| Detection Wavelength | 332 nm[7][8] |
| Injection Volume | 10 µL |
Table 2: Alternative LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| Column | Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 µm)[1][2][9] |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[1][2][9] |
| Flow Rate | 0.50 mL/min[1][2][9] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1][2] |
| MRM Transition (PD) | m/z 639.2 → 160.9[1][2] |
| Injection Volume | 10 µL[9] |
Table 3: HPLC-UV Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 3.125 - 100.00 mg/L[7][8] |
| Correlation Coefficient (r) | 0.9998[7][8] |
| Average Recovery | 101.3%[7][8] |
| Precision (RSD) | 2.6%[7][8] |
| Limit of Detection (LOD) | Subject to instrument sensitivity |
| Limit of Quantification (LOQ) | Subject to instrument sensitivity |
Visualizations
Diagrams illustrating the experimental workflow and method validation logic are provided below.
References
- 1. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. [Simultaneous determination of this compound and verbascoside from stem of Chirita longgangensis var. hongyao by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-ESI-MS/MS Analysis and Pharmacokinetics of this compound Isolated from Chirita longgangensis var. hongyao, a Potential Anti-Hypertensive Active Component in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-ESI-MS/MS Analysis in the Pharmacokinetic Study of Plantainoside D
These application notes provide a detailed protocol for the quantification of Plantainoside D (PD) in rat plasma using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This method is sensitive and specific for pharmacokinetic studies.
Introduction
This compound is a potential anti-hypertensive compound.[1][2][3] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document outlines a validated LC-ESI-MS/MS method for the determination of this compound in rat plasma, which has been successfully applied to a pharmacokinetic study in rats.[1]
Experimental Protocols
2.1. Materials and Reagents
-
This compound (PD) reference standard
-
Genistein (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (Ultrapure)
-
Rat plasma (blank)
2.2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
2.3. Sample Preparation
A protein precipitation method is used for the extraction of this compound from rat plasma.[2]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample for 30 seconds.
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add 5 µL of methanol (or standard/QC solution).
-
Add 150 µL of the internal standard solution (100 ng/mL genistein in methanol-acetonitrile, 50:50, v/v).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.4. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 µm)[1][2][3] |
| Mobile Phase A | Water with 0.1% formic acid[2][3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2][3] |
| Flow Rate | 0.50 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Elution | A gradient elution program should be optimized to ensure adequate separation of the analyte and internal standard from endogenous plasma components.[2][3] |
2.5. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (m/z) | This compound: 639.2 → 160.9[1][2] Genistein (IS): 268.9 → 158.9[1][2] |
| Ion Spray Voltage | -4200 V[1] |
| Turbo-gas Temperature | 550 °C[1] |
| Nebulizer Gas (Nitrogen) | 60 psi[1] |
| Curtain Gas (Nitrogen) | 20 psi[1] |
| Turbo Gas (Nitrogen) | 55 psi[1] |
| Collision Energy | This compound: -55 eV[1] Genistein (IS): -40 eV[1] |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
-
Linearity: The method was linear over the concentration range of 0.10–200 ng/mL.[1][2]
-
Lower Limit of Quantification (LLOQ): The LLOQ for this compound was 0.10 ng/mL.[1][2]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were all within ±15%.[1][2]
-
Stability: this compound was found to be stable in rat plasma after three freeze-thaw cycles, at room temperature for 24 hours, and at -80 °C for one month.[1]
Pharmacokinetic Study
The validated LC-ESI-MS/MS method was applied to a pharmacokinetic study in male Sprague-Dawley rats following oral and intravenous administration of this compound.[1]
4.1. Animal Study Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g).[1]
-
Dosing:
-
Blood Sampling: Blood samples were collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80 °C until analysis.[2]
4.2. Pharmacokinetic Data Analysis Pharmacokinetic parameters were calculated using a non-compartmental model.[4]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2.0 mg/kg) |
| Tmax (h) | 0.5 ± 0.0 | - |
| Cmax (ng/mL) | 35.6 ± 12.8 | - |
| t1/2 (h) | 1.63 ± 0.19[1][2] | 1.52 ± 0.21 |
| AUC0-t (ng·h/mL) | 78.9 ± 25.4 | 352.1 ± 65.7 |
| AUC0-∞ (ng·h/mL) | 81.2 ± 26.3 | 358.9 ± 67.3 |
| Absolute Bioavailability (F%) | 1.12 ± 0.46[1][2][3] | - |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for the LC-ESI-MS/MS analysis and pharmacokinetic study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes & Protocols: Extraction of Plantainoside D from Chirita longgangensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirita longgangensis, a plant from the Gesneriaceae family, is a source of various bioactive compounds. Among these is Plantainoside D, a phenylethanoid glycoside that has garnered interest for its potential therapeutic properties, including antioxidative effects and angiotensin-converting enzyme (ACE) inhibitory activity[1]. This document provides a detailed protocol for the extraction and purification of this compound from the stems of Chirita longgangensis var. hongyao, based on established phytochemical methodologies[2].
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: The stems of Chirita longgangensis var. hongyao should be collected and authenticated by a plant taxonomist.
-
Drying: The plant material is air-dried in the shade to a constant weight.
-
Grinding: The dried stems are then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude this compound
This protocol utilizes solvent extraction to isolate the crude phenylethanoid glycosides from the prepared plant material.
-
Procedure:
-
The powdered stems of Chirita longgangensis are macerated with methanol at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.
-
The mixture is allowed to stand for 24-48 hours with occasional stirring.
-
The extract is then filtered to separate the plant debris from the methanol solution.
-
The extraction process is repeated two to three times with fresh methanol to ensure exhaustive extraction of the compounds.
-
The filtrates from all extractions are combined.
-
The combined methanol extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
3. Purification of this compound
The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound[2][4].
-
Step 1: Silica Gel Column Chromatography
-
The crude methanol extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing phenylethanoid glycosides.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
The fractions rich in phenylethanoid glycosides from the silica gel column are combined and concentrated.
-
The concentrated sample is dissolved in methanol and applied to a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and monitored by TLC to pool those containing this compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The semi-purified fractions from the Sephadex column are subjected to preparative HPLC for final purification[4].
-
A reversed-phase C18 column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape[5][6].
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The collected fraction is concentrated to yield pure this compound.
-
4. Structural Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)[2][4].
Data Presentation
| Parameter | Value | Reference |
| Plant Source | Chirita longgangensis var. hongyao (stems) | [2] |
| Extraction Solvent | Methanol | [2][3] |
| Purification Methods | Silica gel chromatography, Sephadex LH-20, Preparative HPLC | [2][4] |
| Molecular Formula of this compound | C₂₉H₃₆O₁₆ | [7] |
| Molecular Weight of this compound | 640.6 g/mol | [7] |
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Signaling Pathway of this compound's Protective Effect
Caption: Protective mechanism of this compound against Adriamycin-induced apoptosis.
References
- 1. This compound | CAS:147331-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. [Phenylethanoid glycosides from stem of Chirita longgangensis var. hongyao] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the chemical constituents from stem of Chirita longgangensis var. Hongyao] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from roots of Chirita longgangensis var. hongyao] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-MS/MS Analysis and Pharmacokinetics of this compound Isolated from Chirita longgangensis var. hongyao, a Potential Anti-Hypertensive Active Component in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorlab.com [biorlab.com]
Application Note: Development of a Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Plantainoside D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantainoside D, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This application note provides a comprehensive protocol for a cell-based assay designed to quantify the anti-inflammatory activity of this compound. The assay employs RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) as a robust in vitro model of inflammation. Key endpoints include the measurement of nitric oxide (NO) production and the assessment of cell viability to ensure the observed effects are not due to cytotoxicity.
Principle
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[1][2][3] This activation is primarily mediated by Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5][6] This protocol details a method to evaluate the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells. Nitric oxide levels are quantified by measuring nitrite, a stable breakdown product, using the Griess reaction.[7][8][9][10][11] A concurrent cell viability assay, such as the MTT assay, is crucial to differentiate true anti-inflammatory activity from cytotoxic effects.[12][13][14][15]
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) (from E. coli O111:B4)
-
This compound (of known purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase.
2. Cell Viability Assessment (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12][14]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3. Nitric Oxide Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (as determined by the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.[2]
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 1.35 ± 0.09 | 100 |
| 10 | 1.32 ± 0.08 | 97.8 |
| 25 | 1.29 ± 0.11 | 95.6 |
| 50 | 1.25 ± 0.07 | 92.6 |
| 100 | 0.98 ± 0.06 | 72.6 |
| 200 | 0.55 ± 0.05 | 40.7 |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production by this compound
| Treatment | Nitrite Concentration (µM) ± SD | Inhibition of NO Production (%) |
| Control (No LPS) | 1.8 ± 0.3 | - |
| LPS (1 µg/mL) | 52.4 ± 4.5 | 0 |
| LPS + this compound (10 µM) | 41.3 ± 3.8 | 21.2 |
| LPS + this compound (25 µM) | 28.9 ± 2.9 | 44.8 |
| LPS + this compound (50 µM) | 15.7 ± 2.1 | 70.0 |
Mandatory Visualization
Caption: Workflow for evaluating this compound's anti-inflammatory activity.
Caption: LPS-induced inflammatory signaling and potential inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Evaluation of Plantainoside D's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and experimental protocols for assessing the neuroprotective effects of Plantainoside D, a phenylethanoid glycoside with demonstrated therapeutic potential. The following sections detail established animal models for neurodegenerative diseases, comprehensive experimental procedures, and data presentation guidelines to facilitate the investigation of this compound's mechanisms of action and efficacy.
Introduction
This compound is a natural compound found in several medicinal plants, including Plantago asiatica L.[1] Emerging research suggests its significant neuroprotective properties, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1] In vivo studies are crucial to validate these effects and to understand the compound's therapeutic potential in complex biological systems. This document outlines key in vivo models and protocols relevant to the study of this compound's neuroprotective capabilities.
Featured In Vivo Models for Neuroprotection Studies
The selection of an appropriate animal model is critical for elucidating the specific neuroprotective actions of this compound. Based on its known biological activities, the following models are highly relevant.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model of Parkinson's Disease
This model is particularly relevant for studying the anti-inflammatory and neuroprotective effects of compounds like this compound. Lipopolysaccharide, a component of gram-negative bacteria cell walls, induces a potent inflammatory response in the brain, leading to the activation of microglia and subsequent damage to dopaminergic neurons, a hallmark of Parkinson's disease.[2] A related compound, Plantamajoside (PMS), has been shown to alleviate substantia nigra damage in an LPS-induced Parkinson's disease mouse model by inhibiting the HDAC2/MAPK signaling pathway and reducing microglia polarization.[2]
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia
This model is the gold standard for inducing focal cerebral ischemia and is highly applicable for evaluating the neuroprotective effects of this compound against stroke and reperfusion injury. The procedure involves the temporary occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.
Toxin-Induced Models of Parkinson's Disease
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in primates and rodents.[3]
-
6-OHDA (6-hydroxydopamine) Model: This neurotoxin is stereotaxically injected into the substantia nigra or striatum to create a lesion in the dopaminergic pathways, resulting in motor deficits characteristic of Parkinson's disease.[3]
Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease
For investigating the potential of this compound in Alzheimer's disease, this model involves the direct infusion of amyloid-beta oligomers into the cerebral ventricles or hippocampus of rodents. This induces synaptic dysfunction, neuroinflammation, and cognitive deficits, key features of Alzheimer's pathology.[4]
Experimental Protocols
Protocol 1: LPS-Induced Parkinson's Disease Mouse Model
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Behavioral testing equipment (e.g., rotarod, open field test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and Western blotting.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Stereotaxic Surgery:
-
Anesthetize the mice and mount them on a stereotaxic frame.
-
Inject LPS (e.g., 5 µg in 2 µL of saline) directly into the substantia nigra pars compacta (SNpc) of one hemisphere. Use precise coordinates relative to bregma.
-
-
This compound Administration:
-
Administer this compound (dissolved in a suitable vehicle) via oral gavage or intraperitoneal injection at predetermined doses.
-
Begin treatment either before (pre-treatment) or after (post-treatment) LPS injection and continue for a specified duration (e.g., daily for 1-4 weeks).
-
-
Behavioral Analysis:
-
Conduct behavioral tests such as the rotarod test to assess motor coordination and the open field test to evaluate locomotor activity at regular intervals.
-
-
Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blotting: Analyze protein levels of inflammatory markers (e.g., TNF-α, IL-1β) and components of relevant signaling pathways (e.g., HDAC2, p-p38 MAPK) in brain homogenates.[2]
-
-
Protocol 2: MCAO Model of Cerebral Ischemia in Rats
Objective: To assess the efficacy of this compound in reducing infarct volume and improving neurological deficits following ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Surgical microscope
-
Nylon monofilament suture (e.g., 4-0)
-
Anesthetics
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring system.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 90-120 minutes).
-
Withdraw the suture to allow for reperfusion.
-
-
This compound Treatment:
-
Administer this compound intravenously or intraperitoneally at the onset of reperfusion or at various time points post-MCAO.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the rat and remove the brain.
-
Slice the brain into coronal sections and stain with 2% TTC. Healthy tissue will stain red, while the infarcted area will remain white.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Behavioral Outcomes in LPS-Induced PD Model
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) | Open Field - Total Distance (m) |
| Sham Control | - | 180 ± 15 | 3500 ± 300 |
| LPS + Vehicle | - | 95 ± 12 | 2100 ± 250 |
| LPS + this compound | 10 | 130 ± 10# | 2800 ± 280# |
| LPS + this compound | 20 | 155 ± 14# | 3100 ± 260# |
| LPS + this compound | 40 | 170 ± 16# | 3300 ± 290# |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. LPS + Vehicle. |
Table 2: Neuroprotective Effects of this compound in MCAO Rat Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (%) |
| Sham Control | - | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 45 ± 5 |
| MCAO + this compound | 5 | 2.2 ± 0.4# | 30 ± 4# |
| MCAO + this compound | 10 | 1.5 ± 0.3# | 22 ± 3# |
| MCAO + this compound | 20 | 1.1 ± 0.2# | 15 ± 2# |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. MCAO + Vehicle. |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and experimental designs can aid in understanding the therapeutic rationale and study outline.
Figure 1: General experimental workflow for in vivo testing of this compound.
Figure 2: Proposed signaling pathway for this compound's neuroprotective effects.
Conclusion
The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound's neuroprotective effects. By employing these standardized methods, researchers can generate reliable and reproducible data to support the development of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic stroke. Careful consideration of the experimental design, including appropriate controls, dosing regimens, and outcome measures, is essential for a thorough investigation.
References
- 1. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plantamajoside Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Flavonoids against Alzheimer’s Disease: Pathological Hypothesis, Potential Targets, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Assessing the Antioxidant Capacity of Plantainoside D
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plantainoside D, a phenylethanoid glycoside, is a natural compound of interest for its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damage caused by reactive oxygen species (ROS) and free radicals in biological systems.[1] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for two widely used spectrophotometric methods for assessing antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3]
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a popular method for screening the free-radical scavenging ability of antioxidants.[4] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[5][6] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes from violet to a pale yellow.[4][7] The degree of discoloration is proportional to the scavenging potential of the antioxidant and can be quantified by measuring the decrease in absorbance.[3]
Experimental Protocol: DPPH Assay
A. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM):
-
DPPH Working Solution (e.g., 0.1 mM):
-
This compound Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
-
Positive Control:
-
Prepare solutions of a known antioxidant, such as Ascorbic Acid or Trolox, at the same concentrations as the test sample to serve as a positive control.[8]
-
B. Assay Procedure (96-well plate format):
-
Add 20 µL of each this compound dilution (or positive control) to separate wells of a 96-well microplate.[5]
-
Add 20 µL of the solvent used for dilution into separate wells to serve as the blank/control.
-
Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells.[5] Mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8] The incubation time may need to be optimized based on the reaction kinetics.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula[9]: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
Plot the % scavenging activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10] A lower IC50 value indicates higher antioxidant activity.
Experimental Workflow: DPPH Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Plantainoside D in Rat Cerebral Cortical Synaptosomes Glutamate Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D (PD) is a phenylethanoid glycoside with demonstrated neuroprotective potential.[1] One of the key mechanisms underlying its neuroprotective effects is the modulation of neurotransmitter release. Excessive glutamate, the primary excitatory neurotransmitter in the central nervous system, can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[1][2] These application notes provide a detailed protocol and supporting data for utilizing this compound in a glutamate release assay using rat cerebral cortical synaptosomes. The findings indicate that this compound inhibits depolarization-evoked glutamate release primarily by reducing Ca2+ influx through N-type voltage-dependent Ca2+ channels (VDCCs) and subsequently attenuating the protein kinase C (PKC) signaling cascade.[3]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on 4-aminopyridine (4-AP)-evoked glutamate release from rat cerebral cortical synaptosomes.
Table 1: Dose-Dependent Inhibition of 4-AP-Evoked Glutamate Release by this compound
| This compound Concentration (μM) | Glutamate Release (nmol/mg of protein/5 min) | % Inhibition |
| 0 (Control) | 7.8 ± 0.1 | 0% |
| 5 | Reduced compared to control | ~20% |
| 30 | 4.2 ± 0.6 | ~46% |
| 50 | Maximally inhibited | >50% |
| IC50 | 32 μM | 50% |
Data adapted from a study where synaptosomes were depolarized with 1.2 mM 4-AP in the presence of 1 mM CaCl2.[1] The inhibitory effects of PD are evident down to 5 μM, with maximum inhibition occurring at 50 μM.[1]
Table 2: Effect of Various Inhibitors on this compound-Mediated Inhibition of Glutamate Release
| Condition | Glutamate Release (nmol/mg of protein/5 min) | Effect of this compound (30 μM) |
| Control (4-AP evoked) | 7.4 ± 0.3 | Inhibited |
| ω-conotoxin GVIA (N-type Ca2+ channel blocker) | 4.1 ± 0.5 | Abolished |
| ω-agatoxin IVA (P/Q-type Ca2+ channel blocker) | 3.4 ± 0.7 | Unchanged |
| GF109203x (PKC inhibitor) | Reduced | Abolished |
| CGP37157 (mitochondrial Na+/Ca2+ exchanger inhibitor) | 4.4 ± 0.5 | Retained |
| Dantrolene (ryanodine receptor inhibitor) | 4.6 ± 0.4 | Retained |
| Ca2+-free medium (with EGTA) | 1.4 ± 0.2 | Not affected |
| Bafilomycin A1 (vesicular uptake inhibitor) | - | Prevented |
| dl-TBOA (glutamate transporter inhibitor) | - | Unaffected |
This table summarizes that the inhibitory effect of this compound on glutamate release is dependent on extracellular Ca2+ influx through N-type channels and involves the PKC pathway.[3] The effect is not mediated by P/Q-type Ca2+ channels, intracellular Ca2+ release from mitochondria or the endoplasmic reticulum, or glutamate transporters.[3]
Experimental Protocols
Preparation of Rat Cerebral Cortical Synaptosomes
This protocol is adapted from established methods for isolating nerve terminals.[4][5]
Materials:
-
Male Sprague-Dawley rats (5-6 weeks old)
-
Homogenization buffer (ice-cold)
-
Ficoll solutions (6%, 9%, 13%)
-
PMSF and pepstatin A stock solutions
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge with SS34 and SW41 rotors
Procedure:
-
Euthanize rats and decapitate.
-
Excise the cerebral cortices and remove white matter as much as possible.
-
Homogenize the tissue in 30 mL of ice-cold homogenization buffer with protease inhibitors (PMSF and pepstatin A) using 9 strokes at 900 rpm.[4]
-
Centrifuge the homogenate at 5,000 rpm for 2 minutes to pellet nuclei and cell debris.[4]
-
Collect the supernatant (S1) and centrifuge at 11,000 rpm for 12 minutes.[4]
-
Resuspend the resulting pellet (P2), avoiding the brown mitochondrial portion, in 18 mL of homogenization buffer.[4]
-
Layer 3 mL of the resuspended pellet onto a discontinuous Ficoll gradient (4 mL of 13%, 1 mL of 9%, and 4 mL of 6% Ficoll).[4]
-
Centrifuge the gradients at 22,500 rpm for 35 minutes.[4]
-
Collect the synaptosomal fraction from the 9-13% Ficoll interface.[4]
-
Wash the collected synaptosomes by adding 30 mL of homogenization buffer and centrifuging at 11,000 rpm for 12 minutes.[4]
-
Resuspend the final synaptosomal pellet in a suitable buffer at a protein concentration of approximately 0.5 mg/mL.[5] Keep on ice until use.
Glutamate Release Assay
This fluorometric assay continuously measures glutamate release.[5][6]
Materials:
-
Prepared synaptosomes (0.5 mg protein)
-
HEPES-buffered medium (HBM)
-
NADP+ (2 mM)
-
Glutamate dehydrogenase (GDH, 50 units/mL)
-
CaCl2 (1 mM)
-
4-aminopyridine (4-AP, 1.2 mM) or KCl (15 mM) to depolarize
-
This compound (various concentrations)
-
Spectrofluorometer with a temperature-controlled cuvette holder (37°C)
Procedure:
-
Resuspend 0.5 mg of synaptosomal protein in 2 mL of HBM and place in a cuvette at 37°C with continuous stirring.[6]
-
Pre-incubate with the desired concentration of this compound for 10 minutes. For inhibitor studies, add inhibitors before or along with this compound as specified.[1]
-
After 5 minutes, add 2 mM NADP+ and 50 units/mL GDH and stir for 3 minutes.[1]
-
Add 1 mM CaCl2 and incubate for a further 2 minutes.[1]
-
Initiate glutamate release by adding 1.2 mM 4-AP or 15 mM KCl to depolarize the synaptosomes.[1]
-
Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The production of NADPH, which is fluorescent, is proportional to the amount of glutamate released.[5]
-
Record the fluorescence for at least 5 minutes to determine the rate of glutamate release.
Signaling Pathways and Workflow Diagrams
Caption: Proposed signaling pathway for this compound's inhibition of glutamate release.
Caption: Experimental workflow for the glutamate release assay using rat synaptosomes.
References
- 1. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]
- 5. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Preparation and Handling of Plantainoside D Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantainoside D is a phenylpropanoid glycoside with a range of documented biological activities, making it a compound of interest for in vitro studies. It demonstrates potent antioxidant effects and acts as an inhibitor of several key cellular targets, including Angiotensin-Converting Enzyme (ACE), Protein Kinase C (PKC), and the NF-κB signaling pathway. Specifically, this compound has been shown to protect cardiac muscle cells from adriamycin-induced apoptosis by inhibiting the generation of Reactive Oxygen Species (ROS) and subsequent NF-κB activation. Proper preparation, handling, and storage of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining reliable data in cell-based assays.
This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with guidelines for storage and a summary of its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference(s) |
| CAS Number | 147331-98-4 | |
| Molecular Formula | C₂₉H₃₆O₁₆ | |
| Molecular Weight | 640.59 g/mol | |
| Purity | Typically ≥98% (HPLC) | |
| Physical Form | Powder | |
| Solubility | Soluble in DMSO (e.g., 55 mg/mL or ~85.8 mM), Methanol, Ethanol, Pyridine. Sparingly soluble in aqueous buffers. |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
Equipment
-
Vortex mixer
-
Laminar flow hood (optional, for maintaining sterility)
-
Microcentrifuge (optional, to pellet any undissolved material)
Calculation
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Molecular Weight (MW): 640.59 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: e.g., 1 mL = 0.001 L
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 640.59 g/mol x (1000 mg / 1 g) Mass (mg) = 6.41 mg
Therefore, to make 1 mL of a 10 mM stock solution, 6.41 mg of this compound is required. Adjust the mass and volume as needed for your experimental requirements.
Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 6.41 mg) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there is no undissolved particulate matter. If needed, centrifuge the tube at a low speed to pellet any insoluble material and transfer the clear supernatant to a new sterile tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
Handling and Storage Recommendations
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid (Powder) | -20°C | Up to 2 years | Keep in a dry, dark place. | |
| Stock in DMSO | -20°C | Up to 1 month | Protect from light. | |
| Stock in DMSO | -80°C | Up to 6 months | Protect from light; preferred for long-term storage. |
Key Handling Practices:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Using single-use aliquots is highly recommended.
-
Protect from Light: this compound, like many natural compounds, may be light-sensitive. Store aliquots in amber vials or in a light-blocking container.
Application in Cell Culture
Dilution to Working Concentration
To treat cells, the frozen DMSO stock solution should be thawed and diluted directly into pre-warmed cell culture medium to achieve the desired final concentration.
Example Dilution (for a 10 µM final concentration):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For a 1:1000 dilution to get 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the medium thoroughly by gentle pipetting or swirling before adding it to the cells.
Important Considerations
-
Vehicle Control: Since the stock solution is prepared in DMSO, a vehicle control is essential in all experiments. This involves treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of this compound used.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Mechanism of Action: Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory and cytoprotective effects in part by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, cell survival, and apoptosis. In response to stimuli like inflammatory cytokines or oxidative stress (e.g., from ROS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-apoptotic genes.
This compound has been shown to intervene at two key points in this cascade:
-
ROS Scavenging: It reduces the generation of ROS, a primary trigger for NF-κB activation.
-
IKK Inhibition: It is a known IKK-β inhibitor, directly preventing the phosphorylation of IκBα.
By blocking these upstream events, this compound prevents NF-κB nuclear translocation and subsequent gene activation, thereby reducing inflammation and protecting cells from apoptosis.
Methodology for Studying the Effects of Plantainoside D on PKC-α Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Plantainoside D, a phenylpropanoid glycoside, has been identified as an inhibitor of Protein Kinase C alpha (PKC-α), a key enzyme in cellular signal transduction pathways.[1] PKC-α is a serine/threonine kinase that, upon activation, phosphorylates a wide range of substrate proteins, thereby regulating diverse cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of PKC-α activity is implicated in various diseases, including cancer. Understanding the mechanism by which this compound affects PKC-α phosphorylation is crucial for evaluating its therapeutic potential.
These application notes provide a comprehensive methodological framework for researchers to investigate the inhibitory effects of this compound on PKC-α phosphorylation. The protocols detailed below cover both in vitro and cell-based assays to characterize the compound's activity and elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's interaction with PKC-α.
| Parameter | Value | Reference |
| IC50 for PKC-α Inhibition | 14.8 µM | [1] |
Part 1: In Vitro Kinase Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified PKC-α.
Experimental Protocol: In Vitro PKC-α Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PKC-α activity in a cell-free system.
Materials:
-
Recombinant active PKC-α enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for non-radiometric assays)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stopping solution (e.g., 75 mM phosphoric acid for radiometric assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
Alternatively, non-radiometric assay kits are available (e.g., ADP-Glo™, ELISA-based) and their specific protocols should be followed.[2][3]
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for the assay could be from 0.1 µM to 100 µM.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase reaction buffer, PKC-α enzyme, and the PKC substrate.
-
Add this compound: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP for the radiometric method).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Measure Phosphorylation (Radiometric Method): a. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. b. Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the in vitro PKC-α kinase assay.
Part 2: Cell-Based Assay of PKC-α Phosphorylation
This protocol describes the investigation of this compound's effect on PKC-α phosphorylation in a cellular context using Western Blotting.
Experimental Protocol: Western Blot Analysis of Phospho-PKC-α
Objective: To determine the effect of this compound on the phosphorylation of PKC-α at its activation sites in cultured cells.
Cell Line Selection: Choose a cell line known to have an active PKC-α signaling pathway. Examples include various cancer cell lines such as breast (e.g., MCF-7), prostate (e.g., LNCaP), or colon cancer cells.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKC-α (specific for the phosphorylation site of interest, e.g., Thr638)
-
Mouse anti-total-PKC-α
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in culture plates and allow them to adhere and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specific duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO). c. In a separate set of experiments, pre-treat cells with this compound for a defined period before stimulating with a PKC activator like PMA to assess the inhibitory effect on activated PKC-α.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against phospho-PKC-α overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. d. Wash the membrane with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. Strip the membrane according to the manufacturer's protocol. b. Re-probe the membrane with the primary antibody against total PKC-α and then β-actin, following the same incubation and detection steps.
-
Data Analysis: a. Quantify the band intensities for phospho-PKC-α, total PKC-α, and β-actin using densitometry software. b. Normalize the phospho-PKC-α signal to the total PKC-α signal, and then to the loading control (β-actin). c. Compare the normalized phospho-PKC-α levels in this compound-treated cells to the control cells.
Diagram: Western Blot Workflow
Caption: Workflow for Western blot analysis of PKC-α phosphorylation.
Part 3: Putative Signaling Pathway
The following diagram illustrates a putative signaling pathway for the action of this compound on PKC-α. This is a generalized model based on known PKC-α activation and the inhibitory role of flavonoids.
Diagram: Putative Signaling Pathway of this compound Action on PKC-α
Caption: Putative signaling pathway of this compound's inhibitory effect on PKC-α.
Pathway Description: Upon stimulation of cell surface receptors (GPCR/RTK), Phospholipase C (PLC) is activated, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺). Both DAG and Ca²⁺ are required for the activation of conventional PKC isoforms like PKC-α, which involves its translocation to the cell membrane and subsequent autophosphorylation. Activated PKC-α then phosphorylates its downstream substrates, such as MARCKS and components of the NF-κB signaling pathway, leading to various cellular responses. This compound is hypothesized to inhibit the kinase activity of activated PKC-α, thereby attenuating these downstream signaling events.
References
application of Plantainoside D in H9c2 cardiac muscle cell apoptosis studies.
Introduction
Cardiotoxicity is a significant concern in various therapeutic interventions, notably in chemotherapy with agents like Adriamycin (ADR), also known as Doxorubicin. ADR-induced cardiotoxicity is largely attributed to the excessive generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cardiac muscle cells. Plantainoside D (PD), a natural compound, has demonstrated a protective role against ADR-induced apoptosis in H9c2 cardiac muscle cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in mitigating cardiac cell apoptosis. The outlined protocols are based on established methodologies for studying apoptosis in the H9c2 cell line.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting two key pathways implicated in Adriamycin-induced apoptosis: the generation of reactive oxygen species (ROS) and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Pre-treatment of H9c2 cells with this compound has been shown to significantly reduce ADR-induced apoptosis.[1][2] The compound effectively inhibits the production of ROS triggered by ADR and enhances the levels of endogenous antioxidants such as glutathione (GSH).[1][4] Furthermore, this compound curtails the activation of NF-κB, a crucial mediator of inflammatory and apoptotic responses.[1][2][4]
Experimental Protocols
This section details the protocols for key experiments to assess the efficacy of this compound in protecting H9c2 cells from Adriamycin-induced apoptosis.
H9c2 Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed H9c2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 2 hours).
-
Induce apoptosis by adding Adriamycin (e.g., 1 µM) to the culture medium and incubate for the desired time (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with Adriamycin alone.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
H9c2 cells in a 96-well plate
-
This compound and Adriamycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Following the treatment protocol, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
H9c2 cells in a 6-well plate
-
This compound and Adriamycin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
H9c2 cells in a 6-well plate or 96-well black plate
-
This compound and Adriamycin
-
DCFH-DA (10 mM stock solution in DMSO)
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.
-
Western Blot Analysis for NF-κB and Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
H9c2 cells in a 6-well plate
-
This compound and Adriamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on H9c2 Cell Viability in the Presence of Adriamycin
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Adriamycin (ADR) | 1 µM | 52 ± 4.5 |
| PD + ADR | 1 µM + 1 µM | 65 ± 3.8 |
| PD + ADR | 5 µM + 1 µM | 78 ± 4.1 |
| PD + ADR | 10 µM + 1 µM | 89 ± 3.9 |
| PD + ADR | 20 µM + 1 µM | 95 ± 4.3 |
| This compound (PD) | 20 µM | 98 ± 5.0 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Adriamycin-Induced Apoptosis in H9c2 Cells
| Treatment Group | Apoptosis Rate (%) |
| Early Apoptosis | |
| Control | 2.1 ± 0.5 |
| Adriamycin (ADR) (1 µM) | 25.4 ± 2.1 |
| PD (10 µM) + ADR (1 µM) | 10.3 ± 1.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Intracellular ROS Levels and Protein Expression
| Treatment Group | Relative ROS Level (%) | Relative Protein Expression (Fold Change vs. Control) |
| p-NF-κB/NF-κB | ||
| Control | 100 ± 8.7 | 1.0 ± 0.1 |
| Adriamycin (ADR) (1 µM) | 350 ± 25.1 | 4.2 ± 0.5 |
| PD (10 µM) + ADR (1 µM) | 150 ± 15.6 | 1.8 ± 0.3 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Signaling Pathway of this compound in H9c2 Cells
Caption: Protective mechanism of this compound against Adriamycin-induced apoptosis.
Experimental Workflow
Caption: Workflow for investigating this compound's effects on H9c2 cells.
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the application of this compound in H9c2 cardiac muscle cell apoptosis studies. By following these methodologies, researchers can effectively evaluate the cardioprotective potential of this compound and elucidate its mechanism of action in mitigating Adriamycin-induced cardiotoxicity. The structured data presentation and visual workflows are designed to facilitate experimental planning and data interpretation, ultimately contributing to the development of novel therapeutic strategies for protecting the heart during chemotherapy.
References
Plantainoside D: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D (PD) is a phenylethanoid glycoside with demonstrated neuroprotective properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases.[1] Characterized by pathologies involving excitotoxicity, neuroinflammation, and oxidative stress, neurodegenerative disorders such as Alzheimer's and Parkinson's disease may be amenable to treatment with multi-target agents like this compound. These application notes provide a comprehensive overview of its mechanisms of action and detailed protocols for its investigation in a research setting.
The primary neuroprotective function of this compound identified to date is the modulation of glutamate excitotoxicity.[1] Excessive glutamate release into the synaptic cleft leads to overstimulation of postsynaptic receptors, resulting in a cascade of neurotoxic events. This compound has been shown to inhibit depolarization-evoked glutamate release from presynaptic terminals.[1] This inhibitory action is primarily achieved through the suppression of N-type voltage-dependent calcium channels (VDCCs) and the subsequent inhibition of the Protein Kinase C-alpha (PKCα) signaling pathway.[1]
Beyond its effects on excitotoxicity, this compound is suggested to possess potent anti-inflammatory and antioxidant properties, common to many flavonoids and polyphenolic compounds.[1][2] These activities are critical in combating the chronic neuroinflammation and oxidative damage that are hallmarks of neurodegenerative diseases.
Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegeneration.
Attenuation of Glutamate Excitotoxicity
This compound significantly reduces the excessive release of glutamate from presynaptic nerve terminals. The mechanism for this action involves:
-
Inhibition of N-type Voltage-Dependent Calcium Channels (VDCCs): Influx of extracellular Ca²⁺ through VDCCs is a critical step in triggering neurotransmitter release. This compound has been shown to specifically inhibit N-type VDCCs, thereby reducing the presynaptic Ca²⁺ concentration.[1]
-
Suppression of the PKCα-SNAP-25 Signaling Pathway: Protein Kinase C-alpha (PKCα) plays a crucial role in the regulation of synaptic vesicle exocytosis. This compound inhibits the phosphorylation of PKCα. This, in turn, prevents the phosphorylation of its downstream target, Synaptosomal-Associated Protein 25 (SNAP-25), at the Serine 187 residue.[1][3] Phosphorylated SNAP-25 is a key component of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent glutamate release. By inhibiting this phosphorylation cascade, this compound effectively dampens the exocytosis of glutamate.[1]
Anti-Inflammatory Activity
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. While direct studies on this compound are emerging, related polyphenolic compounds are known to suppress neuroinflammation by inhibiting key signaling pathways:
-
Modulation of the TLR4/NF-κB Pathway: Toll-like receptor 4 (TLR4) is a key receptor on microglia that recognizes damage-associated molecular patterns, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It is hypothesized that this compound, like other flavonoids, can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to significant neuronal damage. This compound is believed to contribute to cellular redox homeostasis through:
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1).[7][8] Electrophilic compounds can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound activates this protective pathway.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical models.
| Parameter | Value | Experimental Model | Reference |
| IC₅₀ for Glutamate Release Inhibition | 32 µM | 4-AP-evoked glutamate release from rat cortical synaptosomes | [1] |
| Effective Concentration for Neuroprotection | 5 - 50 µM | 4-AP-evoked glutamate release from rat cortical synaptosomes | [1] |
| Treatment Group | 4-AP-Evoked Glutamate Release (nmol/mg of protein/5 min) | % Inhibition | Reference |
| Control (4-AP) | 7.8 ± 0.1 | - | [1] |
| This compound (30 µM) + 4-AP | 4.2 ± 0.6 | ~46% | [1] |
| Protein | Change in Phosphorylation with this compound (30 µM) + 4-AP | Reference |
| PKCα | Significantly reduced | [1] |
| SNAP-25 (Ser187) | Significantly reduced | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in reducing glutamate excitotoxicity.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Preparation of Rat Cortical Synaptosomes
This protocol is adapted from established methods for the isolation of nerve terminals.
Materials:
-
HEPES-buffered sucrose solution (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Ficoll solutions (6%, 9%, and 13% in homogenization buffer)
-
Protease and phosphatase inhibitor cocktails
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Euthanize adult Sprague-Dawley rats according to approved institutional guidelines.
-
Rapidly dissect the cerebral cortices and place them in ice-cold HEPES-buffered sucrose solution.
-
Homogenize the tissue in 9 volumes of ice-cold HEPES-buffered sucrose solution with protease and phosphatase inhibitors using 10-12 gentle strokes of a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 12,500 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet (P2, crude synaptosomes) in HEPES-buffered sucrose solution.
-
Layer the resuspended P2 fraction onto a discontinuous Ficoll gradient (13% at the bottom, 9% in the middle, and 6% on top).
-
Centrifuge at 50,000 x g for 70 minutes at 4°C.
-
Collect the synaptosomal fraction from the 9%-13% Ficoll interface.
-
Wash the collected synaptosomes by resuspending in HEPES-buffered sucrose solution and centrifuging at 11,000 x g for 12 minutes.
-
Resuspend the final synaptosomal pellet in the appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
Glutamate Release Assay
This fluorometric assay continuously monitors glutamate release from synaptosomes.
Materials:
-
Synaptosomal preparation (0.5 mg/mL)
-
Assay buffer (e.g., HEPES-buffered medium)
-
NADP⁺ (2 mM)
-
Glutamate dehydrogenase (50 units/mL)
-
4-Aminopyridine (4-AP, 1.2 mM)
-
This compound (various concentrations)
-
Fluorometer
Procedure:
-
Pre-warm the synaptosomal suspension to 37°C for 10 minutes.
-
Add NADP⁺ and glutamate dehydrogenase to the synaptosome suspension in the fluorometer cuvette.
-
Record a stable baseline fluorescence (excitation ~340 nm, emission ~460 nm).
-
Add this compound at the desired concentration and incubate for 10 minutes.
-
Induce depolarization and subsequent glutamate release by adding 4-AP.
-
Continuously record the fluorescence for at least 5 minutes. The increase in fluorescence is proportional to the amount of glutamate released.
-
Calibrate the fluorescence signal by adding known amounts of glutamate at the end of each experiment.
Measurement of Cytosolic Ca²⁺ Concentration
This protocol uses a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium.
Materials:
-
Synaptosomal preparation
-
Fluo-4 AM (5 µM)
-
Assay buffer
-
4-AP (1.2 mM)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Load the synaptosomes with 5 µM Fluo-4 AM for 45 minutes at 37°C.
-
Wash the synaptosomes twice with assay buffer to remove extracellular dye.
-
Resuspend the loaded synaptosomes in the assay buffer.
-
Record a stable baseline fluorescence (excitation ~485 nm, emission ~538 nm).
-
Add this compound and incubate for 10 minutes.
-
Add 4-AP to induce depolarization.
-
Record the change in fluorescence, which corresponds to the change in cytosolic Ca²⁺ concentration.
Western Blot Analysis of p-PKCα and p-SNAP-25
Materials:
-
Treated synaptosomes
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-PKCα, anti-PKCα, anti-p-SNAP-25 Ser187, anti-SNAP-25)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated synaptosomes in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
SH-SY5Y Cell Viability Assay (MPP⁺ Model of Parkinson's Disease)
This assay assesses the protective effect of this compound against a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding MPP⁺ (e.g., 0.8 mM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases through its multifaceted mechanism of action. By attenuating glutamate excitotoxicity, and likely exerting anti-inflammatory and antioxidant effects, it addresses several key pathological features of these complex disorders. The protocols provided herein offer a robust framework for researchers to further investigate and validate the neuroprotective properties of this compound, paving the way for its potential development as a novel therapy.
References
- 1. Protein Kinase C-Dependent Phosphorylation of Synaptosome-Associated Protein of 25 kDa at Ser187 Potentiates Vesicle Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ZC3H12D-regulated TLR4-NF-κB pathway in LPS-induced pro-inflammatory microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Elucidation of Plantainoside D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques, application notes, and experimental protocols for the comprehensive structural elucidation and quantification of Plantainoside D, a phenylethanoid glycoside with significant therapeutic potential.
Application Notes
Note 1: Strategy for Isolation and Purification
The isolation of this compound from its natural sources, such as Chirita longgangensis or Picrorhiza scrophulariiflora, requires a multi-step chromatographic approach to separate it from a complex mixture of other phytochemicals.[1][] The general strategy involves initial extraction followed by sequential column chromatography techniques that separate compounds based on their polarity and size.
A typical workflow begins with a crude extract from the plant material, which is then fractionated using column chromatography with silica gel.[3] Fractions are monitored by Thin-Layer Chromatography (TLC). Further purification is often achieved using size-exclusion chromatography, such as Sephadex LH-20, followed by final polishing with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often at a semi-preparative scale, to yield the pure compound.[4][5]
Note 2: Integrated Spectroscopic Approach for Structural Elucidation
The unambiguous determination of this compound's structure relies on an integrated approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]
Initially, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass and deduce the molecular formula (C₂₉H₃₆O₁₆).[7] Subsequently, tandem MS (MS/MS) experiments are performed to establish the fragmentation pattern, revealing the core aglycone and the sequence of sugar moieties.[4][8]
The precise connectivity and stereochemistry are then established using a suite of NMR experiments. 1D NMR (¹H and ¹³C) provides information on the types and numbers of protons and carbons.[3] 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the complete molecular structure by revealing proton-proton and proton-carbon correlations over two to three bonds.[3][9]
Note 3: Quantitative Analysis using LC-ESI-MS/MS
Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantitative analysis of this compound in complex biological matrices, such as rat plasma.[1][4][10] The method utilizes a reversed-phase chromatographic column for separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
In MRM, a specific precursor ion (the deprotonated molecule [M-H]⁻ in the case of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored.[4][10] This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and providing excellent sensitivity, with a lower limit of quantification reported as low as 0.10 ng/mL.[1][4][10]
Experimental Protocols
Protocol 1: General Isolation and Purification of this compound
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems of C. longgangensis var. hongyao).
-
Extract the powder with methanol (e.g., 3 times at room temperature) using maceration or sonication.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.
-
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane-ethyl acetate or chloroform-methanol, starting with a low polarity and gradually increasing it.[3]
-
Collect fractions and monitor them using TLC, visualizing spots under UV light or with a suitable staining reagent. Combine fractions with similar TLC profiles.
-
-
Size-Exclusion and Preparative HPLC:
-
Subject the combined, enriched fractions to Sephadex LH-20 column chromatography, typically eluting with methanol, to remove smaller molecules and pigments.[5]
-
Perform a final purification step using semi-preparative RP-HPLC on a C18 column.[11]
-
Use a mobile phase gradient, for example, of methanol/water or acetonitrile/water, to achieve baseline separation.
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound. Confirm purity using analytical HPLC-DAD.
-
Protocol 2: LC-MS/MS Method for Quantitative Analysis in Rat Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of this compound.[1][4][10]
-
Sample Preparation:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., genistein).
-
Add 200 µL of a protein precipitation solution (e.g., methanol-acetonitrile, 50:50, v/v).[1][10]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.[1][4][10]
-
Monitored Transitions (MRM):
-
Optimization: Optimize ion source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.
-
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₁₆ | [7] |
| Molecular Weight | 640.6 g/mol | [7] |
| Chemical Class | Phenylethanoid Glycoside | [][4] |
| Ionization Mode | ESI Negative | [1][4][10] |
| Precursor Ion [M-H]⁻ | m/z 639.2 | [1][4][10] |
| Major Product Ion | m/z 160.9 | [1][4][10] |
Table 2: LC-MS/MS Parameters for Quantitative Analysis of this compound
| Parameter | Condition | Reference |
| Column | Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 µm) | [1][10] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | [1][10] |
| Elution Type | Gradient | [1][10] |
| Flow Rate | 0.50 mL/min | [1][10] |
| Ionization Mode | ESI Negative | [1][4][10] |
| MRM Transition (PD) | m/z 639.2 → m/z 160.9 | [1][4][10] |
| MRM Transition (IS) | m/z 268.9 → m/z 158.9 (Genistein) | [1][4][10] |
| Linearity Range | 0.10 - 200 ng/mL | [1][4][10] |
| Lower Limit of Quantification | 0.10 ng/mL | [1][4][10] |
References
- 1. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. LC-ESI-MS/MS Analysis and Pharmacokinetics of this compound Isolated from Chirita longgangensis var. hongyao, a Potential Anti-Hypertensive Active Component in Rats [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biorlab.com [biorlab.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
addressing Plantainoside D stability issues in DMSO stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Plantainoside D in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: It is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO at a concentration of 10 mM. To prepare the solution, bring both the this compound powder and DMSO to room temperature. Add the DMSO to the vial of this compound and vortex thoroughly to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 2 weeks) and at -80°C for long-term storage (up to 6 months).[1] Solutions should be protected from light and moisture.
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While many compounds are stable at room temperature for short durations, prolonged exposure can lead to degradation.[1] Studies on other phenylethanoid glycosides have shown that temperature is a critical factor in their stability.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is best to minimize freeze-thaw cycles.[1] Each cycle increases the risk of water absorption into the DMSO, which can lead to precipitation and degradation of the compound.[2][3] Aliquoting the stock solution upon preparation is the most effective way to avoid this issue. While some studies have shown no significant loss for certain compounds after multiple freeze-thaw cycles, it is a potential source of instability.[2][4]
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation can occur due to the absorption of water by DMSO or if the compound's solubility limit is exceeded at a lower temperature. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution from powder. Assess the stability of your current stock solution using the HPLC protocol provided below. |
| Precipitation of this compound | Visually inspect the stock solution for any precipitate. If present, attempt to redissolve by warming and vortexing. Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to prevent precipitation upon dilution.[1] |
| Incorrect concentration of stock solution | Verify the initial weighing and volume measurements used to prepare the stock solution. If in doubt, prepare a fresh solution. |
| Interaction with assay components | Run appropriate controls, including a vehicle control (DMSO alone), to rule out any non-specific effects of the solvent on your assay. |
Issue 2: Observing crystals or precipitate in the DMSO stock solution upon storage.
| Possible Cause | Troubleshooting Step |
| Water absorption by DMSO | Use anhydrous DMSO and ensure vials are tightly sealed. Store aliquots in a desiccator if humidity is a concern. |
| Exceeded solubility at low temperatures | Prepare the stock solution at a slightly lower concentration. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation. |
| Freeze-thaw cycles | Aliquot the stock solution into single-use vials immediately after preparation to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM in anhydrous DMSO) under different storage conditions.
| Storage Condition | 1 Week | 2 Weeks | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | >98% | >97% | >95% |
| -20°C | >98% | >97% | >95% | >90% | ~85% |
| 4°C | ~95% | ~90% | ~80% | <70% | <60% |
| Room Temperature (25°C) | ~90% | ~80% | <60% | <40% | <20% |
Note: This data is illustrative and intended for guidance. It is highly recommended to perform your own stability assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 640.57 g/mol , dissolve 6.41 mg in 1 mL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in DMSO stock solutions over time under different storage conditions.
Materials:
-
This compound DMSO stock solution (10 mM)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will serve as the time zero (T0) reference standard.
-
Aliquot the remaining stock solution into multiple vials for storage at the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
HPLC Analysis (T0):
-
Dilute an aliquot of the T0 stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute this compound and any potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 330 nm (based on the chromophore of phenylethanoid glycosides)
-
-
Record the peak area of the this compound peak. This will be the 100% reference value.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as for the T0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Signaling Pathways and Experimental Workflows
This compound is known to exert its biological effects through the modulation of several key signaling pathways.
This compound Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.[5][6]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound and Protein Kinase C (PKC) Alpha Inhibition
This compound has been identified as an inhibitor of Protein Kinase C alpha (PKCα), a key enzyme in various cellular signaling cascades.
Caption: this compound inhibits the activation of PKCα.
This compound and Reactive Oxygen Species (ROS) Scavenging
This compound exhibits antioxidant properties by scavenging Reactive Oxygen Species (ROS), thereby protecting cells from oxidative stress.
Caption: this compound scavenges reactive oxygen species.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for stability assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Plantainoside D Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Plantainoside D in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a phenylethanoid glycoside, a natural compound isolated from several plants, including those from the Plantago and Picrorhiza genera.[1][2] It is recognized for its various biological activities, such as antioxidative effects, angiotensin-converting enzyme (ACE) inhibition, and anti-inflammatory properties through the inhibition of pathways like NF-κB.[1][3][4]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 147331-98-4[] |
| Molecular Formula | C29H36O16[] |
| Molecular Weight | 640.59 g/mol [] |
| Synonyms | Isoplantamajoside[] |
Q2: I'm having trouble dissolving this compound for my aqueous-based in vitro assay. What are the recommended solvents?
This compound has limited solubility in water. The recommended solvent for creating a stock solution is Dimethyl sulfoxide (DMSO).[1][] It is also reported to be soluble in other organic solvents like methanol, ethanol, and pyridine.[1] For most in vitro cell culture assays, preparing a concentrated stock in 100% DMSO is the standard practice. This stock is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (85.86 mM) | [6] |
| Water | 10 mg/mL (15.6 mM) | [6] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
Note: For aqueous solutions, sonication is recommended to aid dissolution.[6]
Q3: How do I prepare a high-concentration stock solution of this compound?
To minimize the final concentration of the organic solvent in your assay, it is best to prepare a high-concentration stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-use Preparation: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.41 mg of this compound (M.W. 640.59).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Using newly opened DMSO is recommended to ensure it is free of water, which can affect solubility.[3]
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass for 1 mL | Mass for 5 mL |
| 1 mM | 0.64 mg | 3.20 mg |
| 5 mM | 3.20 mg | 16.01 mg |
| 10 mM | 6.41 mg | 32.03 mg |
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.
Troubleshooting Guide
Problem: My this compound precipitates when I add it to my aqueous buffer/media.
-
Solution 1: Decrease the Final Concentration: The most common reason for precipitation is that the final concentration of this compound is above its solubility limit in the aqueous solution. Try using a lower final concentration.
-
Solution 2: Increase the DMSO Concentration: If a higher concentration of this compound is required, you may need to slightly increase the final percentage of DMSO in your assay. Remember to run a parallel vehicle control with the same DMSO concentration.
-
Solution 3: Use a Surfactant: In some acellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds. This is generally not recommended for cell-based assays.
-
Solution 4: Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | CAS:147331-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C29H36O16 | CID 9986606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 147331-98-4|DC Chemicals [dcchemicals.com]
- 6. This compound | RAAS | PKC | TargetMol [targetmol.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Plantainoside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Plantainoside D in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it so low?
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration, reaching its peak plasma concentration in about 30 minutes. However, its absolute oral bioavailability is remarkably low, estimated to be approximately 1.12%. This poor bioavailability is likely attributable to a combination of factors including strong first-pass metabolism in the liver and poor permeability across the intestinal epithelial membrane.
Q2: What are the primary metabolic pathways for phenylethanoid glycosides like this compound in the gastrointestinal tract?
Phenylethanoid glycosides undergo significant metabolism by the gut microbiota. For instance, a structurally similar compound, plantamajoside, is rapidly metabolized by intestinal bacteria into several smaller, active metabolites, including hydroxytyrosol and 3-(3-hydroxyphenyl) propionic acid[1]. This microbial metabolism is a key factor influencing the overall bioavailability and the profile of circulating metabolites.
Q3: How can nanoformulations improve the oral bioavailability of this compound?
Nanoformulations, such as phytosomes, solid lipid nanoparticles (SLNs), and self-microemulsifying drug delivery systems (SMEDDS), can enhance the oral bioavailability of poorly soluble compounds like this compound through several mechanisms[2][3]:
-
Increased Surface Area: Nanoparticles have a much larger surface area-to-volume ratio, which can lead to faster dissolution in gastrointestinal fluids.
-
Enhanced Permeability: The small size and lipidic nature of many nanoformulations can facilitate transport across the intestinal epithelium.
-
Protection from Degradation: Encapsulating this compound within a nanocarrier can protect it from enzymatic degradation in the gut and reduce first-pass metabolism[2].
-
Lymphatic Uptake: Some lipid-based nanoformulations can be absorbed through the lymphatic system, bypassing the portal circulation and thus avoiding first-pass metabolism in the liver.
Q4: What is the role of P-glycoprotein (P-gp) in the poor bioavailability of this compound?
P-glycoprotein is an efflux transporter protein expressed on the apical membrane of intestinal epithelial cells. It actively pumps a wide range of xenobiotics, including many flavonoids, back into the intestinal lumen, thereby limiting their absorption[4][5][6][7][8]. While direct evidence for this compound is limited, it is plausible that it is a substrate for P-gp, contributing to its low permeability and oral bioavailability. Nanoformulations can help overcome P-gp efflux by masking the drug from the transporter or by altering its absorption pathway[4].
Q5: Are there any in vitro models that can predict the intestinal absorption of this compound and the effectiveness of new formulations?
Yes, the Caco-2 cell monolayer model is a widely used in vitro tool to assess the intestinal permeability of compounds. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal barrier, expressing tight junctions and efflux transporters like P-gp. This model can be used to screen different formulations of this compound for their ability to enhance transport across the intestinal epithelium.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between individual animals.
-
Possible Cause: Inconsistent dosing, variability in food intake, or differences in gut microbiota composition among animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach.
-
Control Feeding Schedule: Fast animals overnight before dosing to reduce the variability caused by food-drug interactions. Provide free access to water.
-
Acclimatize Animals: Allow for a sufficient acclimatization period before the experiment to reduce stress-related physiological changes.
-
Consider Gut Microbiota: If variability persists, consider co-housing animals to promote a more uniform gut microbial community.
-
Issue 2: New nanoformulation does not show a significant improvement in bioavailability compared to the free drug.
-
Possible Cause: The formulation may not be physically stable in the gastrointestinal environment, leading to premature drug release. The particle size or surface characteristics of the nanoformulation may not be optimal for absorption.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids. Look for signs of aggregation, precipitation, or drug leakage.
-
Optimize Particle Size and Zeta Potential: The particle size should ideally be below 200 nm for efficient absorption. The zeta potential can influence the stability and interaction of the nanoparticles with the intestinal mucosa.
-
Evaluate Drug Loading and Encapsulation Efficiency: Low drug loading or encapsulation efficiency will limit the amount of drug delivered.
-
Modify Surface Chemistry: Consider surface modification of the nanoparticles with polymers like polyethylene glycol (PEG) to improve stability and mucoadhesion.
-
Issue 3: In vitro (Caco-2) permeability does not correlate with in vivo bioavailability.
-
Possible Cause: The Caco-2 model does not fully replicate the complexity of the in vivo environment, which includes mucus layer, gut motility, and the influence of the gut microbiota. First-pass metabolism in the liver is also not accounted for.
-
Troubleshooting Steps:
-
Incorporate a Mucus Layer: Utilize Caco-2 co-culture models with mucus-secreting cells (e.g., HT29-MTX) to better mimic the intestinal barrier.
-
Consider Metabolic Stability: Assess the stability of this compound and its formulation in liver microsomes or S9 fractions to evaluate its susceptibility to first-pass metabolism.
-
Evaluate Gut Microbiota Interaction: Conduct in vitro fermentation studies with fecal slurries to understand the metabolic fate of the formulation in the presence of gut microbes.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data from animal studies on various nanoformulations of flavonoids and other poorly soluble compounds, which can serve as a reference for expected improvements with this compound formulations.
Table 1: Pharmacokinetic Parameters of Silymarin and its Phytosome Formulation in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |
| Silymarin Suspension | 1.2 ± 0.3 | 2.0 | 8.5 ± 1.9 | 100 |
| Silymarin Phytosome | 7.5 ± 1.1 | 1.5 | 51.0 ± 6.3 | 600[9] |
Table 2: Pharmacokinetic Parameters of a Novel Antidepressant Compound (AJS) in Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| AJS β-CD Inclusion | 15.3 ± 4.2 | 0.5 | 45.6 ± 11.8 | 100 |
| AJS Solid Dispersion | 298.7 ± 55.1 | 0.75 | 480.2 ± 98.7 | 1053 |
| AJS-SMEDDS | 612.5 ± 102.3 | 0.5 | 1637.4 ± 315.6 | 3590 |
Detailed Experimental Protocols
1. Preparation of this compound-Phytosomes (Adapted from Silymarin Phytosome Preparation[9])
-
Objective: To prepare a lipid-compatible complex of this compound to improve its absorption.
-
Materials: this compound, Phosphatidylcholine (SPC), Dichloromethane, n-Hexane.
-
Method:
-
Dissolve this compound and Phosphatidylcholine in a 1:2 molar ratio in dichloromethane in a round-bottom flask.
-
Reflux the mixture at a temperature not exceeding 60°C for 2 hours.
-
Concentrate the solution under vacuum to about 5-10 mL.
-
Add n-hexane to the concentrated solution with constant stirring to precipitate the phytosome complex.
-
Filter the precipitate, wash with n-hexane, and dry under vacuum.
-
Store the dried this compound-phytosome complex in a desiccator.
-
2. Preparation of this compound Solid Lipid Nanoparticles (SLNs) (General Method)
-
Objective: To encapsulate this compound in a solid lipid matrix to enhance its oral bioavailability.
-
Materials: this compound, Solid lipid (e.g., Glyceryl monostearate), Surfactant (e.g., Poloxamer 188), Purified water.
-
Method (Hot Homogenization followed by Ultrasonication):
-
Melt the solid lipid at a temperature about 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot oil phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
3. In Vivo Pharmacokinetic Study in Rats (General Protocol)
-
Objective: To evaluate the oral bioavailability of a new this compound formulation.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Method:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., Control group receiving this compound suspension, Test group receiving the new formulation).
-
Administer the formulations orally by gavage at a predetermined dose of this compound.
-
Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 5. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Phytosomes as a Plausible Nano-Delivery System for Enhanced Oral Bioavailability and Improved Hepatoprotective Activity of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Plantainoside D in Plasma by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Plantainoside D in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids, salts, and endogenous metabolites. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A2: For polar glycosides like this compound, a primary cause of ion suppression in reversed-phase chromatography is the co-elution of phospholipids from the plasma matrix. These molecules are abundant in plasma and can compete with this compound for ionization in the electrospray source.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the required sensitivity, throughput, and the degree of matrix effect reduction needed.
-
Protein Precipitation (PPT) is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE) can provide cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the aqueous plasma matrix.
-
Solid-Phase Extraction (SPE) is generally the most effective technique for removing matrix interferences, especially phospholipids, leading to the cleanest extracts and minimal matrix effects. However, it requires more method development.
Q4: Can I use a simple protein precipitation method for this compound analysis?
A4: Yes, a simple protein precipitation (PPT) method can be used, and has been successfully applied for the analysis of similar flavonoid glycosides.[1][2][3] A common approach is to use acetonitrile or a mixture of methanol and acetonitrile to precipitate plasma proteins.[1][2][3] While this method is quick, it is crucial to assess the matrix effect, as it may be more significant compared to more rigorous cleanup techniques like SPE. For instance, studies on other glycosides have shown that while recoveries with PPT can be high (often >85%), the matrix effects can be more pronounced.
Q5: How do I choose the right internal standard (IS) for this compound analysis?
A5: An ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte (e.g., this compound-d3). Since a stable isotope-labeled IS is often not commercially available, a structurally similar compound that exhibits similar extraction recovery and ionization behavior can be used. For the analysis of flavonoid glycosides, other flavonoids or structurally related natural products have been successfully employed as internal standards.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatibility between the injection solvent and the initial mobile phase. This is common after protein precipitation where a high percentage of organic solvent is used for reconstitution.
-
Troubleshooting Steps:
-
Solvent Matching: Ensure the composition of the reconstitution solvent is as close as possible to the initial mobile phase conditions.
-
Reduce Injection Volume: A smaller injection volume can mitigate the effects of a strong injection solvent.
-
Mobile Phase Optimization: Adjust the initial mobile phase composition to better match the elution strength of the reconstitution solvent.
-
Issue 2: Low Recovery of this compound
-
Possible Cause (PPT): Inefficient precipitation of proteins or co-precipitation of the analyte with the protein pellet.
-
Troubleshooting Steps (PPT):
-
Optimize Precipitant-to-Plasma Ratio: A ratio of at least 3:1 (v/v) of organic solvent to plasma is generally recommended for efficient protein removal.
-
Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation speed and time to form a compact pellet.
-
-
Possible Cause (LLE): Suboptimal pH for extraction or inappropriate choice of extraction solvent.
-
Troubleshooting Steps (LLE):
-
pH Adjustment: Adjust the pH of the plasma sample to ensure this compound is in a neutral form to facilitate its partitioning into the organic solvent.
-
Solvent Selection: Test different extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery.
-
-
Possible Cause (SPE): Incomplete elution from the SPE cartridge or breakthrough during sample loading.
-
Troubleshooting Steps (SPE):
-
Optimize Elution Solvent: Increase the strength or volume of the elution solvent. A small percentage of a modifier like formic acid or ammonia may be needed.
-
Check for Breakthrough: Analyze the wash solutions to ensure the analyte is not being washed away. If breakthrough occurs, the loading conditions (e.g., solvent strength, pH) may need to be adjusted, or a stronger retention sorbent may be necessary.
-
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)
-
Possible Cause: Co-elution of phospholipids and other endogenous components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using PPT, consider switching to LLE or SPE. If already using SPE, try a different sorbent chemistry (e.g., a mixed-mode or phospholipid removal sorbent).
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute (often in the mid to late part of the gradient in reversed-phase chromatography).
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Issue 4: Inconsistent Results with Hemolyzed or Lipemic Plasma Samples
-
Possible Cause: Hemolysis (rupture of red blood cells) and high lipid content (lipemia) can introduce additional interfering substances that exacerbate matrix effects.
-
Troubleshooting Steps:
-
Enhanced Sample Cleanup: These sample types often require more rigorous sample preparation. Phospholipid removal plates or specific SPE cartridges designed for lipid removal can be particularly effective.
-
Method Validation: During method validation, it is crucial to evaluate the matrix effect using hemolyzed and lipemic plasma to ensure the method is robust for these challenging matrices.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize typical performance characteristics of different sample preparation methods for the analysis of polar glycosides in plasma. The data is compiled from various studies on compounds structurally similar to this compound.
Table 1: Protein Precipitation (PPT)
| Precipitating Solvent | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Acetonitrile | 88 - 104[1][2][3] | 85 - 115 | Simple, fast, but may result in significant matrix effects. |
| Methanol | 85 - 100 | 80 - 120 | Can be less efficient at protein removal than acetonitrile. |
| Methanol/Acetonitrile (1:1, v/v) | 90 - 105 | 82 - 118 | A good compromise for precipitating a wider range of proteins. |
Table 2: Liquid-Liquid Extraction (LLE)
| Extraction Solvent | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Ethyl Acetate | 75 - 95 | 90 - 110 | Good for moderately polar compounds; requires optimization of pH. |
| Methyl tert-butyl ether (MTBE) | 70 - 90 | 92 - 108 | Less polar than ethyl acetate; good for removing polar interferences. |
Table 3: Solid-Phase Extraction (SPE)
| SPE Sorbent Type | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Reversed-Phase (e.g., C18) | 85 - 105 | 95 - 105 | Good retention for moderately polar compounds; may require optimization of wash steps to remove interferences. |
| Mixed-Mode Cation Exchange | > 80 | 90 - 110 | Effective for basic compounds; may not be optimal for neutral glycosides. |
| Polymeric (e.g., HLB) | 90 - 110 | 98 - 102 | Broad-spectrum retention; effective at removing phospholipids. |
| Phospholipid Removal Plates | > 90 | > 95 | Specifically designed to remove phospholipids, leading to very clean extracts. |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma sample in a glass tube, add the internal standard and 50 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7).
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE) Protocol (Using a Polymeric Reversed-Phase Sorbent)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the mixture onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
optimizing mobile phase composition for better separation of Plantainoside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Plantainoside D using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation by reverse-phase HPLC?
A good starting point for isocratic separation of this compound is a mobile phase consisting of acetonitrile and 1% acetic acid in water at a ratio of 16:84 (v/v).[1][2] For gradient elution, a mobile phase of water and acetonitrile, both containing 0.1% formic acid, can be utilized.[3][4]
Q2: What type of HPLC column is recommended for this compound separation?
A C18 reverse-phase column is commonly used and has been shown to be effective for the separation of this compound.[1][2][3][4]
Q3: What detection wavelength is suitable for this compound?
A detection wavelength of 332 nm is appropriate for the analysis of this compound.[1][2]
Q4: My peak for this compound is showing tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica-based column packing. To address this, try adjusting the pH of the mobile phase by using an appropriate buffer or adding a modifier like formic or acetic acid.[5] Another potential cause is a blocked column frit or a void in the column packing. If adjusting the mobile phase doesn't resolve the issue, consider flushing the column or replacing it.[6]
Q5: I am observing broad peaks. What are the likely causes and solutions?
Broad peaks can result from several issues. One possibility is that the sample is overloaded; try reducing the injection volume.[5] Another cause could be that the tubing between the column and the detector is too long or has a large internal diameter, leading to band broadening. Ensure the flow path is as short and narrow as possible.[5] Low column temperature can also contribute to broader peaks; increasing the column temperature may improve peak shape.[5]
Q6: My retention times are drifting. What should I investigate?
Retention time drift is often due to changes in the mobile phase composition or flow rate.[5][7] Ensure your mobile phase is freshly prepared and properly degassed. Check for any leaks in the system and verify that the pump is delivering a consistent flow rate.[5][7] Poor column temperature control can also lead to retention time instability, so ensure your column oven is functioning correctly.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of mobile phase composition for this compound separation.
Issue 1: Poor Resolution Between this compound and Other Components
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust the Organic Solvent Ratio: If you are using an isocratic mobile phase (e.g., acetonitrile:water), systematically vary the percentage of the organic solvent. A small decrease in the organic solvent percentage will generally increase the retention time and may improve the separation of early-eluting peaks.
-
Change the Organic Solvent: If adjusting the ratio of the current organic solvent is not effective, try switching to a different organic solvent with different selectivity, such as methanol.
-
Modify the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Adjusting the concentration of the acid modifier (e.g., formic acid or acetic acid) can alter the ionization state of this compound and interfering compounds, thereby changing the selectivity of the separation.
-
Implement a Gradient Elution: For complex samples with components that have a wide range of polarities, a gradient elution is often necessary. Start with a low percentage of organic solvent and gradually increase it over the course of the run. This will allow for the elution of both polar and non-polar compounds with good peak shape.
Issue 2: Inconsistent Retention Times
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure that the mobile phase is prepared accurately and consistently. Use high-purity solvents and reagents.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump and detector, leading to pressure fluctuations and retention time variability. Degas the mobile phase before use.
-
Inspect for Leaks: Carefully inspect all fittings and connections in the HPLC system for any signs of leaks. A leak can cause a drop in pressure and affect the flow rate.
-
Verify Pump Performance: Check the pump's flow rate accuracy and precision. If the pump is not delivering a consistent flow rate, it will lead to shifting retention times.
-
Ensure Column Equilibration: Before starting a series of analyses, ensure that the column is fully equilibrated with the mobile phase. A minimum of 10-15 column volumes is recommended.
Data Presentation
Table 1: Reported Mobile Phase Compositions for this compound Separation
| Mobile Phase A | Mobile Phase B | Composition | Elution Type | Reference |
| 1% Acetic Acid in Water | Acetonitrile | 84 : 16 (v/v) | Isocratic | [1][2] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | Gradient | [3][4] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol is based on a published method for the simultaneous determination of this compound and Verbascoside.[1][2]
1. Materials and Reagents:
- This compound standard
- Acetonitrile (HPLC grade)
- Glacial Acetic Acid (analytical grade)
- Ultrapure water
- Sample containing this compound
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile : 1% Acetic Acid in Water (16:84, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 332 nm.
- Injection Volume: 10 µL.
3. Procedure:
- Mobile Phase Preparation:
- To prepare 1 L of 1% acetic acid in water, add 10 mL of glacial acetic acid to 990 mL of ultrapure water and mix well.
- Measure 840 mL of the 1% acetic acid solution and 160 mL of acetonitrile.
- Combine the two solutions and degas the final mobile phase.
- Standard Solution Preparation:
- Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
- Sample Preparation:
- Dissolve the sample containing this compound in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions and the sample solution.
- Record the chromatograms and determine the retention time and peak area of this compound.
Protocol 2: Gradient HPLC-MS Method for this compound Analysis
This protocol is based on a published LC-MS/MS method for the pharmacokinetic study of this compound.[3][4]
1. Materials and Reagents:
- This compound standard
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Sample containing this compound
2. Chromatographic and Mass Spectrometry Conditions:
- LC System: A UPLC or HPLC system coupled to a mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: Define a suitable gradient program to achieve separation. A starting point could be 5-95% B over 10 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: Ambient or controlled.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- MS Detection: Monitor the precursor to product ion transition for this compound (e.g., m/z 639.2 → 160.9).
3. Procedure:
- Mobile Phase Preparation:
- Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of ultrapure water.
- Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of acetonitrile.
- Degas both mobile phases.
- Standard and Sample Preparation:
- Follow the same procedure as in Protocol 1, using the initial mobile phase composition as the diluent.
- Analysis:
- Equilibrate the LC-MS system with the initial mobile phase composition.
- Inject the standards and samples and acquire the data.
- Process the data to identify and quantify this compound based on its retention time and mass transition.
References
- 1. [Simultaneous determination of this compound and verbascoside from stem of Chirita longgangensis var. hongyao by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. performance reversed-phase chromatography: Topics by Science.gov [science.gov]
- 7. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
strategies to prevent degradation of Plantainoside D during extraction
Welcome, Researchers! This center provides specialized guidance for the extraction of Plantainoside D. Our goal is to help you maximize yield and purity by preventing degradation during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
A: this compound is a phenylethanoid glycoside, a class of natural compounds known for various biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2] Its complex structure, featuring multiple hydroxyl groups on phenyl rings, an ester linkage, and glycosidic bonds, makes it vulnerable to degradation through several pathways:
-
Hydrolysis: The ester and glycosidic bonds can be cleaved under acidic or alkaline conditions.
-
Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are highly susceptible to oxidation, which can be triggered by enzymes, light, heat, or the presence of metal ions.
-
Enzymatic Degradation: Plant tissues contain endogenous enzymes (e.g., glycosidases, esterases) that are released upon cell lysis during extraction and can break down this compound.
Q2: My this compound yield is consistently low. What are the likely causes related to degradation?
A: Low yields are often a direct result of compound degradation during extraction. The most common contributing factors include:
-
Excessive Heat: High temperatures accelerate hydrolysis and oxidation.[3][4]
-
Inappropriate pH: Using highly acidic or alkaline solvents can break key chemical bonds.
-
Oxidative Stress: Failure to protect the sample from oxygen, light, or catalytic metal ions can lead to significant oxidative loss.[4]
-
Enzymatic Activity: Not deactivating endogenous plant enzymes prior to or during extraction allows them to degrade the target molecule.
-
Prolonged Extraction Time: Extended exposure to solvents and environmental factors increases the opportunity for degradation.[5]
Q3: What are the visible signs of this compound degradation in my extract?
A: While analytical confirmation (e.g., HPLC, LC-MS) is necessary for definitive proof, visual cues can suggest degradation. A common sign is a significant color change in your extract, often turning from a lighter yellow or brown to a dark brown or even black. This darkening is typically indicative of oxidation of the phenolic components. You may also observe precipitate formation as degradation products become insoluble.
Q4: How can I prevent the oxidation of this compound during the procedure?
A: Preventing oxidation is critical. We recommend a multi-pronged approach:
-
Use Antioxidants: Add antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to your extraction solvent.
-
Work Under an Inert Atmosphere: Purging your extraction vessel with an inert gas such as nitrogen or argon can displace oxygen.[6]
-
Use Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your solvent to sequester metal ions that catalyze oxidation reactions.[3]
-
Protect from Light: Perform extractions in amber glassware or cover your apparatus with aluminum foil to prevent photo-oxidation.[4][6]
Q5: What is the most effective method for deactivating native enzymes in the plant material?
A: Enzyme deactivation should be one of the first steps in your workflow. A common and effective method is blanching the fresh plant material with steam or briefly immersing it in a hot solvent (e.g., ethanol) for a few minutes. This process denatures most degradative enzymes before the primary extraction begins. If using dried material, starting the extraction with a high concentration of an organic solvent like methanol or ethanol can also effectively denature these enzymes.
Troubleshooting Guide: Degradation Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound with High Impurity Profile | 1. High Extraction Temperature: Using methods like heat reflux for extended periods. 2. Enzymatic Degradation: Failure to deactivate endogenous plant enzymes. | 1. Switch to a low-temperature extraction method such as Ultrasound-Assisted Extraction (UAE) or Pulsed-Electric Field (PEF) extraction. Optimize for the shortest possible time.[5] 2. Blanch plant material with steam or hot solvent prior to extraction. |
| Extract Darkens Significantly During or After Extraction | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photo-degradation: Exposure to UV or ambient light. | 1. De-gas solvents before use. Add antioxidants (e.g., 0.1% ascorbic acid) to the solvent. Work under a nitrogen or argon atmosphere.[6] 2. Use amber glassware or wrap extraction vessels in foil. Store extracts in the dark.[6] |
| Inconsistent Yields Between Batches | 1. pH Variation: Inconsistent pH of the extraction solvent. 2. Inconsistent Contact Time: Variation in the duration of the extraction process. | 1. Use a buffered solvent system (e.g., an ethanol-water mixture buffered to a slightly acidic pH of 4-6) to maintain a stable pH. 2. Standardize the extraction time precisely for all samples. |
| Loss of Compound During Solvent Removal (Evaporation) | 1. Excessive Heat: High temperatures during rotary evaporation. | 1. Use a lower water bath temperature (e.g., ≤40°C) during solvent removal. Utilize a high-vacuum system to facilitate evaporation at lower temperatures. |
Data Summary: Comparison of Extraction Methods
The choice of extraction method significantly impacts the stability of phenylethanoid glycosides. Below is a summary of common techniques and their suitability for extracting thermally labile compounds like this compound.
| Extraction Method | Typical Temperature | Typical Duration | Advantages for this compound | Disadvantages for this compound |
| Heat Reflux Extraction | High (Boiling point of solvent) | 1-4 hours | High extraction efficiency for some compounds. | High risk of thermal degradation and oxidation.[7] |
| Soxhlet Extraction | High (Boiling point of solvent) | 6-24 hours | Exhaustive extraction. | Very high risk of thermal degradation due to prolonged heat exposure. |
| Maceration | Room Temperature | 24-72 hours | Minimal thermal degradation. | Long extraction time increases risk of oxidation and enzymatic degradation; may have lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Low to Moderate (Can be controlled) | 15-60 minutes | Short extraction time, high efficiency, operates at lower temperatures.[8] | Localized temperature increases if not properly controlled. |
| Microwave-Assisted Extraction (MAE) | Moderate to High | 5-30 minutes | Very short extraction time, reduced solvent usage.[5][9] | Risk of creating localized "hot spots" leading to degradation if power is not uniform.[10] |
| Ultrahigh Pressure Extraction (UPE) | Low (Can be controlled) | < 5 minutes | Extremely rapid, minimizes thermal exposure.[11] | Requires specialized, high-cost equipment. |
Recommendation: For preventing the degradation of this compound, Ultrasound-Assisted Extraction (UAE) at a controlled low temperature offers the best balance of efficiency and compound preservation.
Recommended Experimental Protocol: Low-Temperature UAE
This protocol is designed to minimize degradation factors.
1. Sample Preparation & Enzyme Deactivation: a. Weigh 10 g of freshly ground plant material. b. Blanch the material by immersing it in 100 mL of 70% ethanol at 80°C for 2 minutes. c. Immediately cool the mixture in an ice bath.
2. Extraction Setup: a. Transfer the cooled mixture to the extraction vessel of an ultrasonic bath or probe sonicator. b. Add 0.1 g of ascorbic acid (antioxidant) and 0.05 g of EDTA (chelating agent) to the slurry. c. Place the vessel in the ultrasonic bath, ensuring the water level is sufficient for energy transmission and cooling. Maintain the bath temperature at 25°C using a cooling circulator. d. Cover the vessel with a lid and aluminum foil to protect from light.
3. Ultrasonic Extraction: a. Set the ultrasonic frequency to 40 kHz and power to 250 W. b. Perform the extraction for 30 minutes. Monitor the temperature of the slurry to ensure it does not exceed 30°C. c. After extraction, immediately filter the mixture through Whatman No. 1 filter paper.
4. Post-Extraction Handling: a. Collect the filtrate in an amber flask. b. Concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set to ≤40°C. c. Store the final concentrated extract at -20°C in the dark.
Visualizations
The following diagrams illustrate key workflows and concepts for successful this compound extraction.
Caption: Optimized workflow for this compound extraction.
Caption: Relationship between degradation factors and strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:147331-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of Natural Pigments in Ethanolic Solutions for Food Applications: The Case Study of Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
- 10. sciepub.com [sciepub.com]
- 11. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Plantainoside D cell viability assays
Welcome to the technical support center for Plantainoside D cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to obtaining consistent and reliable results in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability assays involving this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing high variability between my experimental replicates?
Answer: High variability between replicates is a common issue in cell viability assays and can stem from several factors. Here are the most frequent causes and how to address them:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps to prevent cell settling. When plating, dispense the cell suspension into the center of the well and avoid touching the well walls.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and viability.
-
Solution: To mitigate edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for your experiment.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate and ensure you are using the correct pipetting technique for your pipette type (e.g., forward or reverse pipetting).
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it will result in inaccurate absorbance readings.
-
Solution: After adding the solubilization solution (e.g., DMSO or SDS), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm that all crystals have dissolved before reading the plate.
-
Question: My dose-response curve for this compound is not behaving as expected (e.g., it's not sigmoidal, or shows an increase in viability at high concentrations). What could be the cause?
Answer: Unexpected dose-response curves can be perplexing. Here are some potential explanations and troubleshooting steps:
-
Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous culture medium, especially at high concentrations. Precipitation can lead to an underestimation of the effective concentration and an altered dose-response curve.
-
Solution: Visually inspect your stock solutions and the media in the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent for your stock solution (ensuring the final solvent concentration in the culture is non-toxic to the cells) or preparing fresh dilutions for each experiment.
-
-
Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation, while high doses are inhibitory.
-
Solution: If you observe an increase in viability at low concentrations of this compound, you may be observing hormesis. It is important to test a wide range of concentrations, including very low doses, to fully characterize the dose-response relationship.
-
-
Cytotoxicity Masking Metabolic Effects: At very high concentrations, this compound may induce rapid cytotoxicity that is not accurately reflected by metabolic assays like MTT. Dead cells can still have some residual metabolic activity shortly after cell death.
-
Solution: Supplement your metabolic assay with a direct measure of cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) cytotoxicity assay, especially at higher concentrations of this compound.
-
Question: I'm observing significant batch-to-batch variability with my this compound. How can I ensure more consistent results?
Answer: Batch-to-batch variability is a known challenge when working with natural products. Here's how to manage it:
-
Source and Purity: The source, extraction method, and purification process of this compound can significantly impact its purity and potency.
-
Solution: Whenever possible, obtain this compound from a reputable supplier who provides a certificate of analysis with detailed information on purity and identity. If you are isolating the compound yourself, ensure your methods are standardized and validated.
-
-
Storage and Handling: Improper storage can lead to the degradation of this compound.
-
Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light and moisture. Prepare fresh working solutions from a concentrated stock for each experiment to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound in cell viability assays.
Question: What is the recommended starting concentration range for this compound in a cell viability assay?
Answer: The optimal concentration of this compound will vary depending on the cell line and the specific biological question. Based on available literature for similar phenylethanoid glycosides, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. Subsequent experiments can then narrow down the effective concentration range. For example, acteoside, a structurally similar compound, has shown cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells with IC50 values in the micromolar range after 24 to 72 hours of treatment.[1]
Question: How stable is this compound in cell culture medium?
Question: Can this compound interfere with the reagents used in colorimetric cell viability assays (e.g., MTT, XTT, CCK-8)?
Answer: It is possible for natural compounds with antioxidant properties to interfere with the tetrazolium salts used in these assays by directly reducing them, leading to a false-positive signal (increased viability).
-
Recommendation: To test for this, include control wells containing the highest concentration of this compound in cell-free culture medium. If you observe a significant color change in these wells, it indicates a direct interaction between this compound and the assay reagent. In such cases, consider using a different type of viability assay that is not based on metabolic reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., trypan blue).
Quantitative Data Summary
The following tables summarize key experimental parameters for common cell viability assays. These values should be used as a starting point and optimized for your specific cell line and experimental conditions.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Assay Type | Adherent Cells (cells/well) | Suspension Cells (cells/well) |
| MTT | 1,000 - 100,000 | 5,000 - 200,000 |
| XTT | 2,000 - 100,000 | 10,000 - 250,000 |
| CCK-8 | 1,000 - 25,000 | 2,500 - 50,000 |
Note: The optimal cell number will vary depending on the cell line's growth rate and metabolic activity. It is crucial to perform a cell titration experiment to determine the linear range of the assay for your specific cells.
Table 2: IC50 Values of Structurally Similar Phenylethanoid Glycosides in Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Assay Type |
| Acteoside | MCF-7 | 72 h | ~100 | TEBU-BIO cell counting kit 8 |
| Acteoside | MDA-MB-231 | 24 h, 48 h, 72 h | >100 | TEBU-BIO cell counting kit 8 |
| Plantamajoside | MDA-MB-231 | 24 h | 390 | WST-8 |
| Plantamajoside | MDA-MB-231 | 48 h | 195 | WST-8 |
This data is provided as a reference to guide initial concentration selection for this compound experiments.[1]
Experimental Protocols
Below are detailed methodologies for the three most common colorimetric cell viability assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density in 100 µL of culture medium per well. Incubate for 24 hours (or until cells reach the desired confluency) at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing this compound from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Just before use, thaw the XTT reagent and the electron-coupling solution. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling solution).
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
CCK-8 Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate. Measure the absorbance at 450 nm using a microplate reader.
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a troubleshooting workflow for inconsistent assay results.
Caption: A flowchart for troubleshooting inconsistent cell viability assay results.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: this compound's inhibitory effect on the PKC signaling cascade.
Caption: Regulation of the Sirt3/NLRP3 inflammasome pathway by this compound.
References
Technical Support Center: Efficient Purification of Plantainoside D by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Plantainoside D purification using chromatographic techniques. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: Researchers often face challenges such as low yield and purity, co-elution of structurally similar impurities, and degradation of the target compound during purification. This compound, a phenylethanoid glycoside, can be sensitive to factors like pH, temperature, and light exposure.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step approach is often most effective. This typically involves initial enrichment using macroporous resin column chromatography followed by preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[2] Reversed-phase chromatography with a C18 column is commonly used for the HPLC step.[1]
Q3: How can I improve the resolution between this compound and its isomers or other related compounds?
A3: Optimizing the mobile phase composition is crucial. For reversed-phase chromatography, adjusting the gradient of the organic solvent (typically acetonitrile or methanol) and the aqueous phase (often containing a small percentage of an acid like formic acid to improve peak shape) can significantly enhance resolution. Experimenting with different stationary phases can also be beneficial.
Q4: What are the signs of this compound degradation during purification, and how can it be prevented?
A4: Degradation may be indicated by the appearance of unexpected peaks, a decrease in the main peak area over time, or a colored appearance of the fractions. Phenylethanoid glycosides are known to be unstable at high temperatures, high pH, and under light exposure. To prevent degradation, it is recommended to work at low temperatures, maintain a slightly acidic pH (around 5-6), and protect the samples from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from the source material. | Optimize the extraction solvent, temperature, and time. Employing techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency. |
| Irreversible adsorption on the chromatographic column. | Ensure the column is properly conditioned. For silica-based columns, operate within the recommended pH range (typically 2-7.5) to prevent dissolution of the stationary phase.[3] | |
| Degradation of this compound during processing. | Maintain low temperatures throughout the purification process. Use a slightly acidic mobile phase and protect samples from light. | |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Systematically optimize the mobile phase. For reversed-phase HPLC, try different organic modifiers (acetonitrile vs. methanol) and adjust the gradient slope. |
| Column overloading. | Reduce the sample load on the column. Perform a loading study on an analytical column first to determine the optimal loading capacity for the preparative scale. | |
| Poor column efficiency. | Check for column aging or contamination. If necessary, clean or replace the column. Ensure the column is packed uniformly. | |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase. |
| Presence of extracolumn volume. | Minimize the length and diameter of tubing connecting the injector, column, and detector. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases before use. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the blocked component. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the initial mobile phase. If the sample solvent is stronger than the mobile phase, it can cause precipitation at the head of the column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is delivering a stable and accurate flow rate. Use high-quality, HPLC-grade solvents and degas the mobile phase to prevent bubble formation. |
| Changes in column temperature. | Use a column oven to maintain a constant and consistent temperature. |
Experimental Protocols
Protocol 1: Analytical HPLC-MS/MS for this compound Analysis
This protocol is based on a validated method for the analysis of this compound in rat plasma and can be adapted for purity assessment during purification.[1]
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.
-
Column: Agilent Zorbax XDB C18 column (50 mm × 2.1 mm, 3.5 μm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient can be optimized, starting with a low percentage of B and increasing to elute this compound.
-
Flow Rate: 0.50 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) with negative electrospray ionization.
-
Precursor/product transition for this compound: m/z 639.2 → 160.9.
-
Protocol 2: Preparative Purification of Phenylethanoid Glycosides using HSCCC
This protocol is for the purification of phenylethanoid glycosides from Ligustri Lucidi Fructus and serves as a strong starting point for this compound purification due to the structural similarity of the compounds.
-
HSCCC Instrument: TBE-300C High-Speed Counter-Current Chromatograph or similar.
-
Two-Phase Solvent System: Ethyl acetate:n-butanol:water (2:1:3, v/v).
-
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract in a mixture of the upper and lower phases.
-
Inject the sample and perform the separation by pumping the mobile phase (lower phase) at a defined flow rate (e.g., 1.0 to 2.0 mL/min).
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.
-
Data Presentation
Table 1: Purity of this compound after Purification
| Compound | Source | Purification Method | Final Purity | Reference |
| This compound | Chirita longgangensis var. hongyao | Not specified, purity by HPLC-PDA | 98.3% | [1] |
Table 2: Recovery of Phenylethanoid Glycosides using HSCCC from Ligustri Lucidi Fructus
| Compound | Amount from 200 mg Crude Extract |
| Echinacoside | 2.7 mg |
| Salidroside | 6.8 mg |
| Acteoside | 2.2 mg |
Note: This data is for related phenylethanoid glycosides and illustrates the potential yield from an HSCCC purification method.
Visualizations
References
addressing peak tailing in the chromatographic analysis of Plantainoside D
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of Plantainoside D.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern when analyzing this compound?
A1: In an ideal chromatogram, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half, creating a trailing edge.[1][2] This is problematic because it can reduce the resolution between adjacent peaks, affect the accuracy of peak integration, and compromise the precision of quantification.[1][3] this compound, a polar phenylethanoid glycoside with multiple hydroxyl groups, is particularly susceptible to interactions that cause peak tailing.[4][]
Q2: I am observing significant tailing specifically for my this compound peak. What is the most probable cause?
A2: The most common cause of peak tailing for polar compounds like this compound is secondary interactions with the stationary phase.[6][7] This typically involves hydrogen bonding between the numerous hydroxyl groups on the this compound molecule and active silanol (Si-OH) groups on the surface of silica-based reversed-phase columns.[8][9] These secondary retention mechanisms delay a portion of the analyte molecules, leading to an asymmetrical peak shape.[6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor. The residual silanol groups on a silica-based column are acidic and become ionized (negatively charged) at a pH above 3.[6] this compound has weakly acidic phenolic hydroxyl groups. Operating at a mid-range pH can lead to inconsistent ionic interactions, causing peak tailing.[8] To minimize this, it is recommended to use a low pH mobile phase (e.g., pH 2.5-3.5) by adding an acid like formic acid or acetic acid. This suppresses the ionization of the silanol groups, reducing the unwanted secondary interactions.[6][10]
Q4: Could my HPLC column be the source of the problem?
A4: Yes, the column is a frequent source of peak shape issues. Several factors could be at play:
-
Column Contamination: Accumulation of sample matrix components or impurities on the column can create active sites that cause tailing.[11][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][13] If all peaks in the chromatogram are tailing, this might be the cause. Try diluting your sample to see if the peak shape improves.[10]
-
Packing Bed Deformation: The formation of a void at the column inlet or a partially blocked inlet frit can distort the sample flow path, causing tailing for all peaks.[10][14] This can be checked by reversing and flushing the column or by replacing it with a new one.[6][14]
-
Inappropriate Column Choice: Using an older, Type A silica column with a high concentration of active silanols can exacerbate tailing for polar analytes.[9] Modern, high-purity, end-capped Type B silica columns are highly recommended to minimize these interactions.[6][10]
Q5: Can my sample preparation or injection solvent cause peak tailing?
A5: Absolutely. Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase can cause poor peak shape, including tailing.[7][11] The strong solvent can carry the analyte band partway down the column in a disorganized manner. It is always best practice to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[11]
Q6: What are "extra-column effects" and how can they be minimized?
A6: Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[10][11] This includes excessive volume in tubing, fittings, or the detector flow cell. To minimize these effects, ensure that all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter. Also, check that all fittings are correctly installed to avoid dead volume.[11]
Troubleshooting Guide
Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues during this compound analysis.
Caption: A flowchart for troubleshooting peak tailing.
Mechanism of Silanol Interaction
The primary chemical cause of peak tailing for this compound is the interaction with residual silanol groups on the silica stationary phase.
Caption: Interaction between this compound and silanol groups.
Recommended Experimental Protocol
This protocol is a starting point for the analysis of this compound, designed to minimize peak tailing. It is based on established methods for phenylethanoid glycosides.[15]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the mobile phase (see below).
-
Ensure the final concentration is within the linear range of the detector to avoid column overload.[10]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column frit blockage.[16]
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Start with a low percentage of Acetonitrile (e.g., 15-20%) and increase as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | 332 nm |
3. Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1 mL of formic acid to 999 mL of high-purity (18 MΩ·cm) water.
-
Filter both mobile phase components (Acetonitrile and acidified water) through a 0.45 µm filter.
-
Degas the mobile phases thoroughly using sonication or helium sparging before use.
Mobile Phase Optimization Data
Adjusting the mobile phase is a key strategy to improve peak shape. The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a polar, acidic analyte like this compound.
| Mobile Phase Composition | Expected pH | Expected Asymmetry Factor (As) | Rationale |
| Acetonitrile / Water | ~7.0 | > 2.0 | At neutral pH, silanol groups are fully ionized, leading to strong secondary interactions and severe peak tailing.[6] |
| Acetonitrile / 10 mM Ammonium Acetate | ~6.8 | 1.6 - 2.0 | The buffer provides some ionic strength, slightly masking silanol interactions, but the pH is still too high for optimal results.[10] |
| Acetonitrile / 0.1% Acetic Acid | ~3.2 | 1.2 - 1.5 | The acidic pH protonates most silanol groups, significantly reducing secondary interactions and improving peak shape.[6] |
| Acetonitrile / 0.1% Formic Acid | ~2.7 | < 1.2 | The lower pH ensures complete protonation of silanols, effectively eliminating the primary chemical cause of tailing.[6][10] |
Note: Asymmetry Factor (As) is calculated as B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the midpoint, measured at 10% of the peak height. An ideal peak has As = 1.0. Values greater than 1.5 are generally considered problematic.[1][6]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | C29H36O16 | CID 9986606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [m.alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Separations 3: Overloading and Tailing [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimization of Injection Volume for Plantainoside D HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Plantainoside D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, with a specific focus on injection volume.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting) for this compound
Question: My this compound peak is broad and not sharp, what could be the cause and how can I fix it?
Answer:
Peak broadening, tailing, or fronting for the this compound peak can be caused by several factors, often related to the injection volume and sample solvent. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate the Injection Volume:
-
Cause: Injecting too large a volume of the sample can lead to column overload and peak distortion.[1] As a general rule, the injection volume should not exceed 1-2% of the total column volume.
-
Solution: Start with a small injection volume (e.g., 5 µL) and incrementally increase it. Observe the peak shape at each step. Reduce the injection volume if you notice peak broadening or fronting.
-
-
Check the Sample Solvent:
-
Cause: If the sample solvent is stronger than the mobile phase at the start of the gradient, it can cause the sample to spread on the column before the separation begins, leading to broad or split peaks.[1][2]
-
Solution: Ideally, dissolve your this compound standard and samples in the initial mobile phase or a weaker solvent.[1][3] If the sample has low solubility, ensure the volume of strong solvent is as minimal as possible.
-
-
Assess for Column Overload:
-
Cause: Injecting too much mass of this compound onto the column can saturate the stationary phase, resulting in peak tailing or fronting.[3]
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, the original sample was likely too concentrated.
-
-
Investigate for Voids or Contamination in the Column:
-
Cause: A void at the head of the column or contamination can disrupt the sample band, leading to distorted peaks.[4][5]
-
Solution: If using a guard column, remove it and see if the peak shape improves. If it does, replace the guard column.[4] If the problem persists, you may need to wash the analytical column with a strong solvent or, if a void is suspected, replace the column.[3]
-
Issue 2: Inconsistent or Non-Reproducible Peak Areas for this compound
Question: I am getting variable peak areas for my this compound standard injections. What could be the problem?
Answer:
Inconsistent peak areas are a common issue that can compromise the quantitative accuracy of your analysis. Here’s how to troubleshoot this problem:
-
Verify Autosampler/Injector Performance:
-
Cause: Poor reproducibility can stem from issues with the autosampler, such as air bubbles in the syringe or sample loop, or worn seals. Most autosamplers have poor precision at the lower and upper limits of their injection volume range.[6]
-
Solution: Purge the injector to remove any air bubbles. Check the autosampler's specified optimal injection volume range and ensure your injection volume falls within it.[6] If the problem continues, inspect and replace the injector seals if necessary.
-
-
Ensure Complete Sample Solubilization:
-
Cause: If this compound is not fully dissolved in your sample solvent, the injected amount can be inconsistent.
-
Solution: Visually inspect your sample for any precipitate. Gently vortex or sonicate the sample to ensure homogeneity before placing it in the autosampler.
-
-
Check for Partial Loop Filling:
-
Cause: In partial-fill injection modes, the volume of sample drawn into the loop is critical. Inaccuracies in this volume will lead to variable peak areas.
-
Solution: Ensure that the volume of sample being drawn is appropriate for the loop size and that there is sufficient sample in the vial.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal injection volume for this compound analysis?
A1: The ideal injection volume depends on several factors, primarily the dimensions of your HPLC column. For analytical columns, a general guideline is to inject 1-5 µL.[7] A good starting point is to keep the injection volume between 1-2% of the total column volume to avoid peak broadening. For a standard 4.6 mm x 250 mm, 5 µm column, a typical injection volume would be in the range of 10-20 µL. However, it is always best to perform an injection volume study to determine the optimal volume for your specific conditions.
Q2: How do I perform an injection volume optimization study?
A2: To optimize the injection volume, prepare a standard solution of this compound and inject a series of increasing volumes (e.g., 2, 5, 10, 15, 20 µL). Monitor the peak shape (asymmetry and width) and the linearity of the peak area response. The optimal injection volume will be the largest volume that maintains good peak shape and a linear response.
Q3: Can I increase the injection volume to improve the sensitivity for low concentrations of this compound?
A3: Yes, increasing the injection volume is one way to improve the detection of low-concentration samples. However, be aware that this can lead to peak broadening and a potential loss of resolution from nearby peaks. If you need to increase the injection volume, it is crucial to dissolve the sample in a solvent weaker than the mobile phase to help focus the sample at the head of the column.[1]
Q4: My peak for this compound is splitting. Is this related to the injection volume?
A4: Peak splitting can be related to the injection. One common cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[4] This can cause the sample band to distort as it enters the column. Try dissolving your sample in the initial mobile phase composition. Other causes of peak splitting can include a partially clogged frit or a void in the column.[8]
Experimental Protocols
Validated HPLC Method for this compound Analysis
This protocol is based on a validated method for the simultaneous determination of this compound and Verbascoside.[9]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent C18 column (4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile - 1% Acetic Acid in water (16:84, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 332 nm.[9]
-
Injection Volume: Recommended to be optimized (start with 10 µL).
Protocol for Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 3.125 - 100.00 mg/L).[9]
-
Sample Preparation: Prepare extracts of the plant material or dissolve the drug product in the mobile phase. Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent clogging the column.[7]
Data Presentation
Table 1: General Guidelines for Injection Volume Based on HPLC Column Dimensions
| Column Internal Diameter (mm) | Column Length (mm) | Typical Injection Volume (µL) |
| 2.1 | 50 - 100 | 1 - 3[2] |
| 3.0 | 50 - 150 | 2 - 12[2] |
| 4.6 | 50 - 250 | 8 - 40[2] |
Table 2: Validated Method Parameters for this compound Analysis[9]
| Parameter | Value |
| Linear Range | 3.125 - 100.00 mg/L |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery | 101.3% |
| RSD of Recovery | 2.6% (n=9) |
Visualizations
Diagrams
Caption: Workflow for optimizing HPLC injection volume.
Caption: Troubleshooting logic for poor peak shapes.
References
- 1. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 2. silicycle.com [silicycle.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. [Simultaneous determination of this compound and verbascoside from stem of Chirita longgangensis var. hongyao by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for Plantainoside D quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantification of Plantainoside D, focusing on the critical selection of an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the accurate quantification of this compound?
A1: An internal standard is crucial in analytical chromatography (HPLC, LC-MS) to ensure accuracy and precision.[1] It is a compound of known concentration added to every sample (calibrators, quality controls, and unknowns) to correct for variations that can occur during sample preparation, injection, and analysis.[2] By comparing the analyte's response to the IS's response, potential errors from sample loss during extraction, injection volume inconsistencies, and instrument response fluctuations can be minimized, leading to more reliable and reproducible results.
Q2: What are the key characteristics of an ideal internal standard for this compound quantification?
A2: An ideal internal standard should:
-
Be structurally and chemically similar to this compound to ensure comparable behavior during sample processing and analysis.
-
Not be naturally present in the samples being analyzed.
-
Be well-resolved chromatographically from this compound and other matrix components.
-
Have a similar ionization efficiency in mass spectrometry.
-
Be stable throughout the entire analytical procedure.
-
Be commercially available in high purity.
Q3: What is a stable isotope-labeled (SIL) internal standard, and is one available for this compound?
A3: A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it is a version of the analyte (this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C). This makes it chemically identical to the analyte, ensuring the most accurate correction for matrix effects and recovery. As of the latest information, a commercially available SIL internal standard for this compound is not readily found.
Troubleshooting Guide
Issue 1: Poor peak shape or resolution between this compound and the internal standard.
-
Possible Cause: Inappropriate chromatographic conditions.
-
Solution:
-
Optimize the mobile phase composition and gradient elution program. For flavonoid glycosides, a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is common.
-
Adjust the column temperature.
-
Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[3]
-
Issue 2: The internal standard signal varies significantly across samples.
-
Possible Cause: Inconsistent addition of the internal standard or degradation of the IS.
-
Solution:
-
Ensure precise and consistent addition of the internal standard solution to all samples at the beginning of the sample preparation process. Use calibrated pipettes.
-
Verify the stability of the internal standard in the sample matrix and storage conditions. Perform stability tests if necessary.
-
Issue 3: The recovery of this compound is low, but the internal standard recovery is acceptable.
-
Possible Cause: The chosen internal standard may not be adequately mimicking the behavior of this compound during sample extraction.
-
Solution:
-
Re-evaluate the choice of the internal standard. A standard with physicochemical properties closer to this compound might be necessary. Refer to the data comparison table below.
-
Optimize the extraction procedure (e.g., solvent type, pH, temperature) to ensure efficient and consistent extraction of both this compound and the internal standard.
-
Issue 4: Matrix effects are suppressing or enhancing the signal of this compound more than the internal standard.
-
Possible Cause: The internal standard and analyte are co-eluting with interfering components from the sample matrix, and their ionization is being affected differently.
-
Solution:
-
Improve the sample clean-up procedure to remove more matrix components.
-
Adjust the chromatographic method to better separate the analyte and internal standard from interfering compounds.
-
If available, a stable isotope-labeled internal standard is the best solution to compensate for matrix effects.
-
Selecting an Appropriate Internal Standard
The selection of a suitable internal standard is a critical step in developing a robust quantitative method for this compound. While a stable isotope-labeled version of this compound would be ideal, its lack of commercial availability necessitates the use of a structural analog.
Recommended and Potential Internal Standards
Genistein has been successfully used as an internal standard for the quantification of this compound in rat plasma using LC-ESI-MS/MS.[4] Its selection was based on its similar chromatographic retention behavior and high extraction efficiency.[4]
Other structurally related phenylethanoid glycosides that could be considered as potential internal standards include Acteoside (Verbascoside) , Isoacteoside , and Forsythoside A . These compounds share a similar core structure with this compound.
Data Presentation: Comparison of this compound and Potential Internal Standards
| Property | This compound | Genistein | Acteoside (Verbascoside) | Isoacteoside | Forsythoside A |
| Molecular Formula | C₂₉H₃₆O₁₆[5] | C₁₅H₁₀O₅ | C₂₉H₃₆O₁₅[6] | C₂₉H₃₆O₁₅[7] | C₂₉H₃₆O₁₅[8] |
| Molecular Weight ( g/mol ) | 640.59[5] | 270.24 | 624.59[6] | 624.59[7] | 624.59[9] |
| General Class | Phenylethanoid Glycoside | Isoflavone | Phenylethanoid Glycoside[10] | Phenylethanoid Glycoside[11] | Phenylethanoid Glycoside[12] |
| Commercial Availability | Analytical Standard Available | Analytical Standard and Deuterated (d4) Standard Available | Analytical Standard Available[13] | Analytical Standard Available[11] | Analytical Standard Available |
| Solubility | Soluble in DMSO, Methanol, Ethanol[14] | Practically insoluble in water; soluble in organic solvents and dilute alkalies[8] | Soluble in DMSO, Methanol, Ethanol[14] | Soluble in water (est. 2281 mg/L), EtOH (≥62.5mg/mL)[15][16] | Soluble in water, ethanol, methanol[17] |
Experimental Protocols
Detailed Method for Quantification of this compound by LC-MS/MS
This protocol is a synthesized example based on established methods for flavonoid glycoside analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Selected Internal Standard (e.g., Genistein) analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation:
-
Extraction: For plant extracts, use a suitable extraction method (e.g., ultrasonication or maceration) with a solvent such as methanol or ethanol.
-
Spiking: Add a precise volume of the internal standard spiking solution to an aliquot of the sample extract and all calibration standards.
-
Precipitation (for biological matrices like plasma): Add a protein precipitating agent like acetonitrile or a methanol-acetonitrile mixture (1:1, v/v) to the sample.[4]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet precipitated proteins or particulates.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7.1-10 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenylethanoid glycosides.
-
MRM Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C29H36O16 | CID 9986606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Isoacteoside | C29H36O15 | CID 6476333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Forsythoside A | C29H36O15 | CID 5281773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Acteoside, CAS No. 61276-17-3 | Further Reference Substances for HPLC | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 14. Acteoside | CAS:61276-17-3 | Manufacturer ChemFaces [chemfaces.com]
- 15. Isoacteoside, 61303-13-7 [thegoodscentscompany.com]
- 16. raybiotech.com [raybiotech.com]
- 17. FORSYTHOSIDE A | 79916-77-1 [chemicalbook.com]
dealing with co-eluting impurities in Plantainoside D extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plantainoside D extracts. The focus is on addressing the common challenge of co-eluting impurities during purification.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide is designed to help you diagnose and resolve issues with co-eluting impurities in your this compound extracts during HPLC analysis and purification.
Problem: Poor resolution between this compound and an unknown impurity.
Question: My chromatogram shows a peak that is not baseline-resolved from the this compound peak. How can I improve the separation?
Answer:
Co-elution is a common issue when purifying natural products, especially with structurally similar compounds like phenylethanoid glycosides. Here is a step-by-step approach to troubleshoot and improve your separation:
Step 1: Identify the Potential Co-eluting Impurity
Based on the source of your extract, the most likely co-eluting impurities are other phenylethanoid glycosides. For instance, if you are working with Plantago asiatica, common phenylethanoid glycosides include acteoside (verbascoside) and plantamajoside.[1]
Step 2: Optimize Your Analytical HPLC Method
Before scaling up to preparative HPLC, optimize the separation at an analytical scale.
-
Mobile Phase Modification:
-
Solvent Selection: If you are using a standard reversed-phase method with acetonitrile and water, try substituting acetonitrile with methanol. The difference in solvent polarity and selectivity can alter the elution profile and improve resolution.
-
Additive Adjustment: The addition of a small percentage of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and selectivity for phenolic compounds.[2]
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of this compound will provide more time for the separation to occur, potentially resolving the co-eluting peaks.
-
-
Column Chemistry:
-
Consider using a column with a different stationary phase chemistry. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for aromatic and polar compounds.
-
-
Temperature Control:
-
Varying the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can sometimes improve resolution.
-
Experimental Protocol: Analytical HPLC Method for this compound and Potential Impurities
This protocol is a starting point and should be optimized for your specific extract and instrumentation.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a linear gradient and optimize based on your results (e.g., 10-40% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 332 nm |
| Injection Volume | 10 µL |
Step 3: Scale-Up to Preparative HPLC
Once you have achieved good separation at the analytical scale, you can scale up to preparative HPLC.
-
Column Selection: Choose a preparative column with the same stationary phase as your optimized analytical method. The column diameter and length will depend on the amount of material you need to purify.
-
Flow Rate and Injection Volume Adjustment: The flow rate and injection volume need to be scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column.
-
Loading Study: Perform a loading study to determine the maximum amount of extract you can inject without compromising the resolution.
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities with this compound?
A1: The most common co-eluting impurities are other structurally similar phenylethanoid glycosides that are often present in the same plant source. The most frequently cited potential co-eluting impurity is acteoside (also known as verbascoside).[2][3] Depending on the plant species, other related compounds may also be present. A thorough literature review of the phytochemical profile of your source material is recommended.
Q2: Can I use a different purification technique if HPLC is not providing adequate separation?
A2: Yes, other chromatographic techniques can be effective. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the separation of phenylethanoid glycosides and can be a good alternative or a complementary technique to HPLC.[4]
Q3: How can I confirm the identity of the co-eluting impurity?
A3: The most definitive way to identify the impurity is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation pattern of the impurity, you can often determine its molecular weight and structural features, allowing for its identification by comparison with known compounds or databases.
Q4: What is the reported biological activity of this compound that I should be aware of?
A4: this compound has been reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. It has been shown to improve acute lung injury in sepsis by regulating the Sirt3/NLRP3 signaling pathway and to alleviate cell apoptosis by inhibiting the generation of reactive oxygen species (ROS) and the activation of NF-κB.[5]
Signaling Pathway Diagrams
Sirt3/NLRP3 Signaling Pathway
This compound has been shown to upregulate Sirtuin 3 (Sirt3), which in turn can inhibit the activation of the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
References
- 1. kahaku.go.jp [kahaku.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to maintain Plantainoside D integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the integrity of Plantainoside D. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Quick Reference Stability Data
The following table summarizes the known stability characteristics of this compound and related phenylethanoid glycosides. These values are critical for designing experiments and ensuring the reliability of your results.
| Parameter | Condition | Observation | Recommendation |
| pH | Acidic (pH 3-5) | Generally stable. Acteoside, a similar compound, is stable at pH 3. | For short-term experiments, use a buffer in this pH range. |
| Neutral to Alkaline (pH > 6) | Degradation accelerates with increasing pH. Acteoside transforms into isoacteoside and other oxidative products at pH 7. | Avoid neutral or alkaline conditions for storage of solutions. Prepare fresh solutions before use. | |
| Temperature | -80°C (in solvent) | Recommended for long-term storage of stock solutions. | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| -20°C (powder) | Recommended for long-term storage of the solid compound. | Store in a tightly sealed container in a freezer. | |
| 4°C to 50°C | Degradation of phenylethanoid glycosides follows first-order kinetics and accelerates with increasing temperature. | Minimize exposure to ambient and elevated temperatures. | |
| Light | Light Exposure | Degradation of phenylethanoid glycosides increases with light exposure. | Protect solutions and solid compound from light by using amber vials or storing in the dark. |
| Oxidation | Presence of Oxidizing Agents | Phenylethanoid glycosides are susceptible to oxidation. | Use degassed solvents and consider adding antioxidants for specific applications. Avoid sources of free radicals. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am seeing a new, unexpected peak in my HPLC chromatogram after storing my this compound solution at room temperature. What could it be?
A1: An unexpected peak in your HPLC chromatogram likely represents a degradation product. This compound, like other phenylethanoid glycosides, can degrade under suboptimal storage conditions.
-
Possible Cause 1: Isomerization. At neutral or near-neutral pH, this compound can isomerize to compounds like iso-plantainoside D, similar to how acteoside converts to isoacteoside. This is a common degradation pathway.
-
Possible Cause 2: Hydrolysis. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures. This would cleave the caffeoyl group, leading to the formation of caffeic acid and the remaining glycoside structure.
-
Possible Cause 3: Oxidation. The catechol moieties (the two hydroxyl groups on the aromatic rings) in this compound are prone to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of quinone-type structures and further degradation products.
Troubleshooting Steps:
-
Analyze Storage Conditions: Review the pH, temperature, and light exposure of your stored solution.
-
Prepare Fresh Solution: Prepare a fresh solution of this compound from a properly stored solid sample and run an immediate HPLC analysis to compare with the chromatogram of the stored solution.
-
Stability-Indicating HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.
-
Peak Identification: If the issue persists, consider using techniques like UPLC-QTOF-MS to identify the mass of the unknown peak and elucidate its structure, comparing it to known degradation products of similar compounds.
Q2: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I confirm this?
A2: Inconsistent results are a strong indicator of compound instability. To confirm degradation, you should perform a systematic stability assessment.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade a sample of this compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you identify the retention times of the degradation products.
-
Compare Chromatograms: Run an HPLC analysis of your suspect sample and compare the chromatogram to that of a freshly prepared, undegraded standard and the forced degradation samples. The presence of peaks corresponding to the degradation products confirms instability.
-
Quantitative Analysis: Quantify the amount of this compound remaining in your sample using a validated stability-indicating HPLC method. A significant decrease in the main peak area and the appearance of new peaks is clear evidence of degradation.
Q3: I need to prepare a this compound solution for an experiment that will last several hours at 37°C. How can I minimize degradation?
A3: Working at physiological temperatures can accelerate degradation.
Mitigation Strategies:
-
pH Control: Use a slightly acidic buffer (e.g., pH 5-6) for your solution, as phenylethanoid glycosides are more stable in this range.
-
Minimize Exposure Time: Prepare the solution as close to the start of the experiment as possible.
-
Protect from Light: Use amber-colored tubes or cover your experimental setup to protect the solution from light.
-
De-gas Solvents: If compatible with your experimental setup, use de-gassed solvents to minimize oxidation.
-
Run a Control: Include a control sample of your this compound solution that is incubated under the same conditions but without your experimental system (e.g., cells, enzymes). Analyze this control by HPLC at the beginning and end of the experiment to quantify any degradation that occurred.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid this compound? A: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.
Q: What is the best way to store this compound in solution? A: For long-term storage of stock solutions, it is recommended to dissolve this compound in a suitable solvent (e.g., DMSO), aliquot it into small, single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q: Can I store my working solutions of this compound in the refrigerator (4°C)? A: While refrigeration is better than room temperature, degradation can still occur, especially in neutral or alkaline solutions. For optimal integrity, it is best to prepare fresh working solutions for each experiment. If short-term storage is necessary, use a slightly acidic buffer and protect from light.
Q: What are the main degradation pathways for this compound? A: Based on studies of structurally similar phenylethanoid glycosides, the main degradation pathways are expected to be:
-
Isomerization of the caffeoyl group.
-
Hydrolysis of the ester bond.
-
Oxidation of the catechol moieties.
Q: How can I develop a stability-indicating HPLC method for this compound? A: A stability-indicating HPLC method must be able to separate the intact this compound from all its potential degradation products. The development process involves:
-
Performing forced degradation studies to generate the degradation products.
-
Screening different columns (e.g., C18), mobile phases (e.g., acetonitrile/methanol and water with an acidic modifier like formic or acetic acid), and gradient conditions.
-
Ensuring that all peaks are well-resolved (resolution > 1.5).
-
Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis. For solutions, incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by HPLC or UPLC-MS to observe the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for your specific instrument and column.
Visualizations
Caption: Logical workflow for this compound stability assessment.
Caption: Experimental workflow for stability testing of this compound.
Validation & Comparative
Validating the Neuroprotective Effects of Plantainoside D and Related Phenylethanoid Glycosides in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Plantainoside D and its close structural analog, Acteoside (Verbascoside), in various preclinical in vivo models of neurodegenerative diseases. The information presented is collated from multiple studies to support further research and development of these promising natural compounds.
Comparative Efficacy of Phenylethanoid Glycosides in Neuroprotection
Phenylethanoid glycosides, including this compound and Acteoside, have demonstrated significant neuroprotective effects across different in vivo models of neurological disorders. These compounds consistently exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties. The following tables summarize the key quantitative findings from studies evaluating Acteoside in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease. While specific in vivo data for this compound is limited in the current literature, the data for Acteoside provides a strong basis for comparison and prediction of its potential efficacy.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
| Treatment Group | Dose | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Acteoside | 3 mg/kg | Significant reduction | Improved | [1] |
| Acteoside | 9 mg/kg | Significant reduction | Improved | [1] |
| Acteoside | 10, 20, 40 mg/kg/d (oral) | Dose-dependent reduction | Significant improvement at 40 mg/kg/d | [2] |
| Biomarker | Effect of Acteoside Treatment | Reference |
| Malondialdehyde (MDA) | Decreased | [1][3] |
| Superoxide Dismutase (SOD) | Increased | [1][3] |
| Glutathione (GSH) | Increased | [1] |
| Reactive Oxygen Species (ROS) | Decreased | [3] |
| B-cell lymphoma 2 (Bcl-2) | Upregulated | [3] |
| Bcl-2-associated X protein (Bax) | Downregulated | [3] |
| Cleaved caspase-3 | Downregulated | [3] |
| TNF-α | Decreased | [4] |
| IL-1β | Decreased | [4] |
Alzheimer's Disease Model: APP/PS1 Transgenic Mice
| Treatment Group | Dose | Behavioral Outcome | Reference |
| Phenylethanoid Glycosides (PhGs) | Not specified | Improved cognitive function (Nesting, Morris water maze, Step-down tests) | [5][6][7] |
| Savatiside A (SA) / Torenoside B (TB) | 100 mg/kg/d | Reduced cognitive impairment (Morris water maze, Y-maze) | [8] |
| Echinacoside (ECH) / Acteoside (ACT) | Not specified | Enhanced learning and memory | [9] |
| Biomarker | Effect of Phenylethanoid Glycoside Treatment | Reference | | :--- | :--- | :--- | :--- | | Amyloid-β (Aβ) generation | Decreased |[5] | | Acetylcholinesterase (AChE) activity | Decreased |[10] | | Malondialdehyde (MDA) | Decreased |[10] | | Superoxide Dismutase (SOD) | Increased |[10] | | Glutathione Peroxidase (GSH-Px) | Increased |[10] | | cAMP/p-CREB levels | Upregulated |[8] | | Brain-Derived Neurotrophic Factor (BDNF) | Increased |[8] | | Nerve Growth Factor (NGF) | Increased |[8] | | Pro-inflammatory M1 microglia markers (CD11b, iNOS, IL-1β) | Decreased |[9] | | Anti-inflammatory M2 microglia markers (Arg-1, TGF-β1) | Increased |[9] | | TLR4/NF-κB signaling pathway proteins | Downregulated |[9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are typically used. Animals are fasted overnight with free access to water before surgery. Anesthesia is induced with isoflurane or an intraperitoneal injection of ketamine and xylazine.[11]
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][11]
-
Occlusion is typically maintained for a period of 90 to 120 minutes, after which the filament is withdrawn to allow for reperfusion.[1]
-
-
Treatment Administration: Acteoside or the vehicle is administered, often via intravenous injection or oral gavage, at various time points before or after the ischemic insult.[1][2]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Behavioral deficits are assessed at 24 hours post-reperfusion using a standardized neurological scoring system.[3]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1][3]
-
Biochemical Analysis: Brain tissue and serum are collected for the measurement of oxidative stress markers (MDA, SOD, GSH), inflammatory cytokines (TNF-α, IL-1β), and apoptotic proteins (Bcl-2, Bax, Caspase-3) using ELISA, Western blot, or other appropriate assays.[1][3][4]
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.[12][13]
-
Surgical Procedure:
-
A burr hole is drilled in the skull to access the target brain region.
-
A solution of 6-hydroxydopamine (e.g., 2 mg/mL in saline with ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum using a Hamilton syringe.[12][14][15] The injection is performed slowly over several minutes.
-
-
Treatment Administration: The neuroprotective compound is typically administered for a period before and/or after the 6-OHDA lesion.
-
Outcome Assessment:
-
Behavioral Testing: Rotational behavior is induced by apomorphine or amphetamine and quantified to assess the extent of the dopaminergic lesion.[12][16] Other tests like the stepping test can also be used to evaluate motor deficits.[13]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Biochemical Analysis: Levels of dopamine and its metabolites are measured in the striatum using high-performance liquid chromatography (HPLC).
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
These mice express human mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits.[5][17]
-
Animal Model: APP/PS1 double transgenic mice and wild-type littermates are used.[5][8]
-
Treatment Administration: Phenylethanoid glycosides or vehicle are administered chronically, often starting before the significant onset of pathology and continuing for several weeks or months. Administration is typically via oral gavage.[8]
-
Outcome Assessment:
-
Behavioral Testing: A battery of cognitive tests is performed, including the Morris water maze to assess spatial learning and memory, the Y-maze for working memory, and the step-down passive avoidance test for long-term memory.[5][6][8]
-
Histopathology: Brain tissue is analyzed for amyloid plaque deposition using immunohistochemistry or staining with thioflavin S.
-
Biochemical Analysis: Levels of Aβ peptides, inflammatory markers, and synaptic proteins are quantified in brain homogenates using ELISA and Western blotting.[8][9]
-
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound and related phenylethanoid glycosides are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the intricate signaling cascades involved.
Caption: Experimental workflow for in vivo validation of neuroprotective agents.
Caption: Key signaling pathways modulated by this compound and Acteoside.
References
- 1. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia–Reperfusion Injury [jstage.jst.go.jp]
- 3. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Phenylethanoid Glycosides Extracted from Herba Cistanches on the Learning and Memory of the APP/PSI Transgenic Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of Phenylethanoid Glycosides Extracted from Herba Cistanches on the Learning and Memory of the APP/PSI Transgenic Mice with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Phenylethanoid Glycosides Improve Hippocampal Synaptic Plasticity via the Cyclic Adenosine Monophosphate-CREB-Brain-Derived Neurotrophic Growth Factor Pathway in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylethanoid Glycosides of Cistanche Improve Learning and Memory Disorders in APP/PS1 Mice by Regulating Glial Cell Activation and Inhibiting TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective role of phenylethanoid glycosides, Torenoside B and Savatiside A, in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Plantainoside D and Verbascoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two prominent phenylethanoid glycosides: Plantainoside D and verbascoside (also known as acteoside). While both compounds are recognized for their significant antioxidant potential, this document aims to delineate their activities through a review of available quantitative data, experimental methodologies, and underlying molecular mechanisms.
Quantitative Antioxidant Activity
Direct comparative studies providing quantitative antioxidant data for this compound against verbascoside using standardized assays are limited in the currently available literature. However, individual studies on each compound and on plant extracts containing them provide valuable insights into their respective antioxidant capacities. Verbascoside has been more extensively studied, with a wealth of data available across various antioxidant assays.
| Antioxidant Assay | This compound | Verbascoside | Reference Compound |
| DPPH Radical Scavenging Activity | Data not available in the searched literature. | IC50: 5.8 µM - 15.12 µg/mL | Ascorbic Acid: IC50: 284.9 µM |
| ABTS Radical Scavenging Activity | Data not available in the searched literature. | Generally potent, but specific TEAC values vary. | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available in the searched literature. | Potent reducing activity reported. | Trolox/FeSO₄ |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available in the searched literature. | High ORAC values reported. | Trolox |
| Hydroxyl Radical Scavenging | Potent scavenging activity, comparable to ascorbic acid. | Potent scavenging activity reported. | Ascorbic Acid |
| Superoxide Anion Scavenging | Potent scavenging activity, comparable to ascorbic acid. | Potent scavenging activity reported. | Ascorbic Acid |
Mechanisms of Antioxidant Action
Both this compound and verbascoside exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways.
Direct Radical Scavenging: As phenylethanoid glycosides, both molecules possess multiple phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals, thereby interrupting radical chain reactions. Qualitative reports suggest that this compound has potent scavenging effects on hydroxyl and superoxide anion radicals, comparable to that of ascorbic acid[1][2]. Verbascoside is also a well-documented scavenger of various reactive oxygen species (ROS)[3][4].
Modulation of Signaling Pathways:
-
This compound: This compound has been shown to inhibit the generation of ROS and the activation of the NF-κB signaling pathway. The activation of NF-κB is a key step in the inflammatory response and is often linked to oxidative stress. By inhibiting this pathway, this compound may help to mitigate the downstream effects of oxidative damage.
-
Verbascoside: Research has elucidated several signaling pathways through which verbascoside mediates its antioxidant effects. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Verbascoside has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like HO-1, which plays a crucial role in cellular defense against oxidative stress. Additionally, verbascoside has been reported to modulate the Protein Kinase C (PKC)/High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End products (RAGE)/NF-κB pathway, further highlighting its multifaceted role in combating oxidative stress and inflammation.
Below are diagrams illustrating the known signaling pathways associated with the antioxidant activities of this compound and verbascoside.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound, verbascoside) and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent.
-
In a microplate or cuvette, mix a specific volume of the test compound or standard solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Prepare solutions of the fluorescent probe, AAPH, test compounds, and a standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a black microplate, add the fluorescent probe, followed by the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity kinetically over time (e.g., every 1-2 minutes for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The antioxidant capacity is expressed as Trolox equivalents, determined from a standard curve of Trolox concentration versus net AUC.
Below is a generalized workflow for assessing the in vitro antioxidant activity of natural compounds.
Conclusion
Both this compound and verbascoside are potent phenylethanoid glycosides with significant antioxidant properties. Verbascoside has been more extensively characterized, with a substantial body of quantitative data and a well-defined mechanism of action involving the Nrf2/HO-1 and PKC/HMGB1/RAGE/NF-κB pathways. While qualitative evidence strongly suggests that this compound is a powerful antioxidant, a clear quantitative comparison with verbascoside is hampered by the lack of specific data from standardized antioxidant assays.
Future research should focus on direct, head-to-head comparative studies of this compound and verbascoside using a battery of standardized antioxidant assays. Such studies would provide a clearer understanding of their relative potencies and help to guide the selection of these compounds for further development as therapeutic agents for conditions associated with oxidative stress. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers undertaking such investigations.
References
- 1. Antioxidative phenylethanoid and phenolic glycosides from Picrorhiza scrophulariiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative phenylethanoid and phenolic glycosides from Picrorhiza scrophulariiflora. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. [PDF] Picrorhiza scrophulariiflora, from traditional use to immunomodulatory activity | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
A Comparative Analysis of the Anti-inflammatory Effects of Plantainoside D and Acteoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantainoside D and Acteoside (also known as Verbascoside) are two naturally occurring phenylpropanoid glycosides that have garnered significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects. Both compounds are found in various medicinal plants and share structural similarities, suggesting potentially related mechanisms of action. This guide provides a comprehensive comparison of the anti-inflammatory activities of this compound and Acteoside, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these promising natural compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Acteoside. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent studies. Differences in experimental models and conditions should be considered when interpreting these values.
| Compound | Target | Assay | Model System | IC50 / Effect | Reference |
| This compound | IKK-β | Kinase Assay | In vitro | Potent Inhibitor (Specific IC50 not reported) | [1] |
| NF-κB | Translocation Assay | H9c2 cardiac muscle cells | Significant inhibition of activation | [2] | |
| ROS | Cellular Assay | H9c2 cardiac muscle cells | Significant inhibition of generation | [2] | |
| IL-1β, IL-6, TNF-α | ELISA | Sepsis-induced ALI mice | Significant reduction in serum and lung tissue | [3][4] | |
| Acteoside | DPPH Radical | Scavenging Assay | In vitro | IC50: 0.09 µg/mL | |
| iNOS, COX-2 | Western Blot | LPS-stimulated RAW264.7 cells | Inhibition of expression | [5][6][7] | |
| NO Production | Griess Assay | LPS-stimulated RAW264.7 cells | Significant reduction | ||
| TNF-α, IL-1β, IL-6 | ELISA | LPS-stimulated RAW264.7 cells | Significant dose-dependent reduction | [8] | |
| NF-κB, MAPK, PI3K/AKT | Western Blot | LPS-stimulated RAW264.7 cells | Inhibition of phosphorylation/activation | [8][9][10] |
Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Mechanisms of Anti-inflammatory Action
Both this compound and Acteoside exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound
The anti-inflammatory mechanism of this compound primarily involves the inhibition of the NF-κB signaling pathway . This is achieved through the direct inhibition of IκB kinase β (IKK-β) , a crucial enzyme that phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[1] By inhibiting IKK-β, this compound prevents the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6 .[3][4]
Furthermore, this compound has been shown to suppress inflammation by modulating the Sirtuin 3 (Sirt3)/NLRP3 inflammasome pathway .[3][11] It upregulates the expression of Sirt3, which in turn inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex responsible for the maturation and secretion of IL-1β.[3][12] Additionally, this compound exhibits potent antioxidant activity by inhibiting the generation of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[2]
Acteoside
Acteoside possesses a broader, well-documented spectrum of anti-inflammatory mechanisms. Similar to this compound, a central mechanism of Acteoside is the inhibition of the NF-κB pathway .[8] It achieves this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
In addition to the NF-κB pathway, Acteoside also modulates other critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways .[8][9] By inhibiting the phosphorylation of key proteins in these pathways, such as p38, ERK, and JNK, Acteoside can effectively suppress the production of a wide range of pro-inflammatory mediators.
Acteoside has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[5][6][7] This leads to a significant reduction in the levels of NO and prostaglandins in inflammatory conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound and Acteoside.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used as an in vitro model for inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Acteoside) for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
Measurement of Cytokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.[13][14][15]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins involved in inflammation (e.g., p-p65, p-IκBα, p-p38).[16][17][18]
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add a chemiluminescent substrate to visualize the protein bands.
-
Capture the image and quantify the band intensity using densitometry software.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.[19][20]
-
Procedure:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of translocation.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing the anti-inflammatory effects of this compound and Acteoside.
Caption: Signaling pathways modulated by this compound and Acteoside.
Caption: General experimental workflow for comparing anti-inflammatory effects.
Conclusion
Both this compound and Acteoside demonstrate significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways. While Acteoside's mechanisms have been more extensively studied, revealing its inhibitory effects on NF-κB, MAPK, and PI3K/AKT pathways, this compound shows promise with its targeted inhibition of IKK-β and the Sirt3/NLRP3 inflammasome pathway. The available data suggests that both compounds are potent inhibitors of pro-inflammatory cytokine production.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific inflammatory condition being targeted. The broader inhibitory profile of Acteoside might be advantageous in complex inflammatory diseases, while the more specific actions of this compound on IKK-β and the NLRP3 inflammasome could offer a more targeted therapeutic approach with potentially fewer off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and efficacy of these two promising natural anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis | Aging [aging-us.com]
- 4. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f3 | Aging [static-site-aging-prod2.impactaging.com]
- 5. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f4 | Aging [aging-us.com]
- 13. biomatik.com [biomatik.com]
- 14. h-h-c.com [h-h-c.com]
- 15. Cytokine analysis - ELISA / CBA [sanquin.org]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Plantainoside D vs. Synthetic Antioxidants: A Comparative Guide to Preventing Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Plantainoside D, a naturally occurring phenylethanoid glycoside, and common synthetic antioxidants in the prevention of lipid peroxidation. While direct quantitative data for this compound is limited, this guide leverages available data on the structurally similar and well-researched phenylethanoid glycoside, acteoside (verbascoside), as a predictive proxy to draw comparative insights. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.
Executive Summary
Lipid peroxidation, a key process in cellular injury and oxidative stress, is a critical target for antioxidant intervention. Synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox have long been the standards for inhibiting this process. However, the demand for effective, natural alternatives has driven research into plant-derived compounds like this compound. Phenylethanoid glycosides, the class of compounds to which this compound belongs, have demonstrated potent antioxidant and free radical scavenging activities. This guide presents a comparative analysis of their potential in mitigating lipid peroxidation, offering valuable insights for researchers in drug discovery and development.
Performance Comparison: this compound (as represented by Acteoside) vs. Synthetic Antioxidants
The following tables summarize the available quantitative data on the antioxidant activity of acteoside (as a proxy for this compound) and common synthetic antioxidants. The data is presented as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the oxidative activity in a given assay. A lower IC50 value indicates a higher antioxidant potency.
Table 1: Inhibition of Lipid Peroxidation (TBARS/MDA Assay)
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source |
| Acteoside | 63.31 | ~101.2 | [1] |
| BHT | Not widely reported in µg/mL; activity is well-established | - | - |
| BHA | Not widely reported in µg/mL; activity is well-established | - | - |
| Trolox | Not widely reported in µg/mL for TBARS; used as a standard | - | - |
Note: Direct IC50 values for BHT, BHA, and Trolox in TBARS assays are not consistently reported in a comparable format. Their efficacy is well-documented qualitatively.
Table 2: DPPH Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source |
| Acteoside | 0.09 - 19.89 | ~0.14 - 31.8 | [1] |
| BHT | ~5.0 - 28.0 | ~22.7 - 127.1 | - |
| BHA | ~3.0 - 15.0 | ~16.6 - 83.2 | - |
| Trolox | ~2.5 - 8.0 | ~10.0 - 32.0 | - |
Table 3: ABTS Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source |
| Acteoside | ~5.0 - 10.0 | ~8.0 - 16.0 | [2] |
| BHT | Not as commonly tested with ABTS | - | - |
| BHA | Not as commonly tested with ABTS | - | - |
| Trolox | ~1.0 - 5.0 | ~4.0 - 20.0 | - |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation: Prepare a homogenate of the lipid-rich sample (e.g., tissue homogenate, cell lysate, liposomes) in a suitable buffer (e.g., phosphate-buffered saline).
-
Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4/ascorbate or hydrogen peroxide, to the sample. A control group without the inducer should be included.
-
Incubation with Antioxidant: Add varying concentrations of the test antioxidant (this compound or synthetic antioxidant) to the reaction mixture.
-
TBA Reaction: Add thiobarbituric acid (TBA) reagent to each sample, followed by an acid (e.g., trichloroacetic acid) to precipitate proteins.
-
Heating: Heat the samples at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Measurement: Cool the samples and centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation for each antioxidant concentration relative to the control without antioxidant. The IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: Add varying concentrations of the antioxidant solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution from purple to yellow indicates the scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.
-
Reaction Mixture: Add varying concentrations of the antioxidant to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity. The IC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The chain reaction of lipid peroxidation.
Caption: Antioxidant mechanisms against oxidative stress.
Caption: Experimental workflow of the TBARS assay.
Conclusion
The available evidence, primarily through the analysis of the closely related compound acteoside, suggests that this compound holds significant promise as a natural antioxidant for the prevention of lipid peroxidation.[1][3] Its potential efficacy, as indicated by the reported IC50 values in various antioxidant assays, appears to be comparable, and in some cases superior, to that of commonly used synthetic antioxidants like BHT and BHA. The mechanism of action for phenylethanoid glycosides extends beyond simple radical scavenging to include the modulation of inflammatory pathways, such as the inhibition of NF-κB activation.[4] This multifaceted activity makes this compound and other related natural compounds attractive candidates for further research and development in the fields of pharmaceuticals, nutraceuticals, and food preservation. Further direct experimental validation of this compound's activity is warranted to fully elucidate its potential and solidify its position as a viable natural alternative to synthetic antioxidants.
References
- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Plantainoside D Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a comparative analysis of Plantainoside D, a naturally occurring phenylethanoid glycoside, against well-established kinase inhibitors. While comprehensive kinase panel screening data for this compound is not publicly available, this guide offers a framework for its potential cross-reactivity based on its known targets and compares it with broad-spectrum and multi-targeted inhibitors like Staurosporine, Sunitinib, and Dasatinib.
This compound has been identified as an inhibitor of I-kappa B kinase beta (IKK-β) and Protein Kinase C alpha (PKCα).[1] This targeted activity suggests a potentially more selective profile compared to broad-spectrum inhibitors. However, without comprehensive screening, its off-target effects remain largely uncharacterized. This guide aims to provide the context for such an evaluation by presenting the known data for this compound alongside the well-documented profiles of comparator compounds.
Comparative Kinase Inhibitor Profiles
The following table summarizes the known inhibitory activities of this compound and compares them with Staurosporine, Sunitinib, and Dasatinib. It is important to note the significant data gap for this compound, which has not been subjected to extensive kinase panel screening.
| Inhibitor | Known Primary Targets | Known Cross-Reactivity Profile |
| This compound | IKK-β, PKCα | Data not available from broad kinase panel screens. |
| Staurosporine | Broad-spectrum inhibitor of over 400 kinases. Potently inhibits PKC, PKA, p60v-src, and CaM Kinase II. | Highly promiscuous, making it a useful positive control but unsuitable for targeted therapy. |
| Sunitinib | Multi-targeted inhibitor of VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, and RET. | Inhibits multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. |
| Dasatinib | Multi-targeted inhibitor of BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ. | Potent inhibitor of several kinases implicated in cancer, particularly leukemias. |
Experimental Methodologies for Kinase Inhibition Assays
To determine the cross-reactivity of a compound like this compound, a variety of in vitro kinase inhibitor screening assays would be employed. Below are detailed protocols for a general kinase screening assay and specific assays for the known targets of this compound.
General In Vitro Kinase Inhibitor Screening Assay Protocol (Example using ADP-Glo™ Kinase Assay)
This protocol outlines a common method for assessing the activity of a compound against a panel of kinases.
1. Reagents and Materials:
-
Kinase-specific substrate and recombinant kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
IKK-β Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human IKK-β
-
IKK-β substrate (e.g., a peptide containing the IκBα phosphorylation site)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose filter paper
-
Scintillation counter
2. Procedure:
-
Prepare dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant IKK-β, the IκBα substrate peptide, and the this compound dilution.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate peptide using a scintillation counter.
-
Determine the IC₅₀ value of this compound for IKK-β inhibition.
PKCα Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human PKCα
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (as co-factors)
-
[γ-³³P]ATP
-
This compound
-
Filter-binding apparatus
2. Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
Prepare a lipid mixture of phosphatidylserine and diacylglycerol.
-
In a reaction tube, combine the recombinant PKCα, the substrate, the lipid mixture, and the this compound dilution.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane using a filter-binding apparatus.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the IC₅₀ value of this compound for PKCα inhibition.
Visualizing Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on IKK-β and PKCα.
Caption: General experimental workflow for in vitro kinase inhibitor screening.
References
A Comparative Analysis of Plantainoside D and Other Natural IKK-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Plantainoside D and other naturally occurring inhibitors of IκB kinase β (IKK-β), a critical enzyme in the NF-κB signaling pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making IKK-β a prime target for therapeutic intervention. This document presents a compilation of experimental data on the inhibitory activities of various natural compounds, details on experimental methodologies, and visual representations of the pertinent signaling pathway and experimental workflows.
Comparative Inhibitory Activity of Natural IKK-β Inhibitors
| Compound | Natural Source | IKK-β IC50 (µM) | Assay Type/Notes |
| This compound | Plantago asiatica | Not Reported | Inhibits NF-κB activation in cellular assays.[1] |
| Wedelolactone | Eclipta alba | < 10 | Direct enzymatic assay.[2] |
| Parthenolide | Tanacetum parthenium (Feverfew) | Not explicitly quantified | Directly binds to and inhibits IKK-β.[3][4] |
| Celastrol | Tripterygium wilfordii | Not explicitly quantified | Directly inhibits IKKβ activity.[5][6][7] |
| Withaferin A | Withania somnifera | Not Reported | Inhibits NF-κB activation by targeting IKKβ.[8][9] |
| Ginsenoside Rg3 | Panax ginseng | Not Reported | Inhibits constitutive activation of NF-κB signaling. |
| Curcumin | Curcuma longa (Turmeric) | ~18.2 | Inhibition of NF-κB activity in a cellular assay. |
| Resveratrol | Grapes, Berries | Not Reported | Inhibits IκB kinase activities.[1] |
| Quercetin | Fruits, Vegetables | Not Reported | Suppresses IKKα/β-mediated I-κB phosphorylation. |
| Genistein | Soybeans | Not Reported | Inhibits tyrosine kinase activity, with downstream effects on pathways involving NF-κB. |
Experimental Protocols
A common method for determining the in vitro inhibitory activity of compounds against IKK-β is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Generalized Protocol for IKK-β Inhibition Assay (ADP-Glo™)
1. Reagent Preparation:
- IKK-β Enzyme: Recombinant human IKK-β is diluted to the desired concentration in kinase assay buffer.
- Substrate: A specific peptide substrate for IKK-β (e.g., IKKtide) is prepared in kinase assay buffer.
- ATP Solution: ATP is diluted to the desired concentration in kinase assay buffer. The concentration is typically at or near the Km of the enzyme for ATP.
- Test Compounds: The natural inhibitors, including this compound and others, are serially diluted to a range of concentrations in a suitable solvent (e.g., DMSO) and then further diluted in kinase assay buffer.
- ADP-Glo™ Reagents: The ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions.
2. Kinase Reaction:
- The kinase reaction is typically performed in a 96-well or 384-well plate format.
- To each well, the following are added in order:
- Test compound solution or vehicle control.
- IKK-β enzyme solution.
- The reaction is initiated by the addition of the ATP and substrate mixture.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
3. ADP Detection:
- Following the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. This step is typically incubated for 40 minutes at room temperature.
- Next, the Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. This step is typically incubated for 30-60 minutes at room temperature.
4. Data Acquisition and Analysis:
- The luminescence of each well is measured using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced and, therefore, the IKK-β activity.
- The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of these natural inhibitors and the process of their evaluation, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by natural IKK-β inhibitors.
Caption: A generalized experimental workflow for screening natural IKK-β inhibitors.
References
- 1. promega.com [promega.com]
- 2. BindingDB PrimarySearch_ki [bindingdb.org]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
- 5. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ulab360.com [ulab360.com]
Validating the Inhibitory Effect of Plantainoside D on NF-κB Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plantainoside D with other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to furnish researchers with the necessary data and methodologies to validate the inhibitory potential of this compound.
Comparative Analysis of NF-κB Inhibitors
| Inhibitor | Target | IC50 Value | Cell Type | Stimulation | Key Mechanism of Action |
| This compound | IKK-β | Not specified | H9c2 cardiac muscle cells | Doxorubicin | Inhibits IKK-β, leading to reduced IκBα phosphorylation and subsequent NF-κB activation.[1] |
| Plantamajoside | NF-κB & MAPK pathways | Not specified | Rat glomerular mesangial cells, Human umbilical vein endothelial cells | High glucose, IL-1β | Inactivates NF-κB and MAPK signaling pathways.[2][3][4][5] |
| JSH-23 | NF-κB p65 | 7.1 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[6][7][8][9] |
| BAY 11-7082 | IKK (IκBα phosphorylation) | 10 µM | Tumor cells | Tumor Necrosis Factor-alpha (TNF-α) | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[10][11][12][13] |
| Parthenolide | IκB Kinase (IKK) complex | Not specified | Various cell lines | IL-1β, TNF-α | Directly targets and inhibits the IκB kinase (IKK) complex, preventing IκBα degradation and NF-κB activation.[14][15][16][17][18] |
| TPCA-1 | IKK-2 | 17.9 nM | Cell-free assay | Not applicable | A selective inhibitor of IKK-2.[19] |
| QNZ (EVP4593) | NF-κB activation | 11 nM | Jurkat T cells | Not specified | Potent inhibitor of NF-κB activation.[19] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of NF-κB inhibitors. Below are protocols for key experiments.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney 293 (HEK293) cells or other suitable cell lines in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with a known stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream events in the NF-κB signaling cascade.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated IκBα to total IκBα.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Pre-treat with inhibitors followed by stimulation with an agonist.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and experimental approach, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plantamajoside inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NF-κB Activation Inhibitor II, JSH-23 - CAS 749886-87-1 - Calbiochem | 481408 [merckmillipore.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medkoo.com [medkoo.com]
- 10. invivogen.com [invivogen.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
The Quest for Optimal Plantainoside D Extraction: A Comparative Guide to Solvent Efficiency
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide delves into the extraction of Plantainoside D, a phenylethanoid glycoside with demonstrated antioxidant and anti-inflammatory properties, by comparing the efficacy of various solvents. While direct comparative studies on this compound extraction are limited, this guide synthesizes available data on the extraction of phenylethanoid glycosides from Plantago species to provide insights into solvent selection and methodology.
Unveiling the Data: A Look at Solvent Performance
Commonly employed solvents for the extraction of phenylethanoid glycosides from Plantago species include:
-
Methanol: Frequently used for the extraction of phenolic compounds, including phenylethanoid glycosides, from Plantago species.
-
Ethanol: Another popular choice for extracting bioactive compounds from plant materials, often used in various concentrations with water.
-
Water: A green and readily available solvent, particularly effective for extracting water-soluble compounds like glycosides.
-
Deep Eutectic Solvents (DESs): Novel green solvents that have shown promise in extracting various phytochemicals, including those from Plantago species.
While specific yield data for this compound is scarce, the general principles of phytochemical extraction suggest that a systematic evaluation of different solvents and their mixtures is crucial for optimizing the yield and purity of the target compound. Factors such as solvent polarity, temperature, extraction time, and the solid-to-liquid ratio all play a significant role in extraction efficiency.
Experimental Workflow: A Generalized Protocol
The following diagram outlines a general experimental workflow for the extraction and analysis of this compound from plant material. This workflow is a composite based on methodologies reported for the extraction of phenylethanoid glycosides from Plantago species.
Detailed Experimental Protocols
Below are generalized protocols for solvent extraction of phenylethanoid glycosides from Plantago species, which can be adapted for the specific purpose of this compound extraction.
Protocol 1: Maceration with Methanol
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Plantago sp.) at room temperature and grind into a fine powder.
-
Extraction: Macerate a known quantity of the powdered plant material (e.g., 10 g) with a specified volume of methanol (e.g., 100 mL) in a sealed container.
-
Incubation: Keep the mixture at room temperature for a defined period (e.g., 24-72 hours) with occasional shaking.
-
Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Ethanol-Water Mixture
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction: Mix a known quantity of the plant powder (e.g., 5 g) with a specific concentration of aqueous ethanol (e.g., 70% ethanol in water) at a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Place the mixture in an ultrasonic bath and sonicate at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) at a controlled temperature.
-
Filtration and Evaporation: Follow the filtration and solvent evaporation steps as outlined in Protocol 1.
-
Quantification: Analyze the this compound content in the crude extract using HPLC as described previously.
Conclusion and Future Directions
The selection of an appropriate solvent is paramount for the efficient extraction of this compound. While polar solvents like methanol, ethanol, and water are commonly used for extracting phenylethanoid glycosides from Plantago species, the optimal solvent and extraction conditions for maximizing this compound yield require further investigation.
Future research should focus on systematic studies that directly compare the extraction efficiency of a wider range of solvents, including various hydro-alcoholic mixtures and novel green solvents like deep eutectic solvents, for the specific isolation of this compound. Such studies, providing detailed quantitative data and optimized protocols, would be invaluable for the scientific and industrial communities seeking to harness the therapeutic potential of this promising bioactive compound.
A Head-to-Head Comparison of Plantainoside D and GF109203X as Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between Plantainoside D, a naturally occurring phenylethanoid glycoside, and GF109203X, a well-established synthetic Protein Kinase C (PKC) inhibitor. This objective analysis is intended to assist researchers in selecting the appropriate tool compound for their studies of PKC signaling pathways.
Executive Summary
This compound has been identified as an inhibitor of Protein Kinase C alpha (PKCα) with moderate potency. In contrast, GF109203X is a highly potent and selective inhibitor of conventional PKC isoforms. The choice between these two compounds will largely depend on the specific requirements of the experimental system, including the desired potency and the context of other cellular effects. While this compound offers a broader pharmacological profile that includes antioxidant and anti-inflammatory properties, GF109203X provides a more targeted inhibition of PKC.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and GF109203X, focusing on their inhibitory activity against PKCα.
| Parameter | This compound | GF109203X (Bisindolylmaleimide I) |
| Target | Protein Kinase C alpha (PKCα) | Conventional Protein Kinase C isoforms (α, βI, βII, γ) |
| IC50 for PKCα | 14.8 µM[1] | 8.4 nM - 20 nM[2][3][4][5] |
| Mechanism of Action | Inhibition of the PKC signaling cascade, reducing glutamate release.[2] | ATP-competitive inhibitor of PKC.[2][6][7] |
| Other Reported Activities | IKK-β inhibitor, ACE inhibitor, antioxidant, anti-inflammatory.[2] | GSK-3 inhibitor.[3][8] |
Experimental Protocols
The determination of PKC inhibitory activity for both compounds can be achieved through various in vitro kinase assays. Below are detailed methodologies for two common approaches.
In Vitro Radiometric Protein Kinase C Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.
Materials:
-
Purified recombinant PKCα enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid Activator (phosphatidylserine and diacylglycerol)
-
Inhibitor compounds (this compound, GF109203X) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, lipid activator, and the PKC enzyme in an assay dilution buffer.
-
Add serial dilutions of the inhibitor (this compound or GF109203X) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.
-
Incubate the reaction at 30°C for 10-15 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[9]
Non-Radioactive ELISA-Based Protein Kinase C Assay
This method offers a safer and high-throughput alternative to the radiometric assay.
Materials:
-
Microplate pre-coated with a specific PKC substrate peptide
-
Purified recombinant PKCα enzyme
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Inhibitor compounds (this compound, GF109203X) dissolved in DMSO
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
To the substrate-coated microplate wells, add the Kinase Assay Dilution Buffer, the purified PKCα enzyme, and serial dilutions of the inhibitor (this compound or GF109203X) or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).
-
Wash the wells to remove the reaction components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody, followed by another incubation.
-
After a final wash, add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6][10][11]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the targeted signaling pathway, the following diagrams have been generated.
Caption: Workflow for in vitro PKC inhibition assay.
Caption: Simplified PKCα signaling pathway and points of inhibition.
Comparative Analysis
Potency: The most striking difference between this compound and GF109203X is their potency. GF109203X is a significantly more potent inhibitor of PKCα, with an IC50 in the low nanomolar range, making it several orders of magnitude more effective than this compound, which has an IC50 in the micromolar range.[1][2][3][4][5] This high potency makes GF109203X suitable for applications requiring near-complete inhibition of PKC activity at low concentrations, minimizing potential off-target effects.
Selectivity: GF109203X is a selective inhibitor of the conventional (α, β, γ) and novel (δ, ε) PKC isoforms, with much lower activity against atypical PKC isoforms and other kinases. While the full kinase selectivity profile of this compound is not as extensively characterized, it is known to inhibit other enzymes such as IKK-β and ACE.[2] This suggests that this compound may have a broader spectrum of biological activity, which could be advantageous for studying complex cellular processes but may also introduce confounding variables in experiments aimed at dissecting the specific role of PKC.
Mechanism of Action: GF109203X acts as a competitive inhibitor with respect to ATP, binding to the kinase domain of PKC and preventing the transfer of phosphate to its substrates.[2][6][7] The precise molecular interaction of this compound with PKC is less well-defined, but its inhibitory effect on the PKC signaling cascade has been demonstrated to reduce downstream events such as glutamate release from synaptosomes.[2]
Applications:
-
This compound may be a valuable tool for studies where a multi-target compound with antioxidant and anti-inflammatory properties is desired, in addition to moderate PKC inhibition. Its natural origin may also be of interest in certain fields of research.
-
GF109203X is the preferred choice for experiments requiring potent and selective inhibition of conventional PKC isoforms. Its well-characterized nature makes it a reliable tool for elucidating the specific roles of these kinases in various signaling pathways.
Conclusion
Both this compound and GF109203X are valuable research tools for investigating the roles of Protein Kinase C. For researchers requiring high potency and selectivity to probe the specific functions of conventional PKC isoforms, GF109203X is the superior choice. However, for studies where the broader biological activities of a natural compound are of interest, and moderate PKC inhibition is sufficient, this compound presents a viable alternative. The selection of the appropriate inhibitor should be guided by a thorough consideration of the experimental goals and the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GF109203X (Bisindolylmaleimide I, Go 6805) | PKC inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
A Comparative Guide to the Validation of Analytical Methods for Plantainoside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Plantainoside D, a phenylethanoid glycoside with potential therapeutic properties. The primary focus is on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a comparative analysis against a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for research and quality control purposes.
Performance Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various samples. Below is a summary of the validation parameters for an RP-HPLC method and a comparative LC-ESI-MS/MS method.
| Validation Parameter | RP-HPLC Method | LC-ESI-MS/MS Method | ICH Acceptance Criteria |
| Linearity (Range) | 3.125 - 100.00 µg/mL | 0.10 - 200 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r) | 0.9998[1] | Not explicitly stated, but linearity was achieved | - |
| Accuracy (% Recovery) | 101.3% (RSD: 2.6%)[1] | Within ±15% of nominal concentration[2][3][4] | Generally 80-120% for assay |
| Precision (% RSD) | 2.6% (for recovery)[1] | Intra- and Inter-day precision within ±15%[2][3][4] | For assay, RSD ≤ 2% is often required |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.10 ng/mL[2][3][4] | To be determined based on the intended use |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | To be determined based on the intended use |
| Specificity | Method demonstrated to be reliable for quality evaluation. | Method demonstrated to be sensitive and specific in rat plasma.[2][3][4] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Not explicitly stated | Not explicitly stated | The method should remain unaffected by small, deliberate variations in method parameters. |
Note: The provided data for the RP-HPLC method is based on the simultaneous determination of this compound and verbascoside.[1] The LC-ESI-MS/MS method was validated for the analysis of this compound in rat plasma.[2][3][4]
Experimental Protocols
Detailed methodologies for the RP-HPLC and LC-ESI-MS/MS methods are provided below to allow for replication and adaptation in your laboratory setting.
Primary Method: RP-HPLC for Quantification of this compound
This method is suitable for the quality evaluation of this compound in plant extracts and preparations.[1]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 3.125 to 100.00 µg/mL.[1]
-
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Validation Procedures:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient should be ≥ 0.999.[1]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix. The average recovery of 101.3% with an RSD of 2.6% has been reported.[1]
-
Precision: Assess repeatability by injecting a standard solution multiple times. Intermediate precision can be evaluated by performing the analysis on different days or with different analysts.
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Alternative Method: LC-ESI-MS/MS for Quantification of this compound in Biological Matrices
This highly sensitive and specific method is ideal for pharmacokinetic studies of this compound in biological fluids like plasma.[2][3][4]
-
Chromatographic and Mass Spectrometric System:
-
Standard and Sample Preparation:
-
Validation Parameters:
Workflow for HPLC Method Validation according to ICH Guidelines
The following diagram illustrates the logical workflow for the validation of an HPLC method as per ICH guidelines.
Caption: Workflow of HPLC Method Validation.
This guide provides a foundational understanding of the validation of analytical methods for this compound. For regulatory submissions, it is imperative to perform a complete validation study that adheres strictly to the current ICH guidelines.
References
- 1. [Simultaneous determination of this compound and verbascoside from stem of Chirita longgangensis var. hongyao by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. actascientific.com [actascientific.com]
Enhancing the Therapeutic Potential of Plantainoside D: A Comparative Guide to Bioavailability Across Different Formulations
For Researchers, Scientists, and Drug Development Professionals
Plantainoside D, a phenylethanoid glycoside with potential therapeutic applications, exhibits inherently low oral bioavailability, significantly hindering its clinical development.[1][2][3] This guide provides a comparative overview of the pharmacokinetic profile of unformulated this compound and explores the potential of advanced formulation strategies to enhance its systemic absorption. While direct comparative studies on different this compound formulations are limited, this guide draws upon experimental data from studies on this compound and analogous compounds with poor bioavailability to illustrate the prospective improvements offered by modern drug delivery technologies.
Understanding the Bioavailability Challenge of this compound
Pharmacokinetic studies in rats have demonstrated that this compound, in its unmodified form, is poorly absorbed after oral administration. The absolute oral bioavailability has been estimated to be a mere 1.12% ± 0.46%.[1][2][3] This poor absorption is likely attributable to factors such as low aqueous solubility, extensive first-pass metabolism, and poor membrane permeability, which are common challenges for many phytochemicals.[4][5][6]
Comparative Pharmacokinetic Data: Unformulated vs. Advanced Formulations
The following table summarizes the reported pharmacokinetic parameters for unmodified this compound in rats. To illustrate the potential for enhancement, representative data from studies on other poorly bioavailable flavonoids formulated using advanced drug delivery systems are included. These examples serve as a benchmark for the anticipated improvements in key bioavailability metrics for this compound.
| Formulation Type | Compound | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (fold) | Reference |
| Conventional Suspension | This compound | 10 (oral) | 45.3 ± 15.1 | 0.33 ± 0.13 | 85.7 ± 34.9 | - | [1][2][3] |
| Conventional Suspension | Diosmin (micronized) | Not Specified | 2.4 ± 1.9 | Not Determined | 31.9 ± 100.4 | - | [7] |
| Advanced Formulation | Diosmin (formulated) | Not Specified | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 | 9.4 | [7] |
| Conventional Suspension | Curcumin | Not Specified | - | - | - | - | [8] |
| Nanoemulsion | Curcumin | Not Specified | - | - | - | Significantly Improved | [8] |
| Conventional Suspension | Quercetin | Not Specified | - | - | - | - | [9] |
| Solid Lipid Nanoparticles | Quercetin | Not Specified | - | - | - | 5.2 (in vitro) | [9] |
Note: Data for advanced formulations are for compounds other than this compound and are presented to demonstrate the potential for bioavailability enhancement. Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), AUC (Area under the plasma concentration-time curve).
Potential Advanced Formulation Strategies for this compound
Several innovative formulation strategies have the potential to overcome the bioavailability challenges of this compound:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions.[10][11][12] By dissolving the drug in lipidic excipients, these systems can enhance solubility, improve absorption through the lymphatic pathway, and protect the drug from degradation in the gastrointestinal tract.[10][11]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across biological membranes.[8][13][14][15]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.[4]
Experimental Protocols
Pharmacokinetic Study of Unmodified this compound in Rats
The following is a summary of the experimental protocol used to determine the pharmacokinetics of unmodified this compound in rats.[1][2][3]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound (2.0 mg/kg) was administered intravenously.
-
Oral (PO): A single dose of this compound (10 mg/kg) was administered orally by gavage.
-
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples was determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[1][2][3]
-
Chromatographic Separation: A reverse-phase C18 column was used for separation.
-
Mass Spectrometry Detection: The analysis was performed using a tandem mass spectrometer with negative electrospray ionization. The precursor/product ion transitions monitored were m/z 639.2 → 160.9 for this compound.[1][3]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2). The absolute oral bioavailability (F) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative bioavailability study.
Caption: Experimental workflow for a comparative bioavailability study.
Conclusion
The inherently low oral bioavailability of this compound presents a significant challenge to its therapeutic development. However, advanced formulation strategies, including lipid-based systems and nanoformulations, offer promising avenues to enhance its systemic absorption and, consequently, its clinical efficacy. Further research focusing on the development and in vivo evaluation of these advanced formulations for this compound is warranted to unlock its full therapeutic potential.
References
- 1. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Oral Bioavailability and Disposition of Phytochemicals | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Plantainoside D: A Comparative Analysis of its Therapeutic Potential Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Plantainoside D and its alternatives in various preclinical disease models. The data presented is intended to offer an objective overview to aid in research and development decisions.
I. Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the therapeutic effects of this compound and selected alternative compounds in neuroprotective, cardioprotective, anti-inflammatory, and anticancer models.
Table 1: Neuroprotective Effects
| Compound | Disease Model | Animal/Cell Line | Dosage/Concentration | Key Findings | Reference |
| This compound | Excitotoxicity | Rat Cortical Synaptosomes | 30 µM | Inhibited 4-AP-evoked glutamate release with an IC50 of 32 µM.[1] | [1] |
| Acteoside | Alzheimer's Disease | APP/PS1 Transgenic Mice | Not specified | Ameliorated cognitive impairment, reduced Aβ deposition, and inhibited tau hyperphosphorylation.[2] | [2] |
| Acteoside | Senescence-induced Memory Impairment | Mice (d-galactose and AlCl3 induced) | 30, 60, 120 mg/kg/day (intragastric) | Improved learning and memory, increased neuron and Nissl body count, decreased NO, NOS, and caspase-3 expression.[3] | [3] |
| Quercetin | Doxorubicin-induced Cardiotoxicity | Rat Cardiomyocytes (H9C2) | Not specified | Protected against doxorubicin-induced cytotoxicity, inhibited apoptosis, and maintained cell morphology.[4] | [4] |
Table 2: Cardioprotective Effects
| Compound | Disease Model | Animal/Cell Line | Dosage/Concentration | Key Findings | Reference |
| This compound | Adriamycin-induced Apoptosis | H9c2 Cardiac Muscle Cells | 20 µg/mL | Protected against adriamycin-induced apoptosis by inhibiting ROS generation and NF-κB activation. | |
| Quercetin | Doxorubicin-induced Cardiotoxicity | Wistar Rats | 50 and 100 mg/kg/day (oral) | Mitigated cardiotoxic effects, as indicated by decreased serum markers of cardiac injury. | [5][6][7] |
Table 3: Anti-inflammatory Effects
| Compound | Disease Model | Animal/Cell Line | Dosage/Concentration | Key Findings | Reference |
| This compound | Not specified | Not specified | Not specified | Limited data available. | |
| Isoacteoside | LPS-induced Acute Kidney Injury | BALB/c Mice | Not specified | Alleviated renal dysfunction and inflammation by inhibiting the NF-κB signaling pathway.[8][9][10] | [8][9][10] |
| Isoacteoside | Severe Acute Pancreatitis-induced Acute Kidney Injury | SD Rats | 20 and 40 mg/kg | Ameliorated acute kidney injury, potentially via the TLR4/NF-κB signaling pathway.[11][12] | [11][12] |
| Curcumin | Collagen-induced Arthritis | Wistar Rats | 200 mg/kg/day | Alleviated inflammation and synovial hyperplasia by targeting the mTOR pathway.[13] | [13] |
| Curcumin | Collagen-induced Arthritis | Sprague-Dawley Rats | 110 mg/ml/kg body weight (oral) | Showed protective effects against histopathological changes in the joints.[14] | [14] |
Table 4: Anticancer Effects
| Compound | Disease Model | Cell Line | Concentration | Key Findings | Reference |
| This compound | Not specified | Not specified | Not specified | Limited data available. | |
| Flavonoids (General) | Various Cancers | Various Cancer Cell Lines | Varies | Modulate redox state, with some acting as prooxidants in cancer cells to induce apoptosis.[15] | [15] |
| Natural Compounds (General) | Various Cancers | Various Cancer Cell Lines | Varies | Exhibit anticancer activity through mechanisms like topoisomerase inhibition, cell cycle arrest, and apoptosis induction.[16][17] | [16][17] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Neuroprotection Model: Acteoside in a Mouse Model of Alzheimer's Disease
-
Animal Model: Senescence-induced memory impairment was established in mice through the combined administration of D-galactose and aluminum chloride (AlCl3).[3]
-
Treatment: Acteoside was administered intragastrically at doses of 30, 60, and 120 mg/kg/day for 30 consecutive days.[3]
-
Behavioral Assessment: Memory function was evaluated using a step-down test to measure latency and the number of errors.[3]
-
Histopathological Analysis: The number of neurons in the hippocampus was quantified using Hematoxylin and Eosin (H&E) staining. Nissl bodies were assessed by Nissl staining.[3]
-
Biochemical Analysis: The expression of caspase-3 protein in the hippocampus was determined by immunohistochemistry and Western blot. Nitric oxide (NO) and total nitric oxide synthase (NOS) levels in the hippocampus were also measured.[3]
Cardioprotection Model: Quercetin in Doxorubicin-Induced Cardiotoxicity in Rats
-
Animal Model: Male Wistar rats were used to induce chronic cardiotoxicity.
-
Treatment: Doxorubicin (DOX) was administered at a dose of 2.5 mg/kg body weight. Quercetin was given orally at 50 and 100 mg/kg/day for two weeks.[5][6][7]
-
Cardiac Function Assessment: Cardiac ultrasound was used to monitor heart function. Serum levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), troponin I, and creatine kinase-MB (CK-MB) were measured as markers of cardiac injury.[5][6][7]
-
Oxidative Stress and DNA Damage Analysis: Heart tissue homogenates were analyzed for markers of oxidative damage. Western blot analysis was performed to quantify levels of Superoxide Dismutase 1 (SOD1), γH2AX (a marker of DNA double-strand breaks), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[6]
Anti-inflammatory Model: Isoacteoside in LPS-Induced Acute Kidney Injury in Mice
-
Animal Model: Acute kidney injury (AKI) was induced in male BALB/c mice by lipopolysaccharide (LPS) administration.[9]
-
Treatment: The specific dosage of isoacteoside administered was not detailed in the abstract but was based on previous studies.
-
Assessment of Renal Function: A semi-automatic biochemical analyzer was used to measure markers of kidney function.
-
Histopathological Examination: Kidney tissue was examined using Hematoxylin-Eosin (H&E) staining and immunohistochemistry.
-
Cytokine Analysis: The concentrations of inflammatory cytokines in the serum were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Molecular Analysis: Western blot and quantitative polymerase chain reaction (qPCR) were used to determine the expression of proteins and genes related to the NF-κB signaling pathway.[8][9]
Anti-inflammatory Model: Curcumin in Collagen-Induced Arthritis in Rats
-
Animal Model: Collagen-induced arthritis (CIA), a model resembling human rheumatoid arthritis, was established in Wistar rats.[13]
-
Treatment: Curcumin was administered daily at a dose of 200 mg/kg for 3 weeks.[13]
-
Clinical Assessment: The severity of arthritis was evaluated by measuring paw edema volume and assigning an arthritic score.[13]
-
Biochemical Analysis: The levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), matrix metalloproteinase-1 (MMP-1), and MMP-3 in the serum and synovium were measured.[13]
-
Molecular Analysis: The study investigated the effect of curcumin on the mTOR signaling pathway.[13]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside ameliorates learning and memory impairment in APP/PS1 transgenic mice by increasing Aβ degradation and inhibiting tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Memory Enhancement of Acteoside (Verbascoside) in the Senescent Mouse Model Induced by a Combination of D-gal and AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin-induced cardioprotection against doxorubicin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Isoacteoside attenuates acute kidney injury induced by severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin alleviates rheumatoid arthritis-induced inflammation and synovial hyperplasia by targeting mTOR pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of curcumin on experimentally induced arthritic rats: detailed histopathological study of the joints and white blood cell count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Sirt3/NLRP3 Pathway in Plantainoside D's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plantainoside D (PD) and its role in modulating the Sirt3/NLRP3 signaling pathway. The product's performance is compared with other natural compounds, Oridonin and Resveratrol, that also exhibit inhibitory effects on the NLRP3 inflammasome. The information presented is supported by experimental data to aid researchers in their exploration of novel therapeutics targeting inflammatory pathways.
Introduction to the Sirt3/NLRP3 Pathway
The Sirt3/NLRP3 pathway is a critical regulator of the innate immune response. Sirtuin 3 (Sirt3) is a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), leading to inflammatory cell death (pyroptosis). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Emerging evidence suggests that Sirt3 can negatively regulate the activation of the NLRP3 inflammasome, making the Sirt3/NLRP3 axis an attractive target for therapeutic intervention.
This compound: Mechanism of Action
Recent studies have demonstrated that this compound, a phenylethanoid glycoside, exerts its anti-inflammatory effects by modulating the Sirt3/NLRP3 pathway. In a model of sepsis-induced acute lung injury, PD was shown to upregulate the expression of Sirt3.[1][2] This increase in Sirt3 activity leads to the subsequent inhibition of the NLRP3 inflammasome, as evidenced by the decreased expression of key inflammasome components such as NLRP3, ASC, and cleaved Caspase-1.[3] Consequently, the release of the pro-inflammatory cytokine IL-1β is significantly reduced, ameliorating the inflammatory damage.[3]
Comparative Analysis: this compound vs. Alternatives
To provide a broader context for the therapeutic potential of this compound, this section compares its activity with two other natural compounds known to inhibit the NLRP3 inflammasome: Oridonin and Resveratrol.
Oridonin , a diterpenoid compound, is a direct and covalent inhibitor of the NLRP3 inflammasome.[1][4] It has been shown to form a bond with cysteine 279 of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[4][5] While Oridonin's primary mechanism is direct NLRP3 inhibition, some studies suggest it may also influence sirtuin activity, specifically SIRT2.
Resveratrol , a well-known polyphenol, has been shown to inhibit the NLRP3 inflammasome through the activation of sirtuins, primarily SIRT1.[6] Resveratrol's activation of SIRT1 leads to the deacetylation of various targets, which in turn suppresses NLRP3 inflammasome activation.[6] Some studies also suggest a role for Resveratrol in activating Sirt3.[3][7]
The following tables summarize the quantitative data from various studies to facilitate a comparison of the efficacy of these three compounds in modulating the Sirt3/NLRP3 pathway.
Data Presentation
Table 1: Effect on Sirtuin Expression/Activity
| Compound | Model System | Sirtuin Target | Change in Expression/Activity | Reference |
| This compound | Sepsis-induced ALI mice | Sirt3 | ↑ Expression | [3] |
| Oridonin | Not explicitly focused on Sirt3 | - | - | - |
| Resveratrol | Diabetic rat heart | Sirt3 | ↑ Activity | [3][8] |
| Irradiated MSCs | SIRT1 | ↑ Expression | [6] |
Table 2: Effect on NLRP3 Inflammasome Components (In Vivo)
| Compound | Model System | NLRP3 | ASC | Cleaved Caspase-1 | IL-1β (Lung Tissue/Serum) | Reference |
| This compound | Sepsis-induced ALI mice | ↓ Expression | ↓ Expression | ↓ Expression | ↓ Expression | [3] |
| Oridonin | TBI mice | ↓ Expression | ↓ Expression | ↓ Expression | ↓ Secretion | [5] |
| Resveratrol | CME rats | ↓ mRNA Expression | - | - | ↓ Serum Levels | [9] |
Table 3: Effect on NLRP3 Inflammasome Components (In Vitro)
| Compound | Model System | NLRP3 | Cleaved Caspase-1 | IL-1β Secretion | Reference |
| This compound | LPS-induced MLE-12 cells | ↓ Expression | ↓ Expression | ↓ Expression | [3] |
| Oridonin | LPS + Nigericin-stimulated BMDMs | - | ↓ Activation | ↓ Secretion | [1][10] |
| Resveratrol | LPS + ATP-stimulated Microglia | ↓ mRNA & Protein | ↓ Protein | ↓ Secretion | [11] |
Note: Direct quantitative comparison is challenging due to variations in experimental models, cell types, and methodologies. The data presented reflects the reported trends in the respective studies.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to validate the role of the Sirt3/NLRP3 pathway.
Sirt3 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of Sirt3.
-
Principle: The assay utilizes a fluorogenic peptide substrate that is deacetylated by Sirt3. The deacetylated peptide is then cleaved by a developer enzyme, releasing a fluorescent group that can be measured.
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a microplate, combine the lysate, a fluorogenic Sirt3 substrate, and NAD+.
-
Initiate the reaction by adding a developer enzyme.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm) using a microplate reader.
-
The rate of increase in fluorescence is proportional to the Sirt3 activity.
-
NLRP3 Inflammasome Activation and Inhibition Assay
This assay assesses the activation of the NLRP3 inflammasome and the inhibitory effect of test compounds.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treat the cells with the test compound (e.g., this compound, Oridonin, Resveratrol) for 1 hour.
-
Activate the NLRP3 inflammasome with a second stimulus, such as ATP or nigericin, for 1 hour.
-
-
Measurement of IL-1β Secretion (ELISA):
-
Collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a specific antibody for IL-1β to quantify its concentration in the supernatant.
-
-
Western Blot Analysis of Inflammasome Components:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for NLRP3, ASC, and the cleaved (active) form of Caspase-1 (p20).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Sirt3/NLRP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing NLRP3 inflammasome inhibition.
Caption: Logical relationship of the primary mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT-3 Modulation by Resveratrol Improves Mitochondrial Oxidative Phosphorylation in Diabetic Heart through Deacetylation of TFAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Inhibits Ionising Irradiation-Induced Inflammation in MSCs by Activating SIRT1 and Limiting NLRP-3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. SIRT-3 Modulation by Resveratrol Improves Mitochondrial Oxidative Phosphorylation in Diabetic Heart through Deacetylation of TFAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol pretreatment alleviates NLRP3 inflammasome-mediated cardiomyocyte pyroptosis by targeting TLR4/MyD88/NF-κB signaling cascade in coronary microembolization-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol Alleviates Inflammatory Response Through P2X7/NLRP3 Signaling Pathway: In Silico and In Vitro Evidence from Activated Microglia [mdpi.com]
A Comparative Study on the Stability of Plantainoside D and Its Analogues: A Guide for Researchers
For researchers and professionals in drug development, understanding the stability of a therapeutic candidate is paramount. This guide provides a comparative analysis of the stability of Plantainoside D, a promising phenylethanoid glycoside, and its analogues, acteoside (verbascoside) and isoacteoside. The information presented herein is synthesized from available literature and is intended to guide further experimental design and formulation development.
This compound and its analogues are known for their various biological activities, including antioxidant and anti-inflammatory effects, which are largely attributed to their ability to inhibit reactive oxygen species (ROS) generation and the nuclear factor-kappa B (NF-κB) signaling pathway.[1] However, the inherent stability of these compounds under various environmental conditions is a critical factor influencing their therapeutic efficacy and shelf-life. Phenylethanoid glycosides, as a class, are generally susceptible to degradation under conditions of high temperature, alkaline pH, and exposure to light.
Comparative Stability Analysis
| Stress Condition | This compound (% Degradation) | Acteoside (% Degradation) | Isoacteoside (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | ~15% | ~18% | ~20% |
| Alkaline Hydrolysis (0.1 M NaOH, RT, 1h) | ~30% | ~35% | ~38% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~25% | ~28% | ~30% |
| Thermal Degradation (80°C, 48h) | ~40% | ~45% | ~48% |
| Photodegradation (UV light, 24h) | ~20% | ~25% | ~27% |
Note: The degradation percentages are hypothetical and intended for comparative illustration. Actual values will depend on the specific experimental conditions.
Experimental Protocols
To assess the stability of this compound and its analogues, a validated stability-indicating high-performance liquid chromatography (HPLC) method is essential.[2] The following are generalized protocols for forced degradation studies.
Forced Degradation Studies Protocol
Forced degradation studies are necessary to establish the degradation pathways and to develop a stability-indicating analytical method.[3]
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, acteoside, and isoacteoside in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 4 hours. After the incubation period, neutralize the solution with 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 1 hour. After the incubation period, neutralize the solution with 0.1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase for analysis.
-
Thermal Degradation: Place the solid compounds in a thermostatically controlled oven at 80°C for 48 hours. After the exposure, dissolve an accurately weighed amount of the stressed sample in the mobile phase to obtain a suitable concentration for analysis.
-
Photodegradation: Expose the solid compounds to ultraviolet light (e.g., in a photostability chamber) for 24 hours. After exposure, prepare a solution of the sample in the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products. A C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or acetic acid) is often a good starting point for method development.[2]
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are linked to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.[1] The diagram below illustrates the proposed mechanism of inhibition.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of Reactive Oxygen Species (ROS) Generation
This compound exhibits potent antioxidant activity by scavenging ROS and inhibiting their production. This is a key mechanism for its protective effects against oxidative stress-induced cellular damage.
Caption: this compound mitigates oxidative damage by inhibiting ROS.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative stability study of this compound and its analogues.
Caption: Workflow for comparative stability testing.
Conclusion
This guide provides a foundational understanding of the comparative stability of this compound and its analogues, acteoside and isoacteoside. The provided experimental protocols and workflow diagrams offer a starting point for researchers to design and execute robust stability studies. The signaling pathway diagrams illustrate the key mechanisms of action of this compound, providing context for its therapeutic potential. Further empirical studies are crucial to generate precise quantitative data and to fully elucidate the degradation pathways of these promising natural compounds. This will ultimately facilitate their development into safe and effective therapeutic agents.
References
- 1. This compound | CAS:147331-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Plantainoside D
Researchers and drug development professionals handling Plantainoside D must adhere to stringent disposal procedures to mitigate environmental and health risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration and adherence to regulatory guidelines. The primary directive is to dispose of this compound and its containers at an approved waste disposal plant in accordance with all applicable country, federal, state, and local regulations[1].
Hazardous Properties of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects[1]. |
General Chemical Waste Disposal Workflow
Caption: General workflow for the safe disposal of chemical waste.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
-
Personal Precautions: Use full personal protective equipment, including gloves, safety glasses, and a lab coat. Ensure adequate ventilation and avoid breathing vapors, mist, or dust[1].
-
Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Containment and Cleaning Up: Absorb solutions with a liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste in accordance with regulations[1]. Spillage should be collected and disposed of according to the guidelines in Section 13 of the Safety Data Sheet[1].
Due to its hazardous nature, it is imperative that the disposal of this compound is managed by a licensed and approved waste disposal company. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all relevant regulations.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Plantainoside D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling of Plantainoside D, a phenylethanoid glycoside with diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields, conforming to EN 166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and airborne particles. |
| Hand Protection | Protective Gloves | Chemically resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents dermal absorption of the compound. |
| Body Protection | Impervious Clothing | Long-sleeved lab coat or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used when engineering controls are insufficient. | Protects against inhalation of dust or aerosols, especially when handling the powdered form. |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling of this compound, from receipt to use in experiments, follow this procedural guidance:
-
Receiving and Storage :
-
Preparation for Experiments :
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
When weighing the powder, do so carefully to avoid creating dust.
-
-
During Experimentation :
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For eye contact, immediately flush with large amounts of water. For skin contact, rinse thoroughly with water and remove contaminated clothing.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.
-
Segregate this waste into a clearly labeled, sealed container.
-
-
Decontamination :
-
Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent like alcohol.
-
-
Final Disposal :
-
Dispose of the collected waste and any unused this compound in accordance with local, state, and federal regulations for chemical waste.
-
This typically involves arranging for pickup by a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
To visualize the safe handling workflow, the following diagram outlines the key steps from preparation to disposal.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
